Product packaging for 3-Amino-4-methoxybenzonitrile(Cat. No.:CAS No. 60979-25-1)

3-Amino-4-methoxybenzonitrile

Cat. No.: B112837
CAS No.: 60979-25-1
M. Wt: 148.16 g/mol
InChI Key: MAYBZGKWHOVSAQ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B112837 3-Amino-4-methoxybenzonitrile CAS No. 60979-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYBZGKWHOVSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625723
Record name 3-Amino-4-methoxybenzonitrile
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60979-25-1
Record name 3-Amino-4-methoxybenzonitrile
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Record name 3-amino-4-methoxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Amino-4-methoxybenzonitrile and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of amino and methoxy substituted benzonitrile derivatives. Due to the limited availability of specific experimental data for 3-Amino-4-methoxybenzonitrile, this document focuses on the well-characterized isomer, 4-Amino-3-methoxybenzonitrile, and presents a comparative analysis with other related structures. This guide includes a summary of key physical data, general experimental protocols for property determination, and logical diagrams to illustrate structural relationships and standard characterization workflows.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a wide array of functional molecules. The precise arrangement of substituents on the benzene ring dramatically influences the molecule's physical and chemical properties, thereby affecting its biological activity and application potential. This guide specifically addresses this compound and its isomers, providing valuable data for researchers engaged in drug discovery and development. While comprehensive data for this compound is sparse in publicly accessible literature, a thorough examination of its close isomer, 4-Amino-3-methoxybenzonitrile, and other related compounds can offer significant predictive insights.

Physical Properties of Benzonitrile Derivatives

The physical properties of a compound, such as its melting point, boiling point, and solubility, are critical parameters that influence its handling, formulation, and pharmacokinetic profile. The following tables summarize the available data for 4-Amino-3-methoxybenzonitrile and provide a comparative look at other relevant methoxybenzonitrile compounds.

Table 1: Physical and Chemical Properties of 4-Amino-3-methoxybenzonitrile

PropertyValueSource
IUPAC Name 4-amino-3-methoxybenzonitrile[1][2]
CAS Number 177476-76-5[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1][2]
Physical Form Solid[2]
Storage Temperature Room Temperature[2]

Table 2: Comparative Physical Properties of Related Benzonitrile Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methoxybenzonitrile C₈H₇NO133.1557-59256-257
4-Hydroxy-3-methoxybenzonitrile C₈H₇NO₂149.1585-87Not Available
3-Methoxy-4-methylbenzonitrile C₉H₉NO147.1885-87Not Available
3-Amino-4-methylbenzonitrile C₈H₈N₂132.16Not AvailableNot Available

Note: Data for this table is compiled from multiple sources[3][4][5][6][7]. "Not Available" indicates that reliable experimental data was not found in the searched literature.

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not detailed in the available literature, the following are standard methodologies used for determining the key physical properties of solid organic compounds.

3.1. Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

  • Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

3.2. Boiling Point Determination

For non-volatile solids, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

  • Methodology: The boiling point of a high-melting solid is typically determined using a vacuum distillation apparatus. The pressure is reduced to a specific level, and the sample is heated. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that pressure.

3.3. Solubility Assessment

Solubility is a crucial property, particularly for drug candidates, as it influences absorption and bioavailability.

  • Methodology: A standard approach is the shake-flask method. A known excess amount of the solid compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing Relationships and Workflows

Diagrams are essential tools for visualizing complex relationships and processes. The following diagrams, created using the DOT language, illustrate the structural relationships between the discussed benzonitrile derivatives and a typical workflow for physical property characterization.

G Structural Relationship of Benzonitrile Derivatives A Benzonitrile Core B This compound (Target Compound) A->B C 4-Amino-3-methoxybenzonitrile (Isomer) A->C D 4-Methoxybenzonitrile A->D A->D Methoxy substitution E 3-Amino-4-methylbenzonitrile A->E A->E Amino & Methyl substitution F 4-Hydroxy-3-methoxybenzonitrile A->F A->F Hydroxy & Methoxy substitution B->C Isomeric Relationship

Caption: Structural relationships of key benzonitrile derivatives.

G Workflow for Physical Property Characterization cluster_0 Synthesis & Purification cluster_1 Physical Property Analysis cluster_2 Data Interpretation & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MeltingPoint Melting Point Determination Purification->MeltingPoint Pure Compound BoilingPoint Boiling Point Determination Purification->BoilingPoint Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataAnalysis Data Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis Spectroscopy->DataAnalysis Reporting Technical Report DataAnalysis->Reporting

Caption: A standard experimental workflow for compound characterization.

Conclusion

While direct experimental data for this compound remains elusive in the surveyed literature, this guide provides a robust foundation for researchers by presenting detailed information on its close isomer, 4-Amino-3-methoxybenzonitrile, and other structurally related compounds. The summarized physical properties, standardized experimental protocols, and illustrative diagrams offer a valuable resource for predicting the behavior of this compound and for designing future experimental investigations. Further research is warranted to fully characterize this specific compound and unlock its potential in various scientific applications.

References

3-Amino-4-methoxybenzonitrile chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, spectroscopic profile, and synthetic pathways of this compound (C₈H₈N₂O). This document serves as a core resource, consolidating critical data and methodologies for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Bonding

This compound is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-C≡N).

Molecular Structure:

Caption: 2D structure of this compound.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp² hybridized carbons of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear C-C≡N arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight deviations from planarity.

The electronic properties are a result of the interplay between the functional groups.[1]

  • Electron-Donating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.

  • Electron-Withdrawing Group: The nitrile (-C≡N) group is a strong electron-withdrawing group through both induction and resonance, decreasing the ring's electron density.[1]

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is susceptible to electrophilic substitution, while the distinct functional groups offer sites for a variety of chemical transformations.

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1]
Appearance Solid, typically light brown to brown[1]
Melting Point ~84°C[1]
Monoisotopic Mass 148.06366 Da[2]
InChI InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3[2]
InChIKey MAYBZGKWHOVSAQ-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(C=C(C=C1)C#N)N[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3 (N of nitrile, O of methoxy, N of amine)[4]
Rotatable Bonds 1[4]
XLogP3 (Predicted) 0.9[2]

Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted spectroscopic profile can be derived based on its functional groups and data from close isomers.[5]

Spectroscopy Type FeatureExpected Chemical Shift / WavenumberAssignment
¹H NMR Singlet~3.8-4.0 ppm3H, -OCH₃ (Methoxy protons)
Broad Singlet~4.0-5.0 ppm2H, -NH₂ (Amine protons)
Aromatic Multiplets~6.5-7.5 ppm3H, Aromatic protons on the benzene ring
¹³C NMR Aliphatic Carbon~55-60 ppm-OCH₃ carbon
Aromatic & Nitrile Carbons~95-160 ppm6 Aromatic carbons, 1 Nitrile carbon (C≡N)
IR Spectroscopy Strong, Doublet Peaks3300-3450 cm⁻¹N-H stretch (primary amine)
Strong, Sharp Peak2210-2230 cm⁻¹C≡N stretch (nitrile)
Medium to Strong Peaks1580-1620 cm⁻¹Aromatic C=C stretch
Strong Peak1200-1280 cm⁻¹C-O stretch (aryl ether)

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → this compound

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.[6]

Materials:

  • 4-methoxy-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.

  • Extraction: Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Reactivity and Logical Workflows

The unique combination of functional groups in this compound allows for a diverse range of subsequent chemical transformations, making it a valuable building block in multi-step synthesis.

Reactivity_Workflow cluster_amine Amine Group (-NH₂) Reactions cluster_nitrile Nitrile Group (-C≡N) Reactions cluster_ring Aromatic Ring Reactions A This compound B Diazonium Salt (via Diazotization) A->B NaNO₂, HCl C Amide (via Acylation) A->C Acyl Chloride D Substituted Amine (via Alkylation) A->D Alkyl Halide E Carboxylic Acid (via Hydrolysis) A->E H₃O⁺, Heat F Primary Amine (via Reduction) A->F H₂, Pd or LiAlH₄ G Substituted Aromatic Ring (Electrophilic Aromatic Substitution) A->G Electrophile (e.g., Br₂)

Caption: Key reaction pathways for this compound.

This workflow illustrates the synthetic potential of the molecule:

  • Amine Group: The primary amine can be readily converted into a diazonium salt for Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]

  • Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.[1]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions of substitution are directed by the powerful ortho, para-directing -NH₂ and -OCH₃ groups, which will override the meta-directing -CN group.

This versatility makes this compound a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][7]

References

Synthesis of 3-Amino-4-methoxybenzonitrile from o-Nitroanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, three-step synthesis route for the preparation of 3-Amino-4-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and chemical industries, starting from readily available o-nitroanisole. The described pathway involves a sequence of bromination, palladium-catalyzed cyanation, and chemoselective nitro group reduction.

This document outlines the complete experimental protocols for each synthetic step, accompanied by clearly structured tables summarizing the quantitative data, including reactant quantities, yields, and key reaction parameters. A visual workflow of the entire synthesis is also provided using the DOT language for clear process visualization.

Synthetic Pathway Overview

The synthesis commences with the regioselective bromination of o-nitroanisole to introduce a handle for subsequent functionalization. The resulting bromo-intermediate is then converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction. The final step involves the selective reduction of the nitro group to the desired amine, yielding the target molecule, this compound.

Synthesis_Route o_nitroanisole o-Nitroanisole step1 Step 1: Bromination o_nitroanisole->step1 intermediate1 5-Bromo-2-nitroanisole step1->intermediate1 Br₂, FeBr₃ step2 Step 2: Cyanation intermediate1->step2 intermediate2 4-Methoxy-3-nitrobenzonitrile step2->intermediate2 Pd(dppf)Cl₂, Zn(CN)₂ step3 Step 3: Reduction intermediate2->step3 final_product This compound step3->final_product Fe, HCl

Spectroscopic data for 3-Amino-4-methoxybenzonitrile (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-methoxybenzonitrile, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra for this specific molecule, this document combines predicted data with experimental data from structurally analogous compounds to offer a reliable resource for characterization.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are crucial for the identification and verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (H-2)6.9 - 7.1d~2.0
Aromatic-H (H-5)6.7 - 6.9d~8.0
Aromatic-H (H-6)6.8 - 7.0dd~8.0, 2.0
-NH₂3.5 - 4.5br s-
-OCH₃3.8 - 3.9s-

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 2: ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-CN)100 - 105
C-2 (CH)115 - 120
C-3 (C-NH₂)140 - 145
C-4 (C-OCH₃)148 - 152
C-5 (CH)112 - 116
C-6 (CH)120 - 125
-CN118 - 122
-OCH₃55 - 57

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 3: IR Spectroscopic Data
Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C≡N Stretch2210 - 2240Strong, sharp
C=C Stretch (Aromatic)1500 - 1600Medium to strong
C-N Stretch1200 - 1350Medium
C-O Stretch (Aryl Ether)1020 - 1250Strong

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Resolution: 4 cm⁻¹.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_structure Structure Elucidation Synthesis Synthesis and Purification of This compound Sample_Prep_NMR Dissolve in Deuterated Solvent Synthesis->Sample_Prep_NMR Sample_Prep_IR Prepare Solid Sample (e.g., ATR) Synthesis->Sample_Prep_IR NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition Sample_Prep_NMR->NMR_Acquisition IR_Acquisition FTIR Spectrum Acquisition Sample_Prep_IR->IR_Acquisition NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR_Acquisition->NMR_Analysis IR_Analysis Analyze Characteristic Functional Group Frequencies IR_Acquisition->IR_Analysis Structure_Confirmation Confirm Structure of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 3-Amino-4-methylbenzonitrile (CAS 60710-80-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methylbenzonitrile, identified by CAS number 60710-80-7, is a substituted aromatic nitrile that serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. While this compound itself is not marketed as a biologically active agent, its structural motifs are incorporated into derivatives that exhibit significant pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and hazards associated with 3-Amino-4-methylbenzonitrile. Furthermore, it explores the utility of this compound as a building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Chemical and Physical Properties

3-Amino-4-methylbenzonitrile is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a nitrile group. These functional groups contribute to its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 3-Amino-4-methylbenzonitrile

PropertyValueReference(s)
CAS Number 60710-80-7[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 3-amino-4-methylbenzonitrile[1]
Synonyms 5-Cyano-2-methylaniline, 3-Amino-p-tolunitrile, 2-Amino-4-cyanotoluene[1]
Appearance White to off-white crystalline solid[1]
Melting Point 81-83 °C[1]
Boiling Point 312.8 °C (Predicted)[1]
Density 1.10 g/cm³ (Predicted)[1]
SMILES Nc1cc(C#N)ccc1C[1]
InChI Key IEWMNQUBZPVSSV-UHFFFAOYSA-N[1]

Synthesis

The synthesis of 3-Amino-4-methylbenzonitrile is most commonly achieved through the reduction of a nitro-substituted precursor. A general synthetic workflow is outlined below.

G cluster_start Starting Material cluster_process Process cluster_reagents Reagents cluster_product Final Product start 4-Methyl-3-nitrobenzonitrile reduction Reduction start->reduction product 3-Amino-4-methylbenzonitrile (CAS 60710-80-7) reduction->product reagents e.g., H₂, Pd/C or Fe, HCl reagents->reduction

A simplified workflow for the synthesis of 3-Amino-4-methylbenzonitrile.
Experimental Protocol: Reduction of 4-Methyl-3-nitrobenzonitrile

A common laboratory-scale synthesis involves the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile.

Materials:

  • 4-Methyl-3-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filter agent (e.g., Celite)

Procedure:

  • Suspend 4-methyl-3-nitrobenzonitrile in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • Pressurize the vessel with hydrogen gas (typically to around 50 psi).

  • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of a filter agent to remove the palladium catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Amino-4-methylbenzonitrile.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Role in Drug Discovery and Development

While 3-Amino-4-methylbenzonitrile itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of pharmacologically active molecules. The amino and nitrile functionalities provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

Derivatives of 3-Amino-4-methylbenzonitrile have been investigated for a range of therapeutic applications. For instance, related aminobenzonitrile structures are found in compounds designed as inhibitors of key signaling proteins in cancer and other diseases. The general logic of its use in drug discovery is depicted below.

G cluster_intermediate Chemical Intermediate cluster_synthesis Synthetic Modification cluster_derivatives Bioactive Derivatives cluster_targets Biological Targets intermediate 3-Amino-4-methylbenzonitrile (CAS 60710-80-7) synthesis Multi-step Synthesis intermediate->synthesis derivatives Pharmacologically Active Compounds synthesis->derivatives targets e.g., Kinases, Enzymes, Receptors derivatives->targets Modulation of Activity

Logical relationship of 3-Amino-4-methylbenzonitrile as a building block.

Hazards and Safety Information

3-Amino-4-methylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Classification for 3-Amino-4-methylbenzonitrile

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity - Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data compiled from multiple sources and may vary slightly between suppliers.

Safety Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-4-methylbenzonitrile is a key chemical intermediate with well-defined properties and synthesis routes. While it does not have direct applications as a therapeutic agent, its importance in drug discovery and development is significant. The ability to readily modify its structure makes it a valuable starting material for the synthesis of novel compounds with potential biological activities. Researchers and scientists working with this compound should be familiar with its chemical characteristics and adhere to strict safety protocols due to its hazardous nature. The continued use of 3-Amino-4-methylbenzonitrile as a building block is anticipated to contribute to the development of new and innovative pharmaceuticals.

References

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Amino-4-methoxybenzonitrile: A Versatile Intermediate in Chemical Synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and safety information for this compound (CAS No. 60979-25-1). This compound is a valuable building block in organic synthesis, particularly for the development of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine, a methoxy ether, and a nitrile. These groups contribute to its unique reactivity and make it a versatile intermediate in synthetic chemistry. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group on the benzene ring creates a distinct electronic environment that can be strategically utilized in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
CAS Number 60979-25-1[1][2][3]
Appearance Light brown to brown solid[2]
Melting Point ~84°C[2]
Synonyms 5-Cyano-2-methoxyaniline, 2-Amino-4-cyanoanisole[1]

Synthetic Utility and Reactivity

The unique combination of functional groups in this compound allows for a variety of synthetic transformations, making it a valuable starting material for the synthesis of nitrogen-containing heterocycles and other functionalized aromatic compounds.[2]

  • Amino Group (-NH₂): The primary amine is nucleophilic and can readily undergo reactions such as acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization to produce diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.[2]

  • Nitrile Group (-C≡N): The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Alternatively, it can be reduced to a primary amine, providing another route to further functionalization.[2]

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and methoxy groups.

G cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions main This compound acylation Acylation main->acylation alkylation Alkylation main->alkylation diazotization Diazotization main->diazotization hydrolysis Hydrolysis main->hydrolysis reduction Reduction main->reduction amide Amide Derivatives acylation->amide sub_amines Substituted Amines alkylation->sub_amines azo Azo Compounds diazotization->azo carboxylic_acid Carboxylic Acid hydrolysis->carboxylic_acid primary_amine Primary Amine reduction->primary_amine

Synthetic transformations of this compound.

Experimental Protocols

General Protocol for the Reduction of a Nitroarene to an Aniline

Materials:

  • 4-methoxy-3-nitrobenzonitrile

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Acid (e.g., Concentrated Hydrochloric acid) for reactions with SnCl₂ or Fe

  • Base (e.g., Sodium hydroxide or Sodium bicarbonate) for workup

Procedure (Illustrative example with SnCl₂·2H₂O):

  • In a round-bottom flask, dissolve 4-methoxy-3-nitrobenzonitrile in a suitable solvent like ethanol.

  • Add an excess of Tin(II) chloride dihydrate to the solution.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the solution is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

G start Start: 4-methoxy-3-nitrobenzonitrile dissolve Dissolve in Ethanol start->dissolve add_reagents Add SnCl2·2H2O and Conc. HCl dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Product: this compound purify->product

References

LACK OF DATA: A Technical Guide to Determining the Solubility of 3-Amino-4-methoxybenzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the critical gap in publicly available data on the solubility of 3-Amino-4-methoxybenzonitrile, a compound of interest in pharmaceutical and chemical research. While quantitative solubility data in common organic solvents is not readily found in peer-reviewed literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and documenting this vital physicochemical property.

Introduction: The Significance of Solubility

This compound, with its distinct arrangement of amino, methoxy, and nitrile functional groups, presents a unique profile for molecular interactions. A thorough understanding of its solubility is paramount for a variety of applications, including:

  • Reaction Chemistry: Optimizing reaction conditions and purification strategies.

  • Crystallization: Developing effective methods for obtaining high-purity crystalline material.

  • Formulation Development: Creating stable and effective formulations for drug delivery.

  • Analytical Method Development: Establishing reliable analytical techniques for quantification.

This guide provides a predictive analysis of the compound's solubility based on its molecular structure and details the experimental protocols necessary for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound suggests a moderate to high polarity. The presence of an amino group (-NH2) allows for hydrogen bond donation, while the nitrile (-C≡N) and methoxy (-OCH3) groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors. This combination of functional groups indicates that the compound's solubility will be governed by the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all the polar functional groups of this compound. Therefore, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, low solubility is expected in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed due to dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

Isothermal Saturation Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Screw-cap vials or flasks

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for several hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

  • Quantification: Determine the concentration of this compound in the collected sample using one of the following methods:

    • Gravimetric Analysis: a. Transfer the filtered aliquot to a pre-weighed container. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute. c. Once the solvent is completely removed, weigh the container with the dried solute. d. Calculate the solubility based on the mass of the solute and the volume of the solvent.

    • Spectroscopic/Chromatographic Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve using HPLC or UV-Vis spectrophotometry. c. Dilute the filtered saturated solution with a known volume of a suitable solvent. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined solubility data should be recorded in a structured format.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol25Gravimetric / HPLC
Ethanol25Gravimetric / HPLC
Acetone25Gravimetric / HPLC
Ethyl Acetate25Gravimetric / HPLC
Toluene25Gravimetric / HPLC
Dichloromethane25Gravimetric / HPLC
Dimethylformamide25Gravimetric / HPLC
Hexane25Gravimetric / HPLC

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Quantify solute concentration E->F

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in the public domain, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this crucial parameter. The systematic approach outlined herein will enable the scientific community to build a reliable and comprehensive solubility profile for this compound, thereby facilitating its application in research and development.

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted benzonitrile moiety, an aromatic ring functionalized with a cyano group and other substituents, has emerged as a cornerstone in modern medicinal chemistry. Its journey from a simple organic building block to a privileged scaffold in a multitude of therapeutic agents is a testament to its versatile physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the discovery, history, and key applications of substituted benzonitriles, with a focus on their synthesis, biological activities, and the signaling pathways they modulate. We present a comprehensive overview designed for researchers, scientists, and drug development professionals, incorporating detailed experimental protocols, quantitative data, and visual representations of complex biological and chemical processes.

A Historical Perspective: From Discovery to Pharmaceutical Prominence

Benzonitrile was first synthesized in 1844 by the German chemist Hermann Fehling through the dehydration of ammonium benzoate. For many years, benzonitrile and its derivatives were primarily used as solvents and intermediates in the chemical industry.[1] It wasn't until the latter half of the 20th century that the unique properties of the benzonitrile group were fully appreciated by medicinal chemists. The nitrile group's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its metabolic stability made it an attractive functional group for drug design.[1][2] This realization sparked a surge in the exploration of substituted benzonitriles as bioactive molecules, leading to their incorporation into a wide array of drugs targeting diverse diseases, from cancer and viral infections to inflammatory disorders and neurological conditions.[1][2]

Synthetic Methodologies: Crafting the Benzonitrile Core

The efficient synthesis of substituted benzonitriles is crucial for their exploration in drug discovery. Several classical and modern synthetic methods are employed, each with its own advantages and limitations.

The Sandmeyer Reaction

A well-established method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.[3]

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 4-Nitrobenzonitrile [4]

  • Diazotization: Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (11.0 g, 0.12 mol) and sodium cyanide (12.5 g, 0.25 mol) in water (50 mL). Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes. Cool the mixture and filter the solid product.

  • Purification: Wash the crude product with water, then with a dilute sodium hydroxide solution, and finally with water again. Recrystallize the dried product from ethanol to obtain pure 4-nitrobenzonitrile.

The Rosenmund-von Braun Reaction

This method involves the cyanation of aryl halides using copper(I) cyanide, often at elevated temperatures.[5]

Experimental Protocol: Rosenmund-von Braun Reaction for the Synthesis of 4-Methoxybenzonitrile [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (18.7 g, 0.1 mol) and copper(I) cyanide (10.8 g, 0.12 mol).

  • Solvent and Reaction: Add N,N-dimethylformamide (DMF) (50 mL) as the solvent. Heat the mixture to reflux (approximately 153 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in water (100 mL) to decompose the copper complexes.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Palladium-Catalyzed Cyanation

A modern and versatile method for the cyanation of aryl halides and triflates, offering milder reaction conditions and broader functional group tolerance.[7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene [9]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., dppf, 4 mol%), and zinc cyanide (Zn(CN)₂, 0.6 equiv).

  • Reagents: Add 4-bromotoluene (1.0 equiv) and a solvent such as N,N-dimethylacetamide (DMAC).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction mixture at 120 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Therapeutic Applications and Biological Activity

Substituted benzonitriles have demonstrated remarkable therapeutic potential across a wide range of diseases. Their ability to interact with various biological targets has led to the development of numerous clinically successful drugs.

Anticancer Agents

Benzonitrile-containing compounds have emerged as potent anticancer agents by targeting key proteins and pathways involved in cancer progression.[2]

Table 1: Anticancer Activity of Selected Substituted Benzonitriles

CompoundTarget/Cell LineActivity (IC₅₀)Reference
LetrozoleAromatase11.5 nM[10]
AnastrozoleAromatase15 nM[10]
EnzalutamideAndrogen Receptor-[11]
Compound 1g2aHCT116, BEL-74025.9 nM, 7.8 nM[12]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [1]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test benzonitrile derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: Aromatase Inhibition by Letrozole

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion TumorGrowth Estrogen-Dependent Tumor Growth Estrogens->TumorGrowth Stimulation Letrozole Letrozole (Substituted Benzonitrile) Letrozole->Aromatase Inhibition

Caption: Letrozole, a substituted benzonitrile, inhibits aromatase, blocking estrogen synthesis and subsequent tumor growth.

Antiviral Agents

The benzonitrile scaffold has been successfully incorporated into antiviral drugs, notably against Hepatitis C Virus (HCV).

Table 2: Antiviral Activity of a Benzonitrile Derivative

CompoundVirusAssayActivity (EC₅₀)Reference
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative (L0909)HCVReplicon Assay0.022 µM[2]

Experimental Protocol: HCV Replicon Assay [1]

  • Cell Culture: Culture Huh-7.5 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test benzonitrile compound.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

  • Data Analysis: Calculate the EC₅₀ value from the dose-response curve.

Experimental Workflow: Antiviral Drug Screening

Antiviral_Screening_Workflow start Start cell_culture Culture HCV Replicon Cells start->cell_culture compound_treatment Treat with Benzonitrile Derivatives cell_culture->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data and Determine EC₅₀ luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for screening antiviral activity of substituted benzonitriles using an HCV replicon assay.

Anti-inflammatory Agents

A series of substituted benzonitriles have been synthesized and evaluated for their anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Selected Benzonitriles

CompoundAssayActivity (% reduction in edema)Reference
TrimesonitrileCarrageenan-induced pedal edema (200 mg/kg)32%[8]
4-ChlorobenzonitrileCarrageenan-induced pedal edema (200 mg/kg)30%[8]
2-ChloroterephthalonitrileCarrageenan-induced pedal edema (200 mg/kg)46%[8]
2-FluoroterephthalonitrileCarrageenan-induced pedal edema (200 mg/kg)49%[8]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [8]

  • Animal Model: Use male Sprague-Dawley rats (150-200 g).

  • Compound Administration: Administer the test benzonitrile compound orally or intraperitoneally at a specific dose (e.g., 200 mg/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group (vehicle-treated).

Modulators of Neurological Targets

Substituted benzonitriles have been investigated as modulators of various neurological targets, including metabotropic glutamate receptor 5 (mGluR5).

Table 4: Activity of a Benzonitrile Derivative as an mGluR5 NAM

CompoundTargetAssayActivityReference
3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrilemGluR5In vivo modelsHigh efficacy and safety[6]

Experimental Protocol: mGluR5 Negative Allosteric Modulator (NAM) Assay [13]

  • Cell Line: Use a stable cell line expressing human mGluR5 (e.g., HEK293 cells).

  • Calcium Mobilization Assay: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test benzonitrile compound (potential NAM) to the wells.

  • Agonist Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or a specific agonist like DHPG) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates NAM activity.

  • Data Analysis: Determine the IC₅₀ of the NAM by performing a dose-response curve.

Signaling Pathway: mGluR5 Modulation

mGluR5_Modulation Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 Produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Benzonitrile_NAM Benzonitrile NAM Benzonitrile_NAM->mGluR5 Allosteric Inhibition

Caption: A substituted benzonitrile acting as a negative allosteric modulator (NAM) of the mGluR5 receptor, inhibiting downstream signaling.

Conclusion

The journey of substituted benzonitriles from their initial discovery to their current status as a privileged scaffold in medicinal chemistry highlights the power of chemical synthesis and biological screening in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, ensure that substituted benzonitriles will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. This technical guide provides a solid foundation for researchers and scientists to understand and further explore the potential of this remarkable class of compounds.

References

A Theoretical Investigation into the Electronic Structure of 3-Amino-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 3-Amino-4-methoxybenzonitrile. This document outlines the computational methodologies, key electronic parameters, and the significance of these findings for its potential applications, particularly in drug development.

Introduction

This compound is an aromatic organic compound featuring an amino group, a methoxy group, and a nitrile group attached to a benzene ring.[1] This unique combination of functional groups creates a distinct electronic environment that governs its reactivity and potential as a scaffold in medicinal chemistry. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its chemical behavior, reactivity, and potential interactions with biological targets.

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as powerful tools to investigate the electronic properties of molecules.[2] These methods provide insights into the molecular geometry, orbital energies, charge distribution, and spectroscopic properties, which are often challenging to determine experimentally.

Computational Methodology

The theoretical investigation of this compound's electronic structure is typically performed using quantum chemical calculations. The following protocol, based on established computational studies of similar benzonitrile derivatives, outlines a standard approach.[3][4]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Method: Density Functional Theory (DFT) is the most common and effective method.[2]

  • Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is widely used for its balance of accuracy and computational cost.[3][4]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for an accurate description of the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[3]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation of the computational model.[3][5]

Electronic Structure Analysis

Once the optimized geometry is confirmed, a series of calculations are performed to analyze the electronic structure in detail:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[6][7] A smaller gap suggests higher reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, intramolecular charge transfer, and hyperconjugative interactions.[4] This analysis helps in understanding the nature of chemical bonds and the stabilizing interactions within the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the charge distribution on the molecule's surface.[7] It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including those with biological receptors.[7]

The logical workflow for these computational studies is depicted in the following diagram:

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Stable Structure (No Imaginary Frequencies) C->D E Electronic Property Calculations D->E F Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) E->F G Natural Bond Orbital (NBO) Analysis E->G H Molecular Electrostatic Potential (MEP) Mapping E->H I Analysis of Electronic Structure and Reactivity F->I G->I H->I

Caption: Computational workflow for the theoretical analysis of this compound.

Key Electronic Parameters (Illustrative Data)

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBondValue (Å)ParameterAngleValue (°)
Bond LengthsC-C (aromatic)~1.39 - 1.41Bond AnglesC-C-C (aromatic)~118 - 121
C-N (amino)~1.38C-C-N (amino)~120
C-O (methoxy)~1.36C-O-C (methoxy)~117
C≡N (nitrile)~1.16C-C≡N (nitrile)~178

Table 2: Frontier Molecular Orbital Energies and Related Properties (Illustrative)

ParameterValue (eV)
HOMO Energy (EHOMO)-5.5 to -6.5
LUMO Energy (ELUMO)-1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)3.5 to 5.0
Ionization Potential (I ≈ -EHOMO)5.5 to 6.5
Electron Affinity (A ≈ -ELUMO)1.0 to 2.0
Electronegativity (χ = -(EHOMO+ELUMO)/2)3.25 to 4.25
Chemical Hardness (η = (ELUMO-EHOMO)/2)1.75 to 2.5
Chemical Softness (S = 1/2η)0.2 to 0.29
Electrophilicity Index (ω = χ²/2η)2.1 to 4.9

Note: These values are estimations based on related benzonitrile derivatives and serve to illustrate the expected output of the calculations.

Visualization of Electronic Structure

The molecular structure of this compound with a standard atom numbering scheme is presented below.

Caption: Molecular structure of this compound.

Significance and Applications

The theoretical data derived from these calculations are instrumental in several areas of chemical and pharmaceutical research:

  • Drug Design and Discovery: The MEP map and FMO analysis can guide the design of new drug candidates by identifying the key sites for intermolecular interactions with protein targets.[8] The calculated electronic properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.

  • Reactivity Prediction: The HOMO and LUMO energies provide a quantitative measure of the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. This is vital for planning synthetic routes and understanding reaction mechanisms.

  • Materials Science: The electronic and optical properties, such as the HOMO-LUMO gap, are important for the design of novel organic materials with specific electronic or photonic properties.[9]

Conclusion

Theoretical calculations provide a powerful and indispensable framework for understanding the electronic structure of this compound. By employing DFT and related methods, researchers can gain deep insights into its geometry, reactivity, and potential for various applications, particularly in the realm of drug discovery and materials science. The computational protocols and analyses outlined in this guide provide a robust foundation for future in-silico investigations of this and related molecules.

References

The Dual Reactivity of Amino and Nitrile Groups: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The amino and nitrile functional groups are cornerstones in the design and synthesis of pharmacologically active agents. Their unique electronic properties and versatile reactivity profiles allow for their participation in a wide array of chemical transformations and biological interactions. This in-depth technical guide provides a comprehensive overview of the reactivity of amino and nitrile moieties, with a particular focus on their implications for drug discovery and development. This document details key chemical transformations, presents quantitative data on reactivity, outlines detailed experimental protocols for crucial reactions, and visualizes the involvement of these functional groups in significant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these pivotal functional groups in medicinal chemistry.

The Amino Group: A Versatile Nucleophile and Modulator of Physicochemical Properties

The amino group (-NH2, -NHR, -NR2) is a fundamental functional group in a vast number of pharmaceuticals. Its basicity and nucleophilicity are central to its chemical reactivity and its ability to interact with biological targets.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties to amines. The availability of this lone pair is influenced by the electronic and steric environment of the nitrogen atom.

  • Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid (R3NH+). Higher pKa values indicate stronger basicity. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, thereby increasing basicity compared to ammonia. Aromatic amines, in contrast, are less basic due to the delocalization of the lone pair into the aromatic ring.[1][2]

  • Nucleophilicity: While related, basicity and nucleophilicity are not always directly proportional. Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. Steric hindrance can significantly reduce the nucleophilicity of bulky amines, even if they are strongly basic.[3] The Mayr nucleophilicity scale provides a quantitative measure of the kinetic reactivity of nucleophiles.[4]

Table 1: pKa Values of Selected Amines and Anilines

Amine/AnilineSubstituentpKa of Conjugate Acid
Ammonia-9.25
Methylamine-CH310.64
Ethylamine-CH2CH310.63
Diethylamine-(CH2CH3)210.93
Triethylamine-(CH2CH3)310.75
Aniline-4.63[2]
p-Toluidinep-CH35.08[5]
p-Anisidinep-OCH35.34
p-Chloroanilinep-Cl3.98[5]
p-Nitroanilinep-NO21.02[5]

Table 2: Mayr Nucleophilicity Parameters for Selected Amines

AmineSolventNsN
AmmoniaWater9.50.9
n-PropylamineWater13.30.85
IsopropylamineWater12.00.9
tert-ButylamineWater10.51.0
PiperidineAcetonitrile16.030.96
MorpholineAcetonitrile13.750.98
Key Reactions of the Amino Group

The reaction of an amine with an alkyl halide is a fundamental method for the formation of C-N bonds. However, the primary amine product is often more nucleophilic than the starting ammonia or amine, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.

To circumvent the issue of over-alkylation, the Gabriel synthesis provides a robust method for the selective synthesis of primary amines.[6][7][8][9][10][11] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion undergoes N-alkylation with a primary alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.[6][7][8][9]

The Hofmann rearrangement is a powerful method for the synthesis of primary amines with one fewer carbon atom than the starting primary amide.[4][7][12][13][14][15][16][17] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[7][12][13][17] This reaction is particularly useful for accessing amines that are otherwise difficult to synthesize.

The Nitrile Group: A Versatile Electrophile and Bioisostere

The nitrile group (-C≡N) is a unique functional group characterized by a carbon-nitrogen triple bond. Its linear geometry and strong dipole moment contribute to its distinct reactivity and its utility as a bioisosteric replacement for other functional groups in drug design.[18][19]

Electrophilicity and Reactivity

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic attack at the carbon, leading to a variety of transformations.

Key Reactions of the Nitrile Group

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.[20][21][22][23] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions.[20] This transformation is a valuable method for the synthesis of carboxylic acids.

Table 3: General Conditions for Nitrile Hydrolysis

ConditionsReagentsProductNotes
AcidicH3O+ (e.g., aq. HCl, aq. H2SO4), heatCarboxylic AcidTypically proceeds to the carboxylic acid.[23]
Basic (Mild)aq. NaOH, heatAmideCan often isolate the amide intermediate.[20]
Basic (Harsh)Concentrated aq. NaOH, prolonged heatCarboxylate SaltDrives the reaction to the carboxylate.

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4).[5][8][24][25][26][27] Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes at low temperatures.[1][28][29][30]

Table 4: Common Reducing Agents for Nitriles and Their Products

ReagentProductTypical Conditions
LiAlH4Primary Amine1. THF or Et2O, 0 °C to reflux; 2. H2O/H3O+ workup[5][8][24][25][26][27]
DIBAL-HAldehydeToluene or CH2Cl2, -78 °C; 2. H2O/H3O+ workup[1][28][29][30]
Catalytic Hydrogenation (H2/catalyst)Primary AmineH2, Raney Ni, Pd/C, or PtO2, high pressure, various solvents

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[21][27][31][32][33][34][35][36][37][38] These intermediates are versatile and can be subsequently converted to esters, amidines, or orthoesters.[27][31][34][35][36][37][38]

The Ritter reaction is the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid to form an N-alkyl amide. This reaction is a valuable method for the synthesis of amides from readily available starting materials.

Experimental Protocols

Gabriel Synthesis of Benzylamine

Objective: To synthesize benzylamine from benzyl bromide using the Gabriel synthesis.

Materials:

  • Potassium phthalimide

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add benzyl bromide (1.0 eq) to the solution and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and collect the precipitated N-benzylphthalimide by filtration. Wash the solid with water and dry.

  • To a suspension of N-benzylphthalimide in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form.[6]

  • Cool the reaction mixture to room temperature and add an equal volume of diethyl ether.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Wash the filtrate with water, then extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzylamine.

  • The product can be further purified by distillation.

Hofmann Rearrangement of Benzamide

Objective: To synthesize aniline from benzamide via the Hofmann rearrangement.

Materials:

  • Benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Ice

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.[16]

  • In a separate flask, dissolve benzamide (1.0 eq) in a minimum amount of cold water.

  • Slowly add the sodium hypobromite solution to the benzamide solution, keeping the temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to about 75 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Extract the product, aniline, with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous potassium carbonate, and remove the solvent by rotary evaporation.

  • The crude aniline can be purified by distillation.

Reduction of Benzonitrile to Benzylamine with LiAlH4

Objective: To reduce benzonitrile to benzylamine using lithium aluminum hydride.

Materials:

  • Benzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon), place a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether.[19][24]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH4 suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH4 by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used.[24]

  • A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite.

  • Wash the precipitate with diethyl ether.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzylamine.

  • The product can be purified by distillation.

Pinner Reaction: Synthesis of Ethyl Benzimidate Hydrochloride and Subsequent Hydrolysis to Ethyl Benzoate

Objective: To synthesize ethyl benzoate from benzonitrile via the Pinner reaction.

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dry hydrogen chloride (HCl) gas

  • Water

Procedure:

  • Dissolve benzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether in a flask cooled in an ice-salt bath.

  • Bubble dry HCl gas through the solution for 1-2 hours, ensuring the temperature remains below 10 °C.[36]

  • Stopper the flask and let it stand in the cold for 24 hours. A crystalline precipitate of ethyl benzimidate hydrochloride (Pinner salt) will form.

  • Collect the Pinner salt by filtration, wash with anhydrous diethyl ether, and dry in a desiccator.

  • For hydrolysis to the ester, dissolve the isolated Pinner salt in water.

  • Stir the solution at room temperature for 1-2 hours.

  • Extract the product, ethyl benzoate, with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • The crude ethyl benzoate can be purified by distillation.

Role in Signaling Pathways and Drug Action

Amino and nitrile groups are prevalent in drug molecules and often play crucial roles in their mechanism of action by interacting with biological targets and participating in signaling pathways.

Amino Groups in Receptor Interactions

The basicity of amino groups allows them to exist in a protonated, cationic form at physiological pH. This positive charge is critical for forming strong ionic interactions (salt bridges) with anionic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. These interactions are often key determinants of a drug's binding affinity and selectivity.

Nitrile Groups in Drug Design

The nitrile group is a versatile pharmacophore in medicinal chemistry.[18][19] It can act as a hydrogen bond acceptor and its linear, compact nature allows it to probe narrow hydrophobic pockets in protein targets.[18] Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group, to modulate the physicochemical properties and metabolic stability of a drug candidate.[18]

In some cases, the electrophilic nature of the nitrile carbon can be exploited for covalent inhibition of enzymes. The nitrile "warhead" can react with a nucleophilic residue, such as a cysteine or serine, in the active site of an enzyme to form a covalent adduct, leading to irreversible or reversible inhibition.[29][30][39][40]

Covalent_Inhibition_by_Nitrile Enzyme Enzyme Active Site (with Nucleophilic Residue, e.g., Cys-SH) NonCovalent_Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->NonCovalent_Complex Reversible Binding Inhibitor Nitrile-Containing Inhibitor (R-C≡N) Inhibitor->NonCovalent_Complex Covalent_Adduct Covalent Adduct (Enzyme-S-C(R)=NH) NonCovalent_Complex->Covalent_Adduct Nucleophilic Attack

Caption: Covalent inhibition of an enzyme by a nitrile-containing drug.

Vildagliptin is an oral anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[12][18][25][41][42] The mechanism of action involves the nitrile group of vildagliptin forming a reversible covalent bond with a serine residue in the active site of DPP-4.[12][41] This inhibition prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[12][25]

DPP4_Inhibition cluster_pancreas Pancreas Insulin ↑ Insulin Secretion (β-cells) Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon ↓ Glucagon Secretion (α-cells) Glucagon->Glucose_Control Vildagliptin Vildagliptin (Nitrile-containing inhibitor) DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits (covalent) GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Degrades GLP1_active Active GLP-1 GLP1_active->Insulin GLP1_active->Glucagon GLP1_active->DPP4

Caption: Mechanism of action of vildagliptin in DPP-4 inhibition.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[13][23][37][40][43] Aberrant activation of this pathway is implicated in several cancers. Smoothened (SMO), a G protein-coupled receptor, is a key transducer in the Hh pathway.[13][40][43] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO.[13][23] Upon Hh binding to PTCH, this inhibition is relieved, leading to the activation of downstream signaling and transcription of target genes by the GLI family of transcription factors.[13] Nitrile-containing inhibitors have been developed to target SMO, blocking the aberrant signaling in cancer cells.

Hedgehog_Signaling cluster_off Pathway OFF cluster_on Pathway ON Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH Patched (PTCH) Receptor Hh_ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits PTCH->SMO Inhibition Relieved SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factor SUFU->GLI Represses Target_Genes Target Gene Transcription (Proliferation, Survival) GLI->Target_Genes Activates Nitrile_Inhibitor Nitrile-containing SMO Inhibitor Nitrile_Inhibitor->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and SMO inhibition.

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation.[20][35][44][45][46] Overexpression of HER2 is a key driver in certain types of breast cancer. HER2 can form homodimers or heterodimers with other members of the EGFR family, leading to the activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[20][44][45] These pathways promote cell survival and proliferation. Several targeted therapies, some of which incorporate nitrile moieties for improved pharmacokinetic or pharmacodynamic properties, have been developed to inhibit HER2 signaling.

HER2_Signaling cluster_downstream Downstream Signaling Ligand Growth Factor Ligand EGFR_Family EGFR Family Receptor Ligand->EGFR_Family Dimerization Dimerization (Homo/Hetero) EGFR_Family->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT MAPK RAS/MEK/MAPK Pathway Autophosphorylation->MAPK Cell_Response Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Response MAPK->Cell_Response

Caption: Overview of the HER2 signaling pathway.

Conclusion

The amino and nitrile functional groups exhibit a rich and diverse reactivity that is of paramount importance in the field of drug discovery and development. A thorough understanding of their chemical properties, reactivity profiles, and potential for interaction with biological systems is essential for the rational design of novel therapeutics. This technical guide has provided a detailed overview of the core reactivity of these functional groups, supported by quantitative data, detailed experimental protocols, and visualizations of their roles in key signaling pathways. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in the effective application of amino and nitrile chemistry to create the next generation of innovative medicines.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically for 3-Amino-4-methoxybenzonitrile is limited. This guide is primarily based on data for the closely related isomer, 4-Amino-3-methoxybenzonitrile (CAS No. 177476-76-5), and should be interpreted with caution. Always consult with a certified safety professional and review the most current Safety Data Sheet (SDS) for the specific compound in use.

This technical guide provides comprehensive safety and handling information for professionals in research, scientific, and drug development fields who may work with this compound. Due to the scarcity of data for this specific compound, this document leverages information from its structural isomer, 4-Amino-3-methoxybenzonitrile, to provide guidance on safe handling, storage, and emergency procedures.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties for 4-Amino-3-methoxybenzonitrile.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1]
Molecular Weight 148.16 g/mol PubChem[1]
Appearance Solid (form not specified)Sigma-Aldrich[2]
IUPAC Name 4-amino-3-methoxybenzonitrilePubChem[1]
CAS Number 177476-76-5PubChem[1]

Hazard Identification and Classification

Based on the GHS classification for 4-Amino-3-methoxybenzonitrile, this compound is considered hazardous. The following table outlines its classification and associated hazard statements.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source: PubChem[1]

Signal Word: Warning

Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure and ensure personnel safety.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4]

  • Ensure that safety showers and eyewash stations are readily accessible.[4]

The following PPE is recommended when handling this compound:

PPESpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact.[3][4]
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities.To prevent inhalation of dust.[3]
  • Avoid all personal contact, including inhalation.[5]

  • Wash hands thoroughly after handling the substance.[3]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove contaminated clothing and wash it before reuse.[3][4]

First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up.[3]

  • Dispose of waste in accordance with local, state, and federal regulations.[3]

  • The substance should not be allowed to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Review SDS and SOPs b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Weigh Solid Compound b->c Enter Fume Hood d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Glassware and Work Surfaces e->f Post-Experiment g Dispose of Waste in Designated Containers f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Safe handling workflow for this compound.

References

An In-Depth Technical Guide to 4-Amino-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The chemical name "3-Amino-4-methoxybenzonitrile" is an isomer of the compound that is more commonly referenced in scientific literature and chemical databases. Following the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the correct name for the principal subject of this guide is 4-Amino-3-methoxybenzonitrile .[1] This document will proceed using the correct IUPAC nomenclature.

This technical guide provides a comprehensive overview of 4-Amino-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

4-Amino-3-methoxybenzonitrile is a substituted benzonitrile with the molecular formula C₈H₈N₂O.[1] It presents as a solid at room temperature and is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a benzene ring. These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzonitrile

PropertyValueSource
IUPAC Name4-amino-3-methoxybenzonitrile[1]
CAS Number177476-76-5[1]
Molecular FormulaC₈H₈N₂O[1]
Molecular Weight148.16 g/mol [1]
Physical FormSolid[2]
Storage TemperatureRoom Temperature[2]
Purity≥98%[2]

Table 2: Computed Properties of 4-Amino-3-methoxybenzonitrile

PropertyValueSource
XLogP30.9[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Exact Mass148.063662883 Da[1]
Monoisotopic Mass148.063662883 Da[1]
Topological Polar Surface Area59 Ų[1]
Heavy Atom Count11PubChem

Spectroscopic Data

Table 3: Predicted and Expected Spectroscopic Data for 4-Amino-3-methoxybenzonitrile

TechniqueKey Features and Expected Peaks
¹H NMR Aromatic protons (δ 6.0-7.5 ppm), methoxy protons (-OCH₃) as a singlet (δ ~3.8 ppm), and amino protons (-NH₂) as a broad singlet.
¹³C NMR Aromatic carbons (δ 100-150 ppm), nitrile carbon (-C≡N) (δ ~118 ppm), and methoxy carbon (-OCH₃) (δ ~55 ppm).[3][4]
FTIR N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (sharp, medium intensity peak around 2220-2240 cm⁻¹ for aromatic nitriles), and C-O stretching of the methoxy group.[5]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or other characteristic cleavages.[6]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 4-Amino-3-methoxybenzonitrile is not widely published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common approach would involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

Proposed Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzonitrile

This proposed synthesis is based on analogous reactions and would require optimization for specific conditions.

Step 1: Nitration of 3-methoxybenzonitrile

  • To a stirred solution of 3-methoxybenzonitrile in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-substituted benzonitrile.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-substituted benzonitrile from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product.

  • Purify the crude 4-Amino-3-methoxybenzonitrile by recrystallization or column chromatography.

Applications in Drug Development

4-Amino-3-methoxybenzonitrile is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Role as an Intermediate in the Synthesis of Finerenone

A significant application of a closely related precursor, 4-formyl-3-methoxybenzonitrile, is in the industrial synthesis of Finerenone .[7][8][9] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[9][10] The synthesis of Finerenone involves a multi-step process where the benzonitrile moiety is a crucial component of the final drug structure.

The following diagram illustrates a generalized workflow for the synthesis of Finerenone, highlighting the role of the 4-formyl-3-methoxybenzonitrile precursor.

Finerenone_Synthesis_Workflow Generalized Synthesis Workflow for Finerenone cluster_start Starting Materials cluster_core_formation Core Structure Assembly cluster_final_steps Final Modifications 4_formyl_3_methoxybenzonitrile 4-Formyl-3-methoxybenzonitrile condensation Condensation Reaction 4_formyl_3_methoxybenzonitrile->condensation Hantzsch-type reaction other_reagents Other Reagents (e.g., 2-cyanomethyl-3-oxobutanoate, 4-amino-5-methyl-pyridin-2(1H)-one) other_reagents->condensation cyclization Cyclization to form Dihydronaphthyridine Core condensation->cyclization racemic_intermediate Racemic Dihydronaphthyridine Carboxylic Acid Intermediate cyclization->racemic_intermediate chiral_resolution Chiral Resolution racemic_intermediate->chiral_resolution s_enantiomer (S)-Enantiomer chiral_resolution->s_enantiomer ammonolysis Ammonolysis s_enantiomer->ammonolysis finerenone Finerenone ammonolysis->finerenone

A simplified workflow for the synthesis of Finerenone.

Safety Information

4-Amino-3-methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Table 4: GHS Hazard Statements for 4-Amino-3-methoxybenzonitrile

CodeHazard Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source:[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-methoxybenzonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-4-methoxybenzonitrile as a versatile pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors. This document details its chemical properties, key synthetic transformations, and provides exemplary protocols for its application in the development of pharmaceutically active compounds.

Introduction

This compound (CAS: 60979-25-1) is a valuable building block in medicinal chemistry due to its unique arrangement of functional groups: a primary aromatic amine, a nitrile group, and a methoxy group.[1] This trifunctional scaffold allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex heterocyclic compounds, many of which are privileged structures in drug discovery. Its primary application lies in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, a class of compounds known to act as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Chemical Profile and Key Synthetic Transformations

With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol , this compound is a solid at room temperature.[1] The strategic placement of its functional groups dictates its reactivity and synthetic utility:

  • Primary Aromatic Amine (-NH2): This group serves as a key nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization. In the context of synthesizing kinase inhibitors, this amine is crucial for the initial cyclization step to form the pyrazole ring.[1]

  • Nitrile Group (-CN): The nitrile group is a versatile functional group that can participate in cyclization reactions to form pyrimidine rings. It can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for molecular elaboration.[1]

  • Methoxy Group (-OCH3): The electron-donating methoxy group influences the electronic properties of the aromatic ring and can play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1]

The combination of the ortho-amino and nitrile functionalities is particularly advantageous for the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

Application in the Synthesis of Kinase Inhibitors

This compound is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This scaffold is found in numerous compounds targeting cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other protein kinases implicated in cancer and autoimmune diseases.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

A common synthetic strategy involves a multi-step sequence starting with the cyclization of this compound to form a substituted aminopyrazole, which is then further cyclized to build the pyrimidine ring. The following protocols are representative of this approach.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Intermediate

This protocol describes the initial cyclization of this compound to form a key aminopyrazole intermediate. This is a foundational step for the subsequent construction of the pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

Procedure:

  • Step 1a: Condensation with DMF-DMA. In a round-bottom flask, dissolve this compound (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Step 1b: Cyclization with Hydrazine. Dissolve the crude enamine from the previous step in ethanol. Add hydrazine hydrate (1.5 eq) and heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-amino-1H-pyrazole-4-carbonitrile derivative.

Protocol 2: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol outlines the construction of the pyrazolo[3,4-d]pyrimidine ring system and subsequent chlorination to provide a versatile intermediate for further functionalization.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile derivative (from Protocol 1)

  • Formamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • Step 2a: Pyrimidine Ring Formation. In a round-bottom flask, heat the 5-amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq) in an excess of formamide at 180-190 °C for 6-8 hours.[2] Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the 1H-pyrazolo[3,4-d]pyrimidin-4-one derivative.

  • Step 2b: Chlorination. In a round-bottom flask equipped with a reflux condenser, suspend the 1H-pyrazolo[3,4-d]pyrimidin-4-one derivative (1.0 eq) in phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-dimethylaniline can be added. Heat the mixture at reflux for 4-6 hours.[2] Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Protocol 3: N-Alkylation and Amination for Kinase Inhibitor Synthesis

The 4-chloro intermediate is a versatile precursor for introducing various side chains to modulate the biological activity. The following is a general procedure for the synthesis of a final kinase inhibitor.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (from Protocol 2)

  • Desired amine for substitution at C4

  • Alkylating agent for N1 position

  • A suitable base (e.g., K2CO3, Cs2CO3, or NaH)

  • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • Step 3a: N1-Alkylation. To a solution of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in an anhydrous solvent, add the base (1.5-2.0 eq). Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Step 3b: C4-Amination. To the reaction mixture from the previous step, add the desired amine (1.2 eq). Heat the reaction at a suitable temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification. Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of a pyrazolo[3,4-d]pyrimidine core, based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

StepTransformationStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
1Pyrazole ring formationThis compound5-Amino-1H-pyrazole-4-carbonitrile derivative1. DMF-DMA, Toluene, reflux; 2. Hydrazine, EtOH, reflux70-85
2Pyrimidine ring formation5-Amino-1H-pyrazole-4-carbonitrile derivative1H-Pyrazolo[3,4-d]pyrimidin-4-one derivativeFormamide, 190 °C60-75[2]
3Chlorination1H-Pyrazolo[3,4-d]pyrimidin-4-one derivative4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivativePOCl3, reflux80-95[2]
4N-Alkylation and C4-Amination4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivativeFinal Kinase InhibitorAlkylating agent, Amine, Base, Solvent, Heat50-80

Signaling Pathway and Experimental Workflow Visualization

The pyrazolo[3,4-d]pyrimidine scaffold is a core component of many kinase inhibitors that target signaling pathways crucial for cell proliferation and survival, such as the CDK4/6-Rb pathway.

CDK4_6_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Signal Transduction CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits Rb->pRb Phosphorylation S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes pRb->E2F Releases Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (Derived from 3-Amino-4- methoxybenzonitrile) Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.

Synthesis_Workflow Start 3-Amino-4- methoxybenzonitrile Intermediate1 5-Amino-1H-pyrazole- 4-carbonitrile Derivative Start->Intermediate1 Protocol 1 Intermediate2 1H-Pyrazolo[3,4-d]pyrimidin- 4-one Derivative Intermediate1->Intermediate2 Protocol 2 (Step 2a) Intermediate3 4-Chloro-1H-pyrazolo[3,4-d]- pyrimidine Derivative Intermediate2->Intermediate3 Protocol 2 (Step 2b) Final_Product Final Kinase Inhibitor Intermediate3->Final_Product Protocol 3

Caption: General experimental workflow for the synthesis of kinase inhibitors from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features make it an excellent starting material for the construction of complex heterocyclic scaffolds, particularly the pyrazolo[3,4-d]pyrimidine core, which is central to a wide range of potent kinase inhibitors. The protocols outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics.

References

Application Note: Synthesis of Imidazopyridazine-Based Kinase Inhibitors Using 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of a potent kinase inhibitor scaffold, the imidazopyridazinecarbonitriles, utilizing 3-Amino-4-methoxybenzonitrile as a key starting material. Imidazopyridazine derivatives have emerged as a promising class of kinase inhibitors, notably targeting Protein Kinase CK2 (formerly Casein Kinase II). Dysregulation of CK2 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. The synthetic route described herein employs a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Signaling Pathway Context: The Role of Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] CK2 is typically constitutively active and is known to phosphorylate a vast number of substrates, influencing several key signaling pathways. Its anti-apoptotic functions and its role in sustaining pro-survival signaling cascades, such as the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, have made it an attractive target in oncology.[1][2][3] The development of potent and selective CK2 inhibitors is therefore a significant area of research in the quest for novel anticancer therapeutics.

// Edges Receptor -> PI3K; PI3K -> AKT; AKT -> mTOR; Receptor -> JAK; JAK -> STAT; Receptor -> IKK; IKK -> IκB [label="inhibits"]; IκB -> NFκB [style=invis]; NFκB -> Transcription; STAT -> Transcription; mTOR -> Transcription;

CK2_cyto -> AKT [label="activates"]; CK2_cyto -> IKK [label="activates"]; CK2_cyto -> JAK [label="activates"]; CK2_cyto -> STAT [label="activates"]; } .dot Caption: Simplified overview of signaling pathways modulated by Protein Kinase CK2.

Experimental Protocol

This protocol details the synthesis of 2-((5-cyano-2-methoxyphenyl)amino)-3-cyano-7-methylimidazo[1,2-b]pyridazine, a representative imidazopyridazine-based kinase inhibitor, from this compound.

Materials:

  • This compound

  • 2-chloro-3-cyano-7-methylimidazo[1,2-b]pyridazine

  • Allylpalladium(II) chloride dimer

  • Di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphine (cPhos)

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloro-3-cyano-7-methylimidazo[1,2-b]pyridazine (1.0 eq), this compound (1.2 eq), di-tert-butyl(1-methyl-2,2-diphenylcyclopropyl)phosphine (cPhos, 0.1 eq), and anhydrous toluene.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst and Base Addition: Under the inert atmosphere, add the allylpalladium(II) chloride dimer (0.05 eq) and sodium tert-butoxide (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

G

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material 1This compound
Starting Material 22-chloro-3-cyano-7-methylimidazo[1,2-b]pyridazine
Catalyst SystemAllylpalladium(II) chloride dimer / cPhos
BaseSodium tert-butoxide
SolventToluene
Reaction Temperature110 °C (Reflux)
Typical Reaction Time4-8 hours
Purification MethodFlash Column Chromatography
Expected Yield60-80%

Table 2: Representative Biological Activity of Imidazopyridazine-Based Kinase Inhibitors

While specific IC50 values for the exact compound synthesized in this protocol are not publicly available, related imidazopyridazinecarbonitrile derivatives have demonstrated potent inhibition of Protein Kinase CK2. The following data for a representative compound from this class illustrates their potential efficacy.

Kinase TargetRepresentative IC50 (nM)
Protein Kinase CK2< 100

Note: The provided IC50 value is representative of the imidazopyridazine scaffold against CK2 and serves as an indication of the expected potency.

Conclusion

The protocol outlined in this application note provides a robust and efficient method for the synthesis of imidazopyridazine-based kinase inhibitors, a class of compounds with significant therapeutic potential, particularly in the context of cancer. The use of this compound as a readily available starting material and the application of the versatile Buchwald-Hartwig amination make this a valuable synthetic strategy for researchers in medicinal chemistry and drug discovery. Further optimization of the synthesized scaffold can lead to the development of highly potent and selective kinase inhibitors for various therapeutic applications.

References

Application of 3-Amino-4-methoxybenzonitrile in Organic Pigment Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzonitrile is a versatile aromatic compound featuring a primary amine, a methoxy group, and a nitrile functionality on a benzene ring. This unique combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) ortho and meta to a reactive primary amine makes it a valuable precursor for the synthesis of a variety of organic pigments. The presence of the nitrile group can contribute to the thermal stability and solvent fastness of the resulting pigments, while the amino group provides a reactive site for diazotization and subsequent azo coupling reactions, a cornerstone of chromophore synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of high-performance azo and benzimidazolone pigments using this compound as a key intermediate. The protocols are based on established methodologies for structurally analogous compounds and are intended to serve as a comprehensive guide for researchers.

Key Applications in Pigment Synthesis

This compound is a prime candidate for the synthesis of various classes of organic pigments, primarily through azo coupling reactions. The general synthetic approach involves a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[3][][5]

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, an electron-rich aromatic compound such as a naphthol or an acetoacetanilide derivative, to form the final azo pigment.[6][7]

This methodology can be applied to produce a wide range of colors, including yellows, oranges, and reds, with good lightfastness and thermal stability. Notably, this precursor is structurally similar to N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD Base), a well-established intermediate in the production of high-performance pigments like Pigment Red 146 and Pigment Red 176.[8][9][10] Therefore, analogous pigment structures can be synthesized using this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of two exemplary organic pigments derived from this compound.

Protocol 1: Synthesis of a Naphthol Azo Pigment (Analogous to Pigment Red 146)

This protocol describes the synthesis of a red azo pigment by the diazotization of this compound and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₈H₈N₂O148.16
N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamideC₁₉H₁₆ClNO₄373.80
Sodium Nitrite (NaNO₂)NaNO₂69.00
Hydrochloric Acid (HCl), 37%HCl36.46
Sodium Hydroxide (NaOH)NaOH40.00
Glacial Acetic AcidCH₃COOH60.05
Deionized WaterH₂O18.02
IceH₂O18.02

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of deionized water, 7.5 g of this compound, 12 g of 28% hydrochloric acid, and 9 g of glacial acetic acid.[11][12]

  • Stir the mixture for 10 minutes until the amine is fully dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 3.5 g of sodium nitrite in 10 mL of deionized water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution (coupling solution A).

Part B: Preparation of the Coupling Component Solution

  • In a separate 500 mL beaker, dissolve 4 g of sodium hydroxide in 200 mL of deionized water.[11][12]

  • Heat the solution to 90 °C and add 18.7 g of N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide with stirring until fully dissolved. This is the coupling component solution (coupling solution B).

Part C: Azo Coupling Reaction

  • Cool the coupling component solution (B) to 10-15 °C.

  • Slowly add the cold diazonium salt solution (A) to the coupling component solution (B) with vigorous stirring over 30-60 minutes.

  • Maintain the pH of the reaction mixture between 4.5 and 5.5 by the dropwise addition of a 10% sodium hydroxide solution.

  • After the addition is complete, continue stirring for 2 hours at 10-15 °C.

  • Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 1 hour to promote pigment crystallization.

  • Cool the mixture to room temperature.

Part D: Isolation and Purification

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral.

  • Dry the pigment in an oven at 80 °C to a constant weight.

Diagram of the Synthetic Pathway for a Naphthol Azo Pigment:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B NaNO₂, HCl, H₂O 0-5 °C C Diazonium Salt Intermediate B->C E Azo Pigment (Analogous to Pigment Red 146) C->E Coupling Reaction pH 4.5-5.5 D N-(4-chloro-2,5-dimethoxyphenyl)- 3-hydroxy-2-naphthamide

Caption: Synthetic pathway for a Naphthol Azo Pigment.

Protocol 2: Synthesis of a Benzimidazolone Azo Pigment (Analogous to Pigment Red 176)

This protocol outlines the synthesis of a high-performance red benzimidazolone pigment.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₈H₈N₂O148.16
3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamideC₁₈H₁₃N₃O₄335.32
Sodium Nitrite (NaNO₂)NaNO₂69.00
Hydrochloric Acid (HCl), 37%HCl36.46
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Deionized WaterH₂O18.02
IceH₂O18.02

Procedure:

Part A: Diazotization of this compound

  • In a 500 mL beaker, add 200 mL of water and 32 g of 30% hydrochloric acid.

  • With stirring, add 15 g of this compound and stir for 1 hour.

  • Cool the mixture to below 0 °C with an ice bath.

  • Slowly add a solution of 4.3 g of sodium nitrite in 10 mL of water, keeping the temperature between 5-10 °C.

  • Stir for 30 minutes after the addition is complete. The endpoint can be checked with potassium iodide-starch paper (should turn slightly blue).

  • Filter the solution to obtain the clear diazonium salt solution.

Part B: Azo Coupling Reaction

  • In a 1 L reactor, add a small amount of water and 18.7 g of 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.

  • Adjust the volume to 300 mL with water and cool the suspension to 0-10 °C.

  • Slowly add the diazonium salt solution to the coupling component suspension over 30-60 minutes.

  • Simultaneously, add a 20% sodium bicarbonate solution dropwise to maintain the reaction pH between 5.5 and 6.0.[13]

  • After the addition is complete, continue stirring for 1.5 hours.

  • Heat the mixture to 70-80 °C and hold for 1-2 hours.

  • Filter the crude pigment and wash with water.

Part C: Pigment Finishing (Solvent Treatment)

  • Transfer the crude pigment to a flask containing 400 mL of N,N-dimethylformamide (DMF).

  • Heat the suspension to 100-110 °C and maintain for 2 hours.

  • Cool the mixture to 40-50 °C.

  • Filter the pigment, wash with methanol, and then with water.

  • Dry the final pigment at 80 °C.

Diagram of the Experimental Workflow for Benzimidazolone Pigment Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Finishing A Dissolve 3-Amino-4- methoxybenzonitrile in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution (Diazotization) B->C E Slowly add diazonium salt to coupling component C->E D Prepare suspension of coupling component D->E F Control pH with NaHCO₃ (Azo Coupling) E->F G Heat to 70-80 °C F->G H Filter and wash crude pigment G->H I Solvent treatment in DMF (100-110 °C) H->I J Filter, wash, and dry final pigment I->J

Caption: Workflow for Benzimidazolone Pigment Synthesis.

Quantitative Data Summary

The following table summarizes key quantitative parameters from the provided protocols, which are based on established syntheses of analogous pigments.

ParameterProtocol 1 (Naphthol Azo Pigment)Protocol 2 (Benzimidazolone Azo Pigment)
Diazo Component This compoundThis compound
Coupling Component N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide
Molar Ratio (Diazo:Coupling) Approx. 1:1Approx. 1:1.05
Diazotization Temperature 0-5 °C5-10 °C
Coupling Temperature 10-15 °C0-10 °C
Coupling pH 4.5 - 5.55.5 - 6.0
Post-treatment Heating in aqueous suspension (80-90 °C)Solvent treatment in DMF (100-110 °C)
Expected Product Color RedBluish-Red

Conclusion

This compound is a promising and versatile precursor for the synthesis of high-performance organic pigments. By employing well-established diazotization and azo coupling methodologies, a diverse range of chromophores can be accessed. The protocols provided herein offer a solid foundation for the laboratory-scale synthesis of novel azo pigments with potential applications in coatings, plastics, and inks. Further optimization of reaction conditions and post-synthesis finishing treatments can be explored to fine-tune the coloristic and performance properties of the final pigments.

References

Application Notes and Protocols for the Diazotization of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the diazotization of 3-Amino-4-methoxybenzonitrile, a key intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents.[1][2][3] The protocol is based on established methods for the diazotization of aromatic amines.[1][4]

Introduction

Diazotization is a chemical process that converts a primary aromatic amine into a diazonium salt.[4][5] This reaction is fundamental in organic synthesis, particularly for the preparation of azo compounds and for introducing a wide range of substituents onto an aromatic ring through Sandmeyer and related reactions.[6][7] this compound possesses a primary amino group that can be readily converted to a diazonium salt, which can then serve as a versatile intermediate for further chemical transformations.[8] The resulting diazonium salt is a valuable building block in the development of novel dyes and therapeutic agents.[1][2]

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compoundReagent Grade, ≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR
Sulfamic AcidReagent Grade, 99%Alfa Aesar
Distilled or Deionized Water
Ice
Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice bath.

  • Beakers and graduated cylinders.

  • Magnetic stirrer and stir bars.

  • pH meter or pH paper.

Experimental Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask, suspend this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture to ensure a fine suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[1]

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 30-60 minutes. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid.

  • Quenching Excess Nitrous Acid: If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting solution of the 3-methoxy-4-cyanobenzenediazonium salt is typically used immediately in subsequent reactions, such as azo coupling, without isolation due to its instability at higher temperatures.[6]

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the diazotization of aromatic amines, which can be applied to this compound.

ParameterValueNotes
Molar Ratio (Amine:HCl:NaNO₂)1 : 2.5-3.0 : 1.0-1.1An excess of acid is used to maintain a low pH and prevent the coupling of the diazonium salt with the unreacted amine. A slight excess of sodium nitrite ensures complete diazotization.
Reaction Temperature0-5 °CMaintaining a low temperature is critical for the stability of the diazonium salt.[1]
Reaction Time1-2 hoursThis includes the dropwise addition of the nitrite solution and subsequent stirring.
SolventWater/Aqueous AcidThe reaction is typically carried out in an aqueous acidic medium.
Expected Yield>90% (in solution)The yield of the diazonium salt in solution is generally high. The overall yield of the final product will depend on the subsequent coupling reaction.

Diagrams

Experimental Workflow for Diazotization:

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Use start Start amine_prep Suspend this compound in aq. HCl start->amine_prep nitrite_prep Dissolve NaNO2 in cold water start->nitrite_prep cool Cool amine suspension to 0-5 °C amine_prep->cool diazotization Add NaNO2 solution dropwise (T < 5 °C) cool->diazotization NaNO2 solution stir Stir for 30 min at 0-5 °C diazotization->stir test Test for excess HNO2 (Starch-iodide paper) stir->test quench Quench with Sulfamic Acid (if needed) test->quench Positive product Diazonium salt solution (Use immediately) test->product Negative quench->product end End product->end

Caption: Experimental workflow for the diazotization of this compound.

Signaling Pathway of Diazotization:

diazotization_pathway cluster_activation Nitrous Acid Formation & Activation cluster_reaction Reaction with Amine na_no2 NaNO2 hno2 HNO2 (Nitrous Acid) na_no2->hno2 hcl HCl hcl->hno2 h2no2_plus H2NO2+ hno2->h2no2_plus + H+ no_plus NO+ (Nitrosonium ion) h2no2_plus->no_plus - H2O amine Ar-NH2 (this compound) nitrosoamine Ar-NH-N=O (N-Nitrosoamine) amine->nitrosoamine + NO+ diazohydroxide Ar-N=N-OH (Diazohydroxide) nitrosoamine->diazohydroxide Tautomerization diazonium Ar-N≡N+ (Diazonium ion) diazohydroxide->diazonium + H+, - H2O

Caption: Mechanism of the diazotization reaction.

References

The Role of 3-Amino-4-methoxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzonitrile is a versatile building block in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a methoxy group, and a nitrile moiety on a benzene ring, offers a rich platform for constructing complex molecular architectures.[1] The strategic positioning of these functional groups allows for a variety of cyclization reactions, making it a valuable precursor in the synthesis of pharmacologically significant scaffolds such as benzimidazoles and quinazolines. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, highlighting its importance in medicinal chemistry and drug development.

I. Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound serves as a key starting material for substituted benzimidazoles, which can be further elaborated into more complex drug candidates.

Application Note:

The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with an aldehyde, followed by cyclization. The amino group at the 3-position and an adjacent amino or substituted amino group (which can be introduced via modification of the nitrile or by starting with a derivative) participate in the formation of the imidazole ring. The methoxy and nitrile groups offer further points for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. A common strategy involves the condensation of a 1,2-diamine functionality with an aldehyde. Starting from this compound, the nitrile group can be reduced to an aminomethyl group, or the synthesis can proceed through a derivative where the 4-position is appropriately functionalized.

A key transformation is the synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles. This is achieved by the condensation of 3,4-diaminobenzonitrile derivatives with various aldehydes. The resulting benzimidazole core, containing a nitrile group, is a versatile intermediate for further chemical modifications, such as conversion into amidines or other functional groups, which are often crucial for biological activity.

Experimental Protocol: Synthesis of 2-(Aryl)-1H-benzimidazole-5-carbonitrile Derivatives

This protocol describes a general method for the condensation of a 3,4-diamino benzonitrile derivative (obtainable from this compound through further substitution and reduction steps) with an aromatic aldehyde. For the purpose of this protocol, we will refer to a generalized 3-amino-4-(N-substituted-amino)benzonitrile as the starting material.[2]

Materials:

  • 3-Amino-4-(N-substituted-amino)benzonitrile derivative (1.0 mmol)

  • Aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) sodium metabisulfite adduct (1.0 mmol)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) solution

Procedure:

  • A mixture of the 3-amino-4-(N-substituted-amino)benzonitrile derivative (1.0 mmol) and the sodium metabisulfite adduct of the desired aromatic aldehyde (1.0 mmol) in DMF (1 mL) is heated to 120 °C.

  • The reaction mixture is maintained at this temperature for 3-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • A dilute aqueous solution of potassium carbonate is added to the mixture to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is purified by crystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:
Starting Amine DerivativeAldehydeProductYield (%)Melting Point (°C)Reference
3-Amino-4-(phenylamino)benzonitrile3,4-Dimethoxybenzaldehyde2-(3,4-Dimethoxyphenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile62175-176[2]
3-Amino-4-(benzylamino)benzonitrile3,4-Dimethoxybenzaldehyde1-Benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole-5-carbonitrile52203-204[2]

Visualizing the Synthesis of Benzimidazoles:

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Amino_4_substituted_aminobenzonitrile 3-Amino-4-(N-substituted) aminobenzonitrile Condensation Condensation 3_Amino_4_substituted_aminobenzonitrile->Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Benzimidazole_Carbonitrile 2-(Aryl)-1H-benzimidazole- 5-carbonitrile Condensation->Benzimidazole_Carbonitrile DMF, 120°C

Caption: General workflow for the synthesis of 2-aryl-1H-benzimidazole-5-carbonitriles.

II. Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. While a direct synthesis from this compound is less commonly reported, derivatives of this starting material can be envisioned as precursors for substituted quinazolinones. For instance, transformation of the nitrile to an amide or carboxylic acid, followed by cyclization with a suitable one-carbon source, could lead to the quinazolinone core.

Application Note:

The synthesis of substituted quinazolinones often involves the cyclization of an anthranilic acid derivative or a related precursor. To utilize this compound, one would first need to convert the nitrile group into a functionality that can participate in the ring formation, such as a carboxylic acid or an amide. Subsequent reaction with a formylating agent or a one-carbon synthon would lead to the desired quinazolinone. A related and illustrative synthesis is the preparation of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, which demonstrates the construction of a substituted quinazolinone ring system.[3] This multi-step synthesis highlights the types of transformations that would be necessary to convert a substituted aminobenzonitrile into a quinazolinone.

Experimental Protocol: A Representative Synthesis of a Substituted Quinazolinone

This protocol outlines the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one, illustrating key steps in forming a substituted quinazolinone scaffold.[3]

Step 1: Synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one

Materials:

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 equiv)

  • (4-Methoxyphenyl)methanethiol (1.0 equiv)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of 7-fluoro-6-nitroquinazolin-4(3H)-one in a suitable solvent, add (4-methoxyphenyl)methanethiol.

  • Add sodium hydroxide to the mixture and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, the product is isolated by precipitation and filtration.

Step 2: Synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

Materials:

  • 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol/Water (4:1)

Procedure:

  • Suspend 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one and ammonium chloride in a 4:1 mixture of ethanol and water.

  • Heat the mixture to 80 °C.

  • Add iron powder portion-wise to the heated suspension.

  • Reflux the reaction mixture for 2 hours, monitoring by TLC.

  • After completion, cool the reaction and filter through celite to remove the iron residue.

  • The filtrate is concentrated, and the product is isolated.

Quantitative Data:
StepProductYield (%)Reference
17-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one96[3]
26-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one75[3]

Visualizing the Quinazolinone Synthesis Pathway:

Quinazolinone_Synthesis Start 7-Fluoro-6-nitroquinazolin-4(3H)-one Intermediate 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one Start->Intermediate Nucleophilic Aromatic Substitution (4-methoxyphenyl)methanethiol, NaOH Final_Product 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one Intermediate->Final_Product Nitro Group Reduction Fe, NH4Cl, EtOH/H2O, 80°C

Caption: A two-step synthesis of a substituted amino-quinazolinone.

III. Synthesis of Pyridobenzimidazole Derivatives

The benzimidazole core derived from this compound can be further annulated to form more complex polycyclic heterocyclic systems such as pyridobenzimidazoles. These compounds are of interest due to their potential as antimicrobial and anticancer agents.

Application Note:

The synthesis of pyridobenzimidazoles can be achieved by constructing a pyridine ring onto a pre-existing benzimidazole scaffold. Starting from a suitably functionalized benzimidazole derived from this compound, reactions such as the Knoevenagel condensation followed by cyclocondensation can be employed. For example, a 2-(cyanomethyl)benzimidazole intermediate can react with various electrophiles to build the fused pyridine ring.

Experimental Protocol: A Representative Synthesis of a Pyridobenzimidazole Derivative

This protocol describes a general approach for the synthesis of a pyridobenzimidazole system from a 2'-amino-3',5'-dicarbonitrile, 4'-methyl pyrido-[1,7-a]benzimidazole derivative, which can be prepared from precursors related to this compound.

Step 1: Formation of Isothiocyanate

Materials:

  • 2'-Amino-3',5'-dicarbonitrile, 4'-methyl pyrido-[1,7-a]benzimidazole (1.0 equiv)

  • Carbon disulfide (CS₂)

  • Aqueous potassium carbonate (K₂CO₃)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

Procedure:

  • The starting aminopyridobenzimidazole is treated with carbon disulfide in aqueous potassium carbonate to form a dithiocarbamate intermediate.

  • This intermediate is then desulfurized using TCT to yield the corresponding isothiocyanate.

Step 2: Condensation with Hydrazide

Materials:

  • 2'-Isothiocyanato derivative from Step 1 (1.0 equiv)

  • Benzoyl hydrazide (1.0 equiv)

  • Ethanol

Procedure:

  • The isothiocyanate derivative is dissolved in absolute ethanol.

  • A solution of benzoyl hydrazide in ethanol is added, and the mixture is refluxed for 5-6 hours.

  • After cooling, the solid product is collected by filtration.

Step 3: Cyclization to Thiadiazole

Materials:

  • Product from Step 2 (1.0 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • The product from the previous step is added portion-wise to cold (0-5 °C) concentrated sulfuric acid.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction mixture is poured onto crushed ice to precipitate the cyclized product.

  • The solid is filtered, washed with water, and recrystallized.

Visualizing the Pyridobenzimidazole Synthesis:

Pyridobenzimidazole_Synthesis Start Amino-pyridobenzimidazole Isothiocyanate Isothiocyanato-pyridobenzimidazole Start->Isothiocyanate 1. CS2, K2CO3 2. TCT Thiourea_Derivative Thiourea Derivative Isothiocyanate->Thiourea_Derivative Benzoyl hydrazide, EtOH, reflux Final_Product Thiadiazolyl-pyridobenzimidazole Thiourea_Derivative->Final_Product H2SO4, 0-5°C to RT

Caption: Multi-step synthesis of a thiadiazolyl-pyridobenzimidazole derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its application in the preparation of benzimidazoles, and its potential for the synthesis of quinazolinones and more complex fused systems like pyridobenzimidazoles, underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic molecules with potential therapeutic applications.

References

High-Yield Synthesis of 3-Amino-4-methoxybenzonitrile Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 3-Amino-4-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and specialty chemical industries. The primary synthetic route detailed herein involves a two-step process commencing with the nitration of 4-methoxybenzonitrile, followed by the reduction of the resulting 3-nitro-4-methoxybenzonitrile. This method is highlighted for its efficiency and scalability.

Introduction

This compound (CAS: 60979-25-1) is a key building block in organic synthesis, featuring a versatile substitution pattern on the benzene ring.[1] Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol .[1][2] The presence of amino, methoxy, and nitrile functional groups allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.

Synthetic Pathways

The most prominent and high-yield pathway for the synthesis of this compound is a two-step process starting from the commercially available 4-methoxybenzonitrile. This involves an initial electrophilic nitration followed by a reduction of the nitro group. Alternative, though less specifically documented for this target molecule, routes such as the Buchwald-Hartwig amination of a halogenated precursor or the Sandmeyer reaction to introduce the nitrile group, are also theoretically viable.

cluster_0 Pathway 1: Nitration and Reduction cluster_1 Alternative Pathways A 4-Methoxybenzonitrile B Nitration (HNO₃/H₂SO₄) A->B C 3-Nitro-4-methoxybenzonitrile B->C D Reduction (e.g., Fe/HCl, H₂/Pd-C) C->D E This compound D->E F 3-Halo-4-methoxybenzonitrile G Buchwald-Hartwig Amination F->G H This compound G->H I 2-Methoxy-5-aminobenzonitrile J Sandmeyer Reaction (NaNO₂, CuCN) I->J K This compound J->K

Figure 1: Synthetic pathways to this compound.

Data Presentation

The following table summarizes the quantitative data for the primary synthetic pathway, with yields adapted from analogous reactions due to the limited availability of direct comparative studies for this specific molecule.

StepStarting MaterialReagentsSolventReaction ConditionsProductYield (%)
1. Nitration4-MethoxybenzonitrileConc. HNO₃, Conc. H₂SO₄-0-10°C3-Nitro-4-methoxybenzonitrile~85-95%
2. Reduction3-Nitro-4-methoxybenzonitrileIron powder, HClEthanol/WaterRefluxThis compound>95%

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and are expected to provide high yields for the synthesis of this compound.

Step 1: Synthesis of 3-Nitro-4-methoxybenzonitrile (Nitration)

This procedure describes the regioselective nitration of 4-methoxybenzonitrile.

Materials and Reagents:

  • 4-Methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to approximately 0°C.

  • Slowly add 4-methoxybenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 4-methoxybenzonitrile over a period of 20-30 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C.[3][4]

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with several portions of cold deionized water until the filtrate is neutral.

  • Dry the product to obtain 3-Nitro-4-methoxybenzonitrile.

Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro group to an amine.

Materials and Reagents:

  • 3-Nitro-4-methoxybenzonitrile

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Nitro-4-methoxybenzonitrile and a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add iron powder to the suspension.

  • Slowly add concentrated hydrochloric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the high-yield synthesis of this compound.

cluster_workflow Experimental Workflow start Start: 4-Methoxybenzonitrile nitration Nitration (HNO₃/H₂SO₄, 0-10°C) start->nitration workup1 Work-up: Ice Quenching, Filtration, Washing nitration->workup1 intermediate Intermediate: 3-Nitro-4-methoxybenzonitrile workup1->intermediate reduction Reduction (Fe/HCl, Reflux) intermediate->reduction workup2 Work-up: Filtration, Neutralization, Filtration reduction->workup2 product Product: This compound workup2->product

Figure 2: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis route, involving nitration followed by reduction, provides a reliable and high-yield method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be readily adapted for laboratory and scale-up production. This application note serves as a comprehensive guide for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthesis methods for 3-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The document details a robust two-step industrial synthesis route, including experimental protocols, quantitative data, and process flow diagrams.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of various pharmaceutical compounds. Its structure, featuring amino, methoxy, and nitrile functional groups, allows for diverse chemical modifications, making it a versatile intermediate. The most economically viable and scalable industrial synthesis route proceeds through a two-step process: the nitration of 4-methoxybenzonitrile followed by the catalytic hydrogenation of the resulting nitro intermediate.

Scalable Synthesis Pathway

A widely adopted industrial method for producing this compound involves two key transformations:

  • Nitration: Electrophilic aromatic substitution on 4-methoxybenzonitrile to introduce a nitro group, yielding 4-methoxy-3-nitrobenzonitrile.

  • Catalytic Hydrogenation: Selective reduction of the nitro group of 4-methoxy-3-nitrobenzonitrile to an amino group, affording the final product.

This approach is favored for its high efficiency, scalability, and the use of readily available starting materials.

Data Presentation

The following tables summarize the quantitative data for the key steps in the scalable synthesis of this compound.

Table 1: Nitration of 4-Methoxybenzonitrile

ParameterValueReference
Starting Material 4-Methoxybenzonitrile[1]
Nitrating Agent Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄)[2]
Reaction Temperature 0 - 10 °C[1]
Reaction Time 1 - 3 hours[3]
Typical Yield 85 - 95%[4]
Product 4-Methoxy-3-nitrobenzonitrile[5]
Purity (crude) >95%[6]

Table 2: Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzonitrile

ParameterValueReference
Starting Material 4-Methoxy-3-nitrobenzonitrile[5]
Catalyst 5% Palladium on Carbon (Pd/C) or 1% Platinum on Carbon (Pt/C)[7][8]
Hydrogen Source Hydrogen Gas (H₂)[7]
Hydrogen Pressure 1 - 10 bar[9]
Solvent Methanol or Ethanol[9]
Reaction Temperature 25 - 60 °C[9]
Reaction Time 2 - 6 hours[9]
Typical Yield >95%[9]
Product This compound[10]
Purity (after work-up) >99%[6]

Experimental Protocols

The following are detailed protocols for the scalable synthesis of this compound.

Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzonitrile (Nitration)

Materials:

  • 4-Methoxybenzonitrile

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Vacuum pump

Procedure:

  • Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin cooling the acid to 0-5 °C with constant stirring.

  • Preparation of Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C using an ice bath. This step is highly exothermic and should be performed with extreme caution.

  • Addition of Starting Material: Slowly add 4-methoxybenzonitrile to the cooled sulfuric acid in the reactor, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. The product will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the 4-methoxy-3-nitrobenzonitrile can be recrystallized from a suitable solvent such as methanol or ethanol.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • 4-Methoxy-3-nitrobenzonitrile

  • 5% Palladium on Carbon (Pd/C) or 1% Platinum on Carbon (Pt/C) (50% wet)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • Celite® or other filter aid

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Magnetic or mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel with a filter pad)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure reactor, add 4-methoxy-3-nitrobenzonitrile and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the 5% Pd/C or 1% Pt/C catalyst under a nitrogen atmosphere. The catalyst is typically pyrophoric and should be handled with care.

  • Inerting the Reactor: Seal the reactor and purge several times with nitrogen gas to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar) and begin stirring. The reaction is typically exothermic, and the temperature may need to be controlled. Maintain the reaction temperature between 25-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing samples using TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and should be kept wet with solvent or water and disposed of appropriately.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflows.

Scalable_Synthesis_of_3_Amino_4_methoxybenzonitrile cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Catalytic Hydrogenation 4-Methoxybenzonitrile 4-Methoxybenzonitrile Nitration Nitration 4-Methoxybenzonitrile->Nitration HNO₃, H₂SO₄ 0-10 °C 4-Methoxy-3-nitrobenzonitrile 4-Methoxy-3-nitrobenzonitrile Nitration->4-Methoxy-3-nitrobenzonitrile Hydrogenation Hydrogenation 4-Methoxy-3-nitrobenzonitrile->Hydrogenation H₂, Pd/C or Pt/C 25-60 °C This compound This compound Hydrogenation->this compound

Caption: Overall synthesis pathway for this compound.

Nitration_Workflow Start Start Charge_H2SO4 Charge Reactor with H₂SO₄ Start->Charge_H2SO4 Cool_Reactor Cool to 0-5 °C Charge_H2SO4->Cool_Reactor Add_Starting_Material Add 4-Methoxybenzonitrile Cool_Reactor->Add_Starting_Material Prepare_Nitrating_Mix Prepare Nitrating Mix (HNO₃/H₂SO₄) Add_Nitrating_Mix Add Nitrating Mix (0-10 °C) Prepare_Nitrating_Mix->Add_Nitrating_Mix Add_Starting_Material->Add_Nitrating_Mix Reaction Stir for 1-2h Add_Nitrating_Mix->Reaction Quench Quench on Ice/Water Reaction->Quench Filter_and_Wash Filter and Wash Solid Quench->Filter_and_Wash Dry_and_Purify Dry and Recrystallize Filter_and_Wash->Dry_and_Purify End End Dry_and_Purify->End

Caption: Experimental workflow for the nitration step.

Hydrogenation_Workflow Start Start Charge_Reactor Charge Reactor with Substrate and Solvent Start->Charge_Reactor Add_Catalyst Add Pd/C or Pt/C (under N₂) Charge_Reactor->Add_Catalyst Inert_System Purge with N₂ Add_Catalyst->Inert_System Pressurize_H2 Pressurize with H₂ Inert_System->Pressurize_H2 Reaction Stir at 25-60 °C Pressurize_H2->Reaction Depressurize Depressurize and Purge with N₂ Reaction->Depressurize Filter_Catalyst Filter off Catalyst Depressurize->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify Recrystallize (if needed) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the catalytic hydrogenation step.

References

Application Notes and Protocols: The Use of 3-Amino-4-methoxybenzonitrile in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzonitrile is a versatile organic compound featuring a primary amine, a methoxy group, and a nitrile functional group attached to a benzene ring. This unique combination of reactive sites makes it a molecule of interest for the synthesis of complex organic structures and advanced materials. While its application is more documented as an intermediate in the synthesis of pharmaceuticals and azo pigments, its structural characteristics suggest significant potential for use in materials science, particularly in the development of high-performance polymers and organic functional materials.[1][2][3]

These application notes provide an overview of the potential uses of this compound in materials science, based on the known reactivity of its functional groups and by analogy to structurally similar compounds. Detailed, generalized experimental protocols for these proposed applications are provided to serve as a foundational guide for researchers.

Potential Applications in Materials Science

The primary amine group of this compound allows it to act as a monomer in polymerization reactions, while the nitrile and methoxy groups can be used to tune the properties of the resulting materials.

  • Monomer for High-Performance Polymers: The amine functionality is suitable for polycondensation reactions to form polymers such as polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. The methoxy group can enhance the solubility and processability of these typically rigid polymers.

  • Precursor for Diamine Monomers: The nitrile group can be chemically reduced to a primary amine, converting the molecule into a diamine. This diamine can then be used in the synthesis of a wider range of polymers.

  • Component in Azo Dyes and Pigments: The amino group can be diazotized and coupled with other aromatic compounds to synthesize azo dyes and pigments with specific chromatic properties for applications in textiles, coatings, and printing.[3]

  • Building Block for Organic Functional Materials: The conjugated aromatic system, along with the electron-donating and electron-withdrawing groups, suggests potential for its use as a building block for materials in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification.

Experimental Protocols

The following are generalized protocols for the proposed applications of this compound in materials science. Researchers should consider these as starting points for optimization.

Protocol 1: Synthesis of an Aromatic Polyamide

This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation of this compound with a diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, mechanical stirrer)

Procedure:

  • In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and a catalytic amount of LiCl in anhydrous DMAc.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the cooled amine solution dropwise using a dropping funnel, while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Characterization:

The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Reduction of Nitrile Group to Form a Diamine Monomer

This protocol outlines the catalytic hydrogenation of the nitrile group to an amine, yielding 3,4-diaminobenzyl methyl ether.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas supply

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • In a high-pressure reactor, dissolve this compound in ethyl acetate.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Stir the reaction mixture vigorously for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diamine product.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data

As there is limited published data on materials synthesized directly from this compound, the following table presents hypothetical but expected properties for a polyamide synthesized using this monomer, based on data for similar aromatic polyamides.

PropertyExpected Value RangeCharacterization Technique
Inherent Viscosity0.5 - 1.5 dL/gViscometry
Glass Transition Temp. (Tg)200 - 280 °CDSC
10% Weight Loss Temp. (TGA)> 450 °CTGA
Tensile Strength80 - 120 MPaTensile Testing
SolubilitySoluble in polar aprotic solvents (DMAc, NMP, DMSO)Solubility Test

Visualizations

Diagram 1: Proposed Synthesis of an Aromatic Polyamide

G cluster_synthesis Synthesis cluster_purification Purification monomer1 This compound reaction Low-Temperature Polycondensation monomer1->reaction monomer2 Terephthaloyl Chloride monomer2->reaction solvent DMAc / LiCl solvent->reaction polyamide Aromatic Polyamide reaction->polyamide purification Precipitation & Washing polyamide->purification final_product Dried Polyamide Powder purification->final_product

Caption: Workflow for the synthesis of an aromatic polyamide.

Diagram 2: Conversion to a Diamine Monomer

G cluster_reaction Reaction cluster_workup Workup start This compound reduction Catalytic Hydrogenation start->reduction catalyst Pd/C Catalyst catalyst->reduction hydrogen H2 Gas hydrogen->reduction diamine 3,4-Diaminobenzyl methyl ether reduction->diamine filtration Catalyst Filtration diamine->filtration final_product Purified Diamine filtration->final_product

Caption: Process for the reduction of the nitrile group.

References

The Versatility of 3-Amino-4-methoxybenzonitrile in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of complex and biologically active molecules. Among these, 3-Amino-4-methoxybenzonitrile has emerged as a crucial starting material, particularly in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This application note provides a detailed overview of the utility of this compound, focusing on its application in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors of key oncogenic kinases.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The unique arrangement of functional groups in this compound—an amino group ortho to a nitrile, and a methoxy group—makes it an ideal precursor for the construction of this therapeutically important heterocyclic system.

A key application of this compound is in the synthesis of potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in the progression of several cancers. The general synthetic approach involves the cyclocondensation of this compound with a suitably substituted pyrazole derivative to construct the core pyrazolo[3,4-d]pyrimidine ring system.

Experimental Protocols

The following protocols outline the key synthetic steps for the preparation of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between a chloropyrazolo[3,4-d]pyrimidine and an aniline derivative, a common strategy for introducing diversity and tuning the pharmacological profile of the final compounds. While not directly starting from this compound, this illustrates a crucial step in the synthesis of many related kinase inhibitors.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

  • Absolute Ethanol

  • Hydrochloric Acid (optional, for salt formation)

Procedure:

  • A mixture of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and the desired substituted aniline is heated at reflux in absolute ethanol.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol and dried to afford the corresponding 4-anilino-pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Data

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is typically evaluated through in vitro kinase inhibition assays and cellular proliferation assays. The following table summarizes the inhibitory activities of representative compounds from this class against key oncogenic kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
1c Src---[1]
2c Src-Src-dependent cells-[1]
31a Src1.2Src-dependent cells0.1[1]
VIIa --57 different cell lines0.326 - 4.31[2]
15 EGFR135--[3]
16 EGFR34--[3]
4 EGFR54--[3]
12b VEGFR-2-MDA-MB-4683.343[4]
P1 --HCT 116, HepG2, MCF-722.7 - 40.75[5]
P2 --HCT 116, HepG2, MCF-722.7 - 40.75[5]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from this compound follows a logical workflow from chemical synthesis to biological evaluation. The synthesized compounds typically target key signaling pathways involved in cancer cell proliferation and survival, such as the Src and Epidermal Growth Factor Receptor (EGFR) pathways.

experimental_workflow Experimental Workflow for Kinase Inhibitor Development A This compound (Starting Material) B Synthesis of Pyrazolo[3,4-d]pyrimidine Core A->B C Chemical Library of Derivatives B->C D In Vitro Kinase Assay (IC50) C->D E Cellular Proliferation Assay (GI50) C->E F Lead Compound Identification D->F E->F G In Vivo Efficacy Studies F->G

Caption: A streamlined workflow for developing kinase inhibitors.

The inhibitors developed from this scaffold often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.

signaling_pathway Targeted Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase Receptor->Src Activation Substrate Downstream Substrates Src->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of a key oncogenic signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors has led to the discovery of potent anti-cancer agents. The straightforward synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of next-generation targeted therapies. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-Amino-4-methoxybenzonitrile in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-4-methoxybenzonitrile in a typical reaction mixture. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for accurate quantification, purity assessment, and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[1] A reverse-phase HPLC method is generally effective for this type of analyte.[2]

Experimental Protocol: HPLC-UV

Instrumentation:

  • Standard HPLC system with a UV detector, autosampler, and column oven.[2]

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)[2]
Injection Volume 10 µL[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to achieve a final concentration of approximately 1 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Calibration: Prepare a series of standard solutions of purified this compound in the dissolution solvent at concentrations ranging from, for example, 0.01 mg/mL to 1 mg/mL. A calibration curve with a correlation coefficient (R²) greater than 0.999 is desirable for accurate quantification.[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[1] For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[1]

Derivatization (Silylation):

  • To approximately 1 mg of the dried reaction mixture residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Heat the mixture at 70 °C for 30 minutes.[1]

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Injector Temperature 250 °C[1]
Injection Mode Split (20:1)[1]
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minutes. Ramp: 15 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[1]
Transfer Line Temperature 280 °C[1]
Ion Source Temperature 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 40-550[1]

Sample Preparation:

  • If the reaction mixture is in a solvent, an extraction step is necessary. Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Proceed with the derivatization of the dried residue.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Liquid Extraction dry Dry & Evaporate extract->dry derivatize Derivatize with BSTFA dry->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation (DB-5ms) inject->separate detect MS Detection (EI) separate->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify & Identify Impurities integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be validated for the developed analytical methods.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999[3]> 0.999
Limit of Detection (LOD) Dependent on UV absorbanceTypically lower than HPLC-UV
Limit of Quantification (LOQ) Dependent on UV absorbanceTypically lower than HPLC-UV
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Retention Time (approx.) Dependent on gradientDependent on temperature program

Sample Preparation for Reaction Mixtures

The choice of sample preparation is critical for accurate analysis and depends on the reaction matrix.

Direct Dilution

For simple reaction mixtures where the solvent is compatible with the analytical method (e.g., acetonitrile for reverse-phase HPLC), a direct "dilute and shoot" approach can be used. This minimizes sample handling and potential for analyte loss.[4]

Liquid-Liquid Extraction (LLE)

When the reaction matrix contains components that can interfere with the analysis (e.g., salts, non-volatile reagents), LLE is employed.

Protocol:

  • To the aqueous reaction mixture, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge to separate the layers.

  • Carefully collect the organic layer containing the this compound.

  • Repeat the extraction on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

Solid-Phase Extraction (SPE)

SPE can be used for sample cleanup and concentration, providing a cleaner extract than LLE.[5]

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the diluted reaction mixture onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution: Elute the this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

  • The eluate can then be analyzed by HPLC or GC-MS.

Sample Preparation Workflow

SamplePrep_Workflow start Reaction Mixture decision Interfering Matrix? start->decision dilute Direct Dilution decision->dilute No extract Liquid-Liquid or Solid-Phase Extraction decision->extract Yes analysis Inject for Analysis dilute->analysis extract->analysis

Caption: Decision workflow for sample preparation.

References

Application Notes and Protocols: Catalytic Reactions of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions involving 3-Amino-4-methoxybenzonitrile. This versatile building block, featuring amino, methoxy, and nitrile functional groups, serves as a key intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Overview of Catalytic Transformations

This compound is amenable to a variety of transition-metal-catalyzed cross-coupling and cyclization reactions. The presence of the amino group and the aromatic ring allows for functionalization through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically requiring prior halogenation of the aromatic ring. Furthermore, the amino and nitrile functionalities can participate in catalytic cyclization reactions to construct heterocyclic scaffolds like quinazolines and quinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging new carbon-carbon and carbon-nitrogen bonds on the this compound scaffold. For these reactions to occur, the aromatic ring is typically functionalized with a halide (e.g., Br, I) to serve as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated this compound derivative and an organoboron compound. This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl Halide SubstrateBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-4-amino-5-methoxybenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100>90
23-Iodo-4-amino-5-methoxybenzonitrile4-Methylphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane80~95
33-Bromo-4-amino-5-methoxybenzonitrilePyridin-3-ylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene11085-95

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated this compound derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand (if required).

  • Reaction Execution: Heat the reaction mixture to the specified temperature and stir for the required time (typically monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Base) B Solvent & Catalyst Addition A->B Inert Atmosphere C Reaction (Heating & Stirring) B->C D Work-up (Extraction & Washing) C->D Reaction Completion E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Standard workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction facilitates the coupling of a halogenated this compound with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base.[1]

Table 2: General Conditions for Heck Reaction of Aryl Halides

EntryAryl Halide SubstrateAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Iodo-4-amino-5-methoxybenzonitrilen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10080-90
23-Bromo-4-amino-5-methoxybenzonitrileStyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA12075-85

Experimental Protocol: Heck Reaction

  • Reaction Setup: To a pressure-rated vial, add the halogenated this compound derivative (1.0 eq), the alkene (1.5 eq), the palladium catalyst, the ligand (if necessary), and the base (1.5-2.0 eq).

  • Solvent Addition: Add the degassed solvent.

  • Reaction Execution: Seal the vial and heat the mixture to the specified temperature with stirring for the designated time.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck_Reaction_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaHyd β-Hydride Elimination MigIns->BetaHyd RedElim Reductive Elimination BetaHyd->RedElim H-Pd(II)L₂-X Product Substituted Alkene BetaHyd->Product RedElim->Pd0 HX Base Base Base->RedElim Quinazolinone_Synthesis cluster_pathway Reaction Pathway Start This compound + Aldehyde Intermediate1 Iminobenzonitrile Intermediate Start->Intermediate1 [Cu] catalyst, Base Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Quinazolinone Product Intermediate2->Product Oxidation/Tautomerization

References

Application Note: Ultrasonic Dyeing of Cotton Fabrics with Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An Eco-efficient Method for Enhanced Color Strength and Fastness

Introduction

The textile industry is a significant consumer of water, energy, and chemicals, particularly in the dyeing and finishing stages. Conventional dyeing of cotton with reactive dyes, while offering a wide color range and good fastness, typically requires high temperatures, large amounts of salt and alkali, and lengthy processing times. This leads to high energy consumption and the generation of effluent with high salinity and residual dye. Ultrasonic-assisted dyeing presents a promising, eco-efficient alternative. The application of high-frequency sound waves (ultrasound) in the dye bath creates acoustic cavitation, which enhances mass transfer and accelerates the dyeing process. This technology allows for significant reductions in processing time, temperature, and chemical consumption while improving dye uptake and overall fabric quality.[1][2][3]

Principle of Ultrasonic Dyeing

The efficacy of ultrasonic dyeing stems from the phenomenon of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots, high pressures, and powerful micro-jets.[2][4] In the context of dyeing, these effects lead to several key benefits:

  • Dispersion: Ultrasound breaks down dye aggregates into smaller, more uniform particles, preventing uneven dyeing and improving dye solubility.[2][4]

  • Degassing: It expels dissolved or entrapped air from the fiber capillaries, allowing for better and more rapid penetration of the dye liquor into the fabric.[2]

  • Accelerated Diffusion: The energy released during cavitation disrupts the boundary layer around the fiber, significantly increasing the rate of dye diffusion from the bulk solution into the fiber structure.[2][5][6]

  • Enhanced Reaction Rate: Ultrasound can increase the reactivity of fiber-reactive dyes, leading to more efficient covalent bond formation with the cellulose fibers of the cotton.[5]

Collectively, these mechanisms lead to a faster dyeing process at lower temperatures, reduced chemical usage, and improved color strength and fastness properties.[7][8]

Experimental Protocols

This section details the methodology for dyeing cotton fabric with reactive dyes using an ultrasonic-assisted method compared to a conventional heating method.

1. Materials and Reagents

  • Fabric: 100% Bleached organic cotton plain woven fabric (150 GSM).

  • Dyes: C.I. Reactive Red 195, C.I. Reactive Blue 19.

  • Chemicals:

    • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) (Exhausting agent)

    • Sodium Carbonate (Na₂CO₃) (Fixing agent/Alkali)

    • Acetic Acid (CH₃COOH) (Neutralizing agent)

    • Non-ionic detergent

  • Equipment:

    • Ultrasonic water bath (Frequency: 40 kHz)

    • Conventional laboratory dyeing machine or heated water bath

    • Beakers, graduated cylinders, and pipettes

    • Spectrophotometer for color measurement

    • Launder-Ometer for washing fastness tests

    • Crockmeter for rubbing fastness tests

2. Pre-treatment of Fabric

  • Cut cotton fabric samples to the desired size (e.g., 10x10 cm).

  • Wash the samples in a solution containing 2 g/L non-ionic detergent at 60°C for 20 minutes to remove any impurities.

  • Rinse the samples thoroughly with deionized water and allow them to air dry.

3. Dyeing Procedures

3.1. Ultrasonic-Assisted Dyeing Method (US)

  • Prepare the dye bath in a beaker. For a 2% shade (on weight of fabric, o.w.f), use the following recipe with a Material-to-Liquor Ratio (MLR) of 1:20:

    • Reactive Dye: 0.2 g

    • Cotton Fabric: 10 g

    • Water: 200 mL

    • Sodium Chloride (NaCl): 12 g (60 g/L)

  • Place the beaker in the ultrasonic water bath. Introduce the pre-treated cotton sample into the dye bath.

  • Set the temperature to 60°C and begin sonication (40 kHz). Run the process for 20 minutes.

  • Add the pre-dissolved Sodium Carbonate (Na₂CO₃) (4 g, 20 g/L) to the dye bath.

  • Continue the dyeing process with sonication at 60°C for an additional 40 minutes.[9]

  • Total dyeing time is 60 minutes.

3.2. Conventional Exhaust Dyeing Method (CH)

  • Prepare the dye bath with the same recipe as the ultrasonic method (MLR 1:20).

  • Place the beaker in a conventional dyeing machine or thermostatically controlled water bath. Introduce the pre-treated cotton sample.

  • Set the temperature to 80°C and run the process for 30 minutes.[9]

  • Add the pre-dissolved Sodium Carbonate (Na₂CO₃) (4 g, 20 g/L) to the dye bath.

  • Continue dyeing at 80°C for an additional 60 minutes.

  • Total dyeing time is 90 minutes.

4. Post-Dyeing Treatment (for both methods)

  • After dyeing, remove the samples from the dye bath and rinse with cold water.

  • Perform a soaping wash to remove unfixed dye: wash the samples in a 2 g/L non-ionic detergent solution at 95°C for 15 minutes.

  • Rinse the samples with warm water, followed by a final cold water rinse.

  • Neutralize the samples by rinsing with a 0.5 g/L acetic acid solution, followed by a final water rinse.[2]

  • Air dry the dyed samples.

5. Analysis and Characterization

  • Color Strength (K/S): Measure the spectral reflectance of the dyed fabrics using a spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation.

  • Color Fastness to Washing: Evaluate according to ISO 105-C06 standard.

  • Color Fastness to Rubbing (Dry and Wet): Evaluate according to ISO 105-X12 standard.

Data Presentation

The following table summarizes the comparative results of dyeing cotton with C.I. Reactive Red 195 using both conventional and ultrasonic methods.

ParameterConventional Method (CH)Ultrasonic Method (US)Improvement with Ultrasound
Process Temperature 80°C[9]50-60°C[9]25-37.5% Reduction
Process Time 90-120 min50-60 min[9]44-50% Reduction
Color Strength (K/S) 7.8511.23~43% Increase
Washing Fastness (Color Change) 44-5Improved
Washing Fastness (Staining) 44-5Improved
Dry Rubbing Fastness 4-55Improved
Wet Rubbing Fastness 34Improved

Fastness grades are on a scale of 1 (poor) to 5 (excellent). Data is compiled and representative of findings from multiple studies.[7][9][10]

Mandatory Visualizations

Diagrams of Workflow and Mechanism

G start Start: Raw Cotton Fabric n1 n1 start->n1 Scouring & Washing process process decision decision us_dye Dyeing at 60°C with Sonication (20 min) decision->us_dye Ultrasonic ch_dye Dyeing at 80°C (30 min) decision->ch_dye Conventional analysis analysis end_node End: Characterized Fabric analysis->end_node K/S & Fastness Tests n2 n2 n1->n2 Drying n3 n3 n2->n3 Prepare Dye Bath (Dye, Salt, Water) n3->decision Select Method us_fix Fixation at 60°C with Sonication (40 min) us_dye->us_fix Add Alkali ch_fix Fixation at 80°C (60 min) ch_dye->ch_fix Add Alkali post_treat Post-Treatment (Rinsing, Soaping, Neutralizing) us_fix->post_treat ch_fix->post_treat post_treat->analysis Drying

Caption: Experimental workflow for ultrasonic vs. conventional cotton dyeing.

G cluster_0 Dye Bath (Bulk Solution) cluster_1 Fiber-Water Interface ultrasound Ultrasound Source (40 kHz) cav Bubble Collapse (Micro-jets, Shockwaves) ultrasound->cav Acoustic Cavitation dye_agg Dye Aggregates dye_mono Monomolecular Dye dye_agg->dye_mono Breaks down into boundary Boundary Layer dye_mono->boundary Diffusion cav->dye_agg Dispersion cav->boundary Disruption fiber Cotton Fiber (Cellulose) boundary->fiber Accelerated Penetration

Caption: Mechanism of ultrasonic action in the dye bath and at the fiber surface.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-methoxybenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions. The primary synthetic route covered is the reduction of 3-nitro-4-methoxybenzonitrile.

Issue 1: Low or No Conversion of Starting Material (3-nitro-4-methoxybenzonitrile)

Potential Cause Recommended Solution
Catalytic Hydrogenation: Inactive catalyst (e.g., Pd/C, Raney Ni).Use a fresh batch of catalyst. Ensure the catalyst was not improperly stored or handled, which can lead to deactivation. Increase catalyst loading incrementally.
Catalytic Hydrogenation: Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized. Increase the hydrogen pressure within the safe limits of the equipment.
Metal/Acid Reduction (e.g., SnCl₂, Fe): Insufficient reducing agent.Increase the molar equivalents of the reducing metal or metal salt. Ensure the metal is finely powdered for maximum surface area.
General: Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
General: Insufficient reaction time.Extend the reaction time. Monitor the reaction at regular intervals to determine the point of maximum conversion.

Issue 2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Incomplete reduction leading to nitroso or hydroxylamine intermediates.Increase the amount of reducing agent and/or the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of azo or azoxy compounds through intermolecular reactions.Control the reaction temperature; excessively high temperatures can promote side reactions. Maintain appropriate pH, especially in metal/acid reductions.
Catalytic Hydrogenation: Hydrogenolysis of the nitrile group.Use a milder catalyst or lower hydrogen pressure and temperature. Monitor the reaction closely and stop it once the nitro group is fully reduced.
Hydrolysis of the nitrile group to a carboxylic acid.Ensure anhydrous conditions if the reaction is sensitive to water. Work-up procedures should be designed to minimize nitrile hydrolysis.

Issue 3: Difficulties in Product Isolation and Purification

| Potential Cause | Recommended Solution | | SnCl₂ Reduction: Precipitation of intractable tin salts during work-up. | After the reaction, pour the mixture into a large volume of ice water and carefully neutralize with a base like NaHCO₃ to a pH just below 8. Alternatively, add Celite to the reaction mixture before neutralization and filter the entire suspension through a pad of Celite. | | Product is too soluble in the recrystallization solvent. | Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A co-solvent system (e.g., ethanol/water) can be effective. | | Presence of impurities that inhibit crystallization. | Perform a preliminary purification step, such as a short column chromatography, before recrystallization. | | Product loss during extraction. | Perform multiple extractions with a suitable organic solvent. Wash the combined organic layers with brine to remove dissolved water. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the reduction of the corresponding nitro compound, 3-nitro-4-methoxybenzonitrile. This can be achieved through various methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or by using reducing agents like stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. By spotting the reaction mixture alongside the starting material (3-nitro-4-methoxybenzonitrile), you can observe the disappearance of the starting material and the appearance of the product spot. The product, being more polar, will typically have a lower Rf value. For more quantitative analysis, HPLC or GC-MS can be used.

Q3: What are the key safety precautions for this synthesis?

A3: The starting material, 3-nitro-4-methoxybenzonitrile, is a nitroaromatic compound and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures and equipment. The use of strong acids and handling of metal powders require appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly depending on the chosen method and reaction conditions. Catalytic hydrogenation methods, when optimized, can achieve very high yields and selectivity, often exceeding 95%.[1] Reductions with SnCl₂ or Fe also generally provide good yields, though they may require more extensive purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of 3-nitro-4-methoxy-acetylaniline (a close analog)

CatalystTemperature (°C)H₂ Pressure (MPa)SolventReaction TimeNMA Conversion (%)AMA Selectivity (%)Reference
Modified skeletal Ni601.0Methanol40 min10099.9[2]
Bimetallic Cu₀.₇Ni₀.₃140Not SpecifiedMethanol2 h95.799.4[1]

NMA: 3-nitro-4-methoxy-acetylaniline, AMA: 3-amino-4-methoxy-acetylaniline

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Adapted from a similar procedure)

This protocol is adapted from the selective hydrogenation of 3-nitro-4-methoxy-acetylaniline.[2]

  • Preparation: In a suitable hydrogenation reactor, dissolve 3-nitro-4-methoxybenzonitrile in methanol.

  • Catalyst Addition: Add a catalytic amount of a modified skeletal Ni catalyst (e.g., 1:10 catalyst to substrate weight ratio).

  • Reaction: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 1.0 MPa. Heat the mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or by hydrogen uptake. The reaction is typically complete within an hour.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system like ethanol/water to obtain pure this compound.

Protocol 2: Reduction with Stannous Chloride (General Procedure)

This is a general procedure for the reduction of aromatic nitro compounds.[3]

  • Preparation: Dissolve 3-nitro-4-methoxybenzonitrile in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Heat the reaction mixture at reflux or expose it to ultrasonic irradiation at 30°C for several hours until TLC analysis indicates the complete consumption of the starting material.[3]

  • Work-up: Remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and a 2M potassium hydroxide (KOH) solution to dissolve the tin salts.

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow start Start: 3-nitro-4-methoxybenzonitrile dissolve Dissolve in Solvent (e.g., Methanol, Ethanol) start->dissolve add_reductant Add Reducing Agent (e.g., Ni Catalyst, SnCl2) dissolve->add_reductant reaction Reaction (Heating/Pressurizing) add_reductant->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Work-up (Filtration/Quenching) monitor->workup Complete extraction Extraction workup->extraction purification Purification (Recrystallization/ Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions loss_workup Product Loss During Work-up low_yield->loss_workup increase_reagents Increase Reagent/Catalyst Extend Reaction Time/Temp incomplete_reaction->increase_reagents control_conditions Control Temperature/pH Use Milder Conditions side_reactions->control_conditions optimize_workup Optimize Extraction pH Efficient Purification loss_workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Amino-4-methoxybenzonitrile via recrystallization. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is an aromatic amine with polar functional groups, polar solvents are a good starting point.[2] Commonly effective solvents and mixtures include ethanol, methanol, isopropanol, or an ethanol/water mixture.[1][3] A preliminary solvent screening with small amounts of the crude material is highly recommended to determine the optimal solvent or solvent system for your specific sample.[2]

Q2: My purified this compound is discolored (e.g., brown or yellow). What causes this and how can I fix it?

A2: Discoloration in aromatic amines like this compound is often due to air oxidation, which can be accelerated by light and trace metal impurities.[1] To address this, you can add a small amount of activated carbon to the hot solution before the filtration step.[1][2] The activated carbon will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially lowering the yield.[1] It is also crucial to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. For instance, if synthesized from a nitro precursor, mono-amino-mono-nitro intermediates could be present.[1] Other potential impurities could be related to the hydrolysis of the nitrile group to an amide or carboxylic acid under certain conditions.

Q4: How can I improve my recovery yield after recrystallization?

A4: Low recovery is a common issue that can be addressed by optimizing several factors:

  • Avoid Using Excess Solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product. Using too much will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4][5]

  • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.[4][5]

  • Sufficient Cooling Time: Once at room temperature, place the flask in an ice bath to maximize precipitation before filtration.[3]

  • Minimize Transfer Loss: Be meticulous during transfers between flasks and during filtration to avoid physical loss of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent may be higher than the melting point of the compound. The solution might be too concentrated or cooling too rapidly, causing the compound to come out of solution as a liquid (oil) rather than a solid.[3][5]Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvency and induce crystallization. Alternatively, add slightly more of the primary solvent to ensure the compound stays dissolved longer as it cools.[3][5]
No Crystals Form Upon Cooling The solution is too dilute (too much solvent was used). The compound may be highly soluble in the chosen solvent even at low temperatures.If the solution is too dilute, you can boil off some of the solvent to increase the concentration and then allow it to cool again. If solubility is the issue, a different solvent or a solvent/anti-solvent system (e.g., ethanol/water) may be necessary.[1]
Crystals Form Too Quickly ("Crashing Out") The solution is too concentrated, or the temperature difference between the hot, dissolved state and the cold, crystallized state is too large for the chosen solvent, leading to rapid precipitation.[5]Re-heat the flask to re-dissolve the solid. Add a small amount of additional hot solvent (1-2 mL) to slightly increase the volume. This will slow down the rate of crystallization upon cooling, leading to purer crystals.[5]
Final Product Purity is Low (Confirmed by Analysis) Impurities were trapped within the crystal lattice due to rapid crystal formation. The chosen solvent did not effectively differentiate between the product and the impurities (i.e., impurities were also insoluble).Ensure the solution cools as slowly as possible. If impurities are insoluble in the hot solvent, a hot filtration step is necessary before cooling. If impurities are co-crystallizing, a different recrystallization solvent may be required, or a second recrystallization may be necessary.[2]
Difficulty Filtering (Fine, Powdery Crystals) The solution cooled too rapidly, preventing the growth of larger crystals.Allow the solution to cool slowly and undisturbed on a benchtop before moving it to an ice bath. This promotes the formation of larger crystals that are easier to collect via vacuum filtration.[3][4]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
Appearance Solid, typically light brown to brown[6]
Melting Point ~84 °C[6]
Solubility (Qualitative) Soluble in polar organic solvents like ethanol and methanol.[1][3]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a step-by-step method for the purification of crude this compound.

1. Solvent Selection:

  • Place approximately 10-20 mg of the crude material into a small test tube.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol, isopropanol).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

  • Gently heat the test tube. The solvent is suitable if the compound dissolves completely upon heating.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.[2]

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate and stirring.

  • Continue adding the minimum amount of hot solvent needed to fully dissolve the solid.[2]

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon.

  • Bring the solution back to a boil for a few minutes to allow the carbon to adsorb the impurities.[3]

4. Hot Filtration:

  • If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.[2][3]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

6. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[2]

7. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (~84 °C) until a constant weight is achieved.[6]

Diagrams and Workflows

G Troubleshooting Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals check_form Are Crystals Solid or Oily? check_crystals->check_form Yes no_crystals Problem: No Crystals Solution: - Boil off excess solvent - Try anti-solvent check_crystals->no_crystals No check_yield Is Yield Acceptable? check_form->check_yield Solid oiled_out Problem: 'Oiling Out' Solution: - Reheat solution - Add more solvent or  a co-solvent check_form->oiled_out Oily check_color Is Color Acceptable? check_yield->check_color Yes low_yield Problem: Low Yield Solution: - Ensure minimum solvent used - Ensure sufficient cooling time - Check mother liquor check_yield->low_yield No colored_crystals Problem: Colored Crystals Solution: - Redissolve and add  activated carbon - Perform hot filtration check_color->colored_crystals No end_product Collect, Wash & Dry Pure Product check_color->end_product Yes no_crystals->dissolve oiled_out->dissolve colored_crystals->dissolve

Caption: A troubleshooting flowchart for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of substituted benzonitriles using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a column chromatography method for a new substituted benzonitrile?

A1: The crucial first step is to develop a separation on a Thin Layer Chromatography (TTC) plate.[1][2] TLC uses the same stationary phase (typically silica gel) and allows for the rapid testing of various solvent systems (eluents) to find one that provides good separation of your target compound from impurities.[2]

Q2: What is an ideal Rf value on a TLC plate for good separation on a column?

A2: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3] An Rf in this range provides a good balance between adequate separation from impurities and a reasonable elution time from the column. The relationship between Rf and column volumes (CV) can be approximated by the equation CV = 1/Rf, meaning an Rf of 0.3 will require roughly 3.3 column volumes to elute.[3]

Q3: How do substituents on the benzonitrile ring affect the choice of solvent system?

A3: Substituents significantly alter the polarity of the benzonitrile molecule. Electron-donating groups (e.g., -OCH₃, -NH₂) increase the polarity, requiring a more polar eluent to move the compound down the column. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the polarity, necessitating a less polar eluent. The overall polarity of the molecule dictates its interaction with the polar silica gel stationary phase.[4][5][6]

Q4: What are the most common stationary and mobile phases for purifying substituted benzonitriles?

A4: The most common stationary phase is silica gel.[7] For the mobile phase, binary solvent systems are typically used, consisting of a non-polar solvent and a more polar solvent.[8] Common combinations include ethyl acetate/hexanes and methanol/dichloromethane.[8] The ratio of these solvents is adjusted to achieve the desired polarity for optimal separation.

Q5: Can I use a single solvent as the mobile phase?

A5: While possible, using a single solvent is less common as it doesn't allow for fine-tuning the polarity of the eluent.[8] A single-component system might be suitable for very simple separations. Common single solvents, in order of increasing polarity, are hexanes, dichloromethane, and ethyl acetate.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of substituted benzonitriles.

Problem 1: The compound will not elute from the column.
Possible CauseSolution
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20% or 30%. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[8]
Compound has decomposed on the silica gel. Substituted benzonitriles, particularly those with sensitive functional groups, can be unstable on acidic silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition occurs, consider using a deactivated silica gel (e.g., by adding 1-3% triethylamine to the eluent) or an alternative stationary phase like alumina.
You are using the wrong solvent system. Double-check that you have prepared the eluent correctly and have not confused the polar and non-polar components.
Problem 2: All compounds elute together at the solvent front.
Possible CauseSolution
Solvent system is too polar. The eluent is too strong and is not allowing for differential partitioning between the stationary and mobile phases. Reduce the polarity of the solvent system. For instance, if using 50% ethyl acetate in hexanes, try reducing to 20% or 10%.
Sample was overloaded. Loading too much sample onto the column can lead to poor separation. As a general guideline, the ratio of silica gel to the crude sample by weight should be at least 30:1 for good separation.
Problem 3: Poor separation between the target compound and impurities (streaking or overlapping bands).
Possible CauseSolution
Improperly packed column. Air bubbles or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed uniformly, and the silica gel is never allowed to run dry.
Sample was loaded in too much solvent. The sample should be dissolved in a minimal amount of solvent before being loaded onto the column to ensure a narrow starting band. If the compound is not very soluble in the eluent, consider a "dry loading" technique.
Compound is tailing due to interactions with silica. For basic substituted benzonitriles (e.g., those with amine groups), the acidic nature of silica gel can cause tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape. For acidic substituted benzonitriles (e.g., with carboxylic acid or phenolic groups), adding a small amount of acetic acid to the eluent can have a similar beneficial effect.
The chosen solvent system does not provide adequate separation. Even with an appropriate Rf value, some solvent systems may not be optimal for separating closely related impurities. Experiment with different solvent combinations on a TLC plate. For example, if ethyl acetate/hexanes is not working, try dichloromethane/methanol or an ether/pentane system.[8]

Data Presentation

The selection of an appropriate solvent system is critical for the successful purification of substituted benzonitriles. The polarity of the molecule, and therefore its retention on a silica gel column, is highly dependent on the nature of its substituents. The following table provides experimentally determined Rf values for a series of 4-hydroxy-benzonitrile derivatives in various solvent systems, illustrating the effect of different substituents.

Table 1: Rf values of 4-hydroxy-benzonitrile derivatives in different TLC solvent systems.

CompoundSubstituentsSolvent System 1 (Chloroform:Acetone 8:2)Solvent System 2 (Benzene:Dioxane:Acetic Acid 90:25:4)Solvent System 3 (Benzene:Ethyl Acetate 1:1)
1 H0.550.450.60
2 3,5-di-CH₃0.650.550.70
3 3,5-di-Cl0.700.600.75
4 3,5-di-Br0.720.620.78
5 3,5-di-I0.750.650.80
6 3-t-butyl0.680.580.72
7 3,5-di-t-butyl0.800.700.85
8 2,6-di-Cl0.600.500.65
9 2,6-di-Br0.620.520.68
10 2,3,5,6-tetra-Cl0.850.750.90

Data adapted from a study on the biological activities and physicochemical properties of 4-hydroxy-benzonitrile derivatives.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography Purification of 3-Hydroxy-2-isopropylbenzonitrile

This protocol provides a detailed methodology for the purification of a substituted benzonitrile using flash column chromatography.

Materials:

  • Crude 3-Hydroxy-2-isopropylbenzonitrile

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Pressurized air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection:

    • Perform TLC analysis of the crude material using various ratios of ethyl acetate in hexane to find a solvent system that gives the target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude 3-Hydroxy-2-isopropylbenzonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is just below the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen to force the solvent through the silica gel at a steady rate.

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified substituted benzonitrile.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Substituted Benzonitrile Evaporate->Product

Caption: Experimental workflow for purifying substituted benzonitriles.

troubleshooting_logic cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems start Problem Encountered no_elution Compound Not Eluting? start->no_elution No product in fractions fast_elution Compound Elutes Too Fast? start->fast_elution Product in first fractions with impurities poor_sep Poor Separation / Streaking? start->poor_sep Overlapping spots on TLC no_elution_polar Increase Eluent Polarity no_elution->no_elution_polar fast_elution_polar Decrease Eluent Polarity fast_elution->fast_elution_polar solution Improved Separation no_elution_polar->solution fast_elution_polar->solution check_packing Check Column Packing poor_sep->check_packing check_loading Review Sample Loading poor_sep->check_loading add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) poor_sep->add_modifier check_packing->solution check_loading->solution add_modifier->solution

Caption: Troubleshooting logic for column chromatography purification.

References

Identifying impurities in 3-Amino-4-methoxybenzonitrile by HPLC and MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-methoxybenzonitrile. Our focus is on the identification of impurities using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages, including the manufacturing process, degradation, and storage.[1][2] Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities in the reagents used during synthesis.

  • Byproducts of the synthesis: Unintended reactions leading to isomers or related compounds.

  • Degradation products: The compound can degrade upon exposure to light, heat, or reactive agents, leading to the formation of new impurities.[3]

  • Contamination: Cross-contamination from other processes or equipment.

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

A2: The identification of unknown peaks in an HPLC chromatogram typically involves a combination of techniques. A crucial first step is to couple the HPLC system with a mass spectrometer (LC-MS).[1][4] This allows you to obtain the mass-to-charge ratio (m/z) of the molecules eluting at specific retention times, which is a key piece of information for structural elucidation. Further fragmentation analysis (MS/MS) can provide even more detailed structural information.[4]

Q3: My HPLC baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline in HPLC can be caused by several factors.[5][6][7] Common issues include:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.[6]

  • Contaminated mobile phase: Use high-purity solvents and freshly prepared mobile phase.[7]

  • Detector issues: The lamp may be failing, or the flow cell could be contaminated.[6]

  • Pump problems: Worn pump seals or faulty check valves can cause pressure fluctuations.[5]

Q4: What are the expected mass spectral fragments for this compound?

A4: The fragmentation of this compound in a mass spectrometer will depend on the ionization technique used. Under electron ionization (EI), common fragmentation patterns for aromatic amines, ethers, and nitriles can be expected.[8] Key fragmentation events could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of hydrogen cyanide (HCN), and cleavage of the amino group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction with active sites on the column stationary phase.[9] - Column overload.- Use a column with high-purity silica. - Adjust the mobile phase pH.[9] - Reduce the injection volume or sample concentration.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature.[10] - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for temperature control.[6] - Replace the column if it's old or has been used extensively.
Ghost Peaks - Contamination in the injection system. - Late eluting compounds from a previous injection.- Flush the injector with a strong solvent. - Run a blank gradient to wash the column.
MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Poor ionization of the analyte. - Contamination of the ion source.- Optimize ionization source parameters (e.g., temperature, voltages). - Clean the ion source according to the manufacturer's instructions.
Inaccurate Mass Measurement - Instrument not calibrated. - Fluctuations in laboratory temperature.- Calibrate the mass spectrometer using a known standard. - Ensure a stable laboratory environment.
Complex/Uninterpretable Spectra - In-source fragmentation. - Presence of co-eluting compounds.- Reduce the energy in the ion source. - Improve the chromatographic separation to resolve co-eluting peaks.

Experimental Protocols

HPLC Method for Impurity Profiling

A reversed-phase HPLC method is suitable for the separation of this compound and its potential impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Mass Spectrometry Parameters
  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Potential Impurities and MS Fragmentation

The following table lists some potential impurities of this compound and their expected mass-to-charge ratios.

Impurity NameStructureMolecular WeightExpected [M+H]⁺ (m/z)
3-Amino-4-hydroxybenzonitrileC₇H₆N₂O134.14135.05
4-MethoxybenzonitrileC₈H₇NO133.15134.06
3-Nitro-4-methoxybenzonitrileC₈H₆N₂O₃178.15179.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC Separation Filter->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Acquisition MS->Data Chromatogram Chromatogram Analysis Data->Chromatogram MassSpectra Mass Spectra Interpretation Chromatogram->MassSpectra ImpurityID Impurity Identification MassSpectra->ImpurityID

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic Start Problem Encountered CheckHPLC Check HPLC System Start->CheckHPLC CheckMS Check MS System Start->CheckMS CheckSample Check Sample Integrity Start->CheckSample MobilePhase Mobile Phase Issues? CheckHPLC->MobilePhase Yes ColumnIssue Column Issues? CheckHPLC->ColumnIssue Yes PumpIssue Pump/Injector Issues? CheckHPLC->PumpIssue Yes SourceIssue Ion Source Contamination? CheckMS->SourceIssue Yes CalibrationIssue Calibration Drift? CheckMS->CalibrationIssue Yes Degradation Sample Degradation? CheckSample->Degradation Yes Resolve Problem Resolved MobilePhase->Resolve ColumnIssue->Resolve PumpIssue->Resolve SourceIssue->Resolve CalibrationIssue->Resolve Degradation->Resolve

Caption: Troubleshooting logical relationships.

References

Optimization of reaction conditions for synthesizing 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-4-methoxybenzonitrile. It includes frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the reduction of a nitro group precursor, typically 3-nitro-4-methoxybenzonitrile. This transformation is highly efficient and can be achieved using various reducing agents.

Q2: What are the recommended reducing agents for the conversion of 3-nitro-4-methoxybenzonitrile to this compound?

A2: Several effective reducing agents can be employed for this conversion. The choice of reagent often depends on the scale of the reaction, available equipment, and the presence of other functional groups. Commonly used methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields. Typical catalysts include palladium on carbon (Pd/C) or Raney nickel.[1][2][3]

  • Metal/Acid Combinations: Reagents such as iron in acidic media (e.g., with HCl or acetic acid) or tin(II) chloride (SnCl₂) are also widely used and provide a mild method for this reduction.[2][4]

Q3: What are the typical yields for the synthesis of this compound?

A3: While the yield can vary based on the specific conditions and scale of the reaction, a well-optimized reduction of 3-nitro-4-methoxybenzonitrile can be expected to produce yields in the range of 85-95%.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting material (3-nitro-4-methoxybenzonitrile) and the appearance of the product (this compound) can be visualized under UV light.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Most nitro group reductions are highly exothermic and require careful temperature control to ensure safe operation.[5] When using catalytic hydrogenation with gaseous hydrogen, appropriate safety measures for handling flammable gases must be in place. Reactions involving acids should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reducing agent.Ensure the catalyst (e.g., Pd/C) is not expired and has been stored correctly. For metal/acid reductions, use fresh, finely powdered metal.[4]
Poor solubility of the starting material.Select a solvent system in which the 3-nitro-4-methoxybenzonitrile is fully soluble. A co-solvent system may be necessary.[4]
Insufficient amount of reducing agent.Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) Incomplete reduction.Increase the reaction time or temperature, and ensure sufficient reducing agent is present.[4]
Localized overheating due to exothermic reaction.Maintain strict temperature control and ensure efficient stirring. For large-scale reactions, consider adding the reducing agent portion-wise.[4]
Difficulty in Product Isolation and Purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the amine product is in its free base form and less soluble in water. Extraction with a suitable organic solvent should then be more effective.
Co-elution of impurities during column chromatography.Optimize the solvent system for chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound via catalytic hydrogenation and metal/acid reduction.

Method 1: Catalytic Hydrogenation

This method is often preferred for its high efficiency and clean product formation.

Materials:

  • 3-nitro-4-methoxybenzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas Source

  • Filter Aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-nitro-4-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Reduction with Iron in Acidic Medium

This method provides a cost-effective alternative to catalytic hydrogenation.

Materials:

  • 3-nitro-4-methoxybenzonitrile

  • Iron powder

  • Acetic Acid or Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-nitro-4-methoxybenzonitrile (1.0 eq) and ethanol.

  • Add iron powder (typically 3-5 eq) and a solution of acetic acid or dilute hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the solid residue with ethanol.

  • Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

Parameter Catalytic Hydrogenation (Pd/C) Iron in Acidic Medium
Typical Yield 85-95%70-85%
Reaction Temperature Room Temperature to 60 °C80-100 °C (Reflux)
Reaction Time 2-8 hours4-12 hours
Key Reagents H₂, Pd/CFe powder, HCl or Acetic Acid
Advantages High yield, clean reaction, easy product isolation.Inexpensive reagents, suitable for large-scale synthesis.
Disadvantages Requires specialized hydrogenation equipment, catalyst can be pyrophoric.Longer reaction times, requires filtration of iron salts, acidic waste.

Visualizations

Reaction_Pathway Start 3-Nitro-4-methoxybenzonitrile Product This compound Start->Product Reduction (e.g., H2/Pd/C or Fe/HCl) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material B Add Catalyst/Reagent A->B C Set Reaction Conditions (Temp, Pressure) B->C D Monitor Progress (TLC) C->D E Filter Catalyst/Salts D->E Reaction Complete F Extraction & Washing E->F G Dry & Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H Troubleshooting_Tree Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Side Product Formation? Start->Cause2 No Solution1a Increase Reaction Time/ Temperature Cause1->Solution1a Yes Solution1b Check Reagent Activity Cause1->Solution1b And/Or Solution2a Improve Temperature Control Cause2->Solution2a Yes Solution2b Adjust Reagent Stoichiometry Cause2->Solution2b And/Or

References

How to prevent oxidation of aromatic amines during purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to prevent the oxidation of aromatic amines during purification.

Frequently Asked Questions (FAQs)

Q1: Why is my aromatic amine sample turning colored (e.g., yellow, brown, or purple) during purification?

A1: The color change is a common indicator of oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and heat. This process often leads to the formation of highly colored impurities such as nitrosoarenes, nitroarenes, azo compounds, and polymeric materials. Even trace amounts of these oxidized byproducts can significantly color your sample.

Q2: What are the primary methods to prevent the oxidation of aromatic amines during purification?

A2: The most effective strategies to prevent oxidation include:

  • Working under an inert atmosphere: Displacing oxygen with an inert gas like argon or nitrogen is crucial. This can be achieved using a glove box or Schlenk line techniques.[1]

  • Using degassed solvents: Solvents contain dissolved oxygen that can cause oxidation. It is essential to degas all solvents immediately before use.

  • Protecting from light: Many oxidation reactions are photochemical. Wrapping your flasks and columns in aluminum foil can minimize light exposure.

  • Controlling temperature: Lowering the temperature can slow down the rate of oxidation. Whenever possible, perform purification steps at reduced temperatures.

  • Converting to a salt: Aromatic amines can often be converted to their corresponding salts (e.g., hydrochloride or hydrobromide salts), which are generally more stable and less prone to oxidation. The free amine can be regenerated after purification by basification.

  • Using antioxidants: While less common in laboratory-scale purification, adding a small amount of an antioxidant can help to inhibit oxidation.

Q3: Which inert gas is better for protecting aromatic amines, argon or nitrogen?

A3: Both argon and nitrogen are effective for creating an inert atmosphere. Argon is denser than air, which allows it to form a protective "blanket" over the reaction mixture or sample, making it an excellent choice for Schlenk line work.[1] Nitrogen is a more economical option and is suitable for use in glove boxes and for purging equipment.

Q4: Can I use a rotary evaporator to concentrate my aromatic amine solution?

A4: Yes, but with precautions. When removing solvent under reduced pressure, ensure that the system is first flushed with an inert gas to remove air. Backfill the flask with an inert gas after the solvent has been removed to prevent exposure of the concentrated, and potentially more reactive, amine to oxygen.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Sample turns dark on the silica gel column Oxidation on the acidic surface of the silica gel.- Use a less acidic stationary phase like alumina or a functionalized silica (e.g., amine-functionalized silica).- Deactivate the silica gel by adding a small percentage of a base, such as triethylamine or ammonia, to the eluent.[2]
Yellowing of the purified amine during storage Slow oxidation upon exposure to air and/or light.- Store the purified amine under an inert atmosphere (e.g., in a sealed vial backfilled with argon).- Store in an amber vial or a vial wrapped in aluminum foil in a cool, dark place, preferably in a freezer.
Appearance of new, colored spots on TLC after workup Oxidation occurred during the extraction or concentration steps.- Ensure all aqueous solutions used for extraction are degassed.- Perform extractions and solvent removal under a positive pressure of an inert gas.
Broad peaks or tailing during GC analysis Interaction of the basic amine with active sites on the GC column.- Use a deactivated GC column specifically designed for amine analysis, often treated with a base like KOH.

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Bubbling

This method is suitable for removing dissolved oxygen from solvents for routine purifications.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Long needle connected to an inert gas (argon or nitrogen) source via tubing

  • Short vent needle

Procedure:

  • Place the solvent in the flask (do not fill more than two-thirds full).

  • Seal the flask with the rubber septum.

  • Insert the long needle so that its tip is submerged in the solvent.

  • Insert the short vent needle into the septum, ensuring it does not touch the solvent.

  • Start a gentle flow of the inert gas through the long needle. You should see bubbles forming in the solvent.

  • Continue bubbling for 20-30 minutes for every 500 mL of solvent.

  • Once degassing is complete, remove the long needle first, followed by the short vent needle, to maintain a positive pressure of the inert gas in the flask's headspace.

Protocol 2: Purification of an Aromatic Amine by Inert Atmosphere Column Chromatography

This protocol describes the purification of an air-sensitive aromatic amine using a flash chromatography setup under an inert atmosphere.

Materials:

  • Crude aromatic amine

  • Degassed solvents for the eluent

  • Silica gel or other appropriate stationary phase

  • Flash chromatography column with a stopcock

  • Schlenk flasks for fraction collection

  • Cannula for liquid transfer

  • Inert gas source (Schlenk line)

Procedure:

  • Column Packing:

    • Dry the chromatography column and all glassware in an oven and allow to cool under a stream of inert gas.

    • Pack the column with the chosen stationary phase using the dry packing method under a positive pressure of inert gas.

    • Pre-elute the column with the degassed starting eluent to ensure it is tightly packed and free of air.

  • Sample Loading:

    • Dissolve the crude aromatic amine in a minimal amount of the degassed eluent in a Schlenk flask.

    • Using a cannula, carefully transfer the sample solution to the top of the column under a positive flow of inert gas.

  • Elution and Fraction Collection:

    • Begin eluting the column with the degassed solvent system, maintaining a positive pressure of inert gas at the top of the column.

    • Collect the fractions in Schlenk flasks that have been previously flushed with inert gas.

  • Solvent Removal:

    • Analyze the fractions by TLC to identify the ones containing the pure product.

    • Combine the desired fractions in a Schlenk flask.

    • Remove the solvent under reduced pressure using a rotary evaporator, ensuring the system is purged with inert gas before applying vacuum and backfilled with inert gas afterward.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Aromatic Amine Oxidation During Purification cluster_preparation Preparation cluster_purification Purification under Inert Atmosphere cluster_post_purification Post-Purification Handling start Crude Aromatic Amine degas_solvents Degas Solvents (Bubbling/Freeze-Pump-Thaw) start->degas_solvents prepare_glassware Dry & Purge Glassware start->prepare_glassware load_column Load Sample onto Column degas_solvents->load_column prepare_glassware->load_column run_column Elute with Degassed Solvents load_column->run_column collect_fractions Collect Fractions in Purged Flasks run_column->collect_fractions remove_solvent Solvent Removal (Inert Atmosphere) collect_fractions->remove_solvent storage Store Purified Amine (Under Argon, Dark, Cold) remove_solvent->storage

Caption: Experimental workflow for the purification of aromatic amines.

Aromatic_Amine_Oxidation_Pathway Simplified Aromatic Amine Oxidation Pathway AromaticAmine Ar-NH2 (Aromatic Amine) RadicalCation [Ar-NH2]•+ (Radical Cation) AromaticAmine->RadicalCation e- transfer Dimerization Dimerization/Polymerization (Colored Products) RadicalCation->Dimerization FurtherOxidation Further Oxidation Products (Nitroso, Nitro, etc.) RadicalCation->FurtherOxidation Initiators O2, Light, Heat Initiators->AromaticAmine initiates oxidation Prevention Inert Atmosphere Degassed Solvents Low Temperature Light Protection Prevention->AromaticAmine inhibits

Caption: Key steps in aromatic amine oxidation and points of intervention.

References

Technical Support Center: Purification of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Amino-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound product is discolored (e.g., yellow, brown, or pink). What is the most likely cause?

A1: Discoloration in this compound is commonly due to the oxidation of the aromatic amino group. Aromatic amines are susceptible to air and light-induced oxidation, which can form highly colored impurities. The presence of trace metal ions can also catalyze this degradation.

Q2: What are the primary methods for removing colored impurities from this compound?

A2: The most effective methods for purifying this compound and removing colored impurities are recrystallization, activated carbon treatment, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: Can I use an acid wash to purify this compound?

A3: While acid washes are effective for removing basic impurities from neutral organic compounds, they are not suitable for purifying this compound itself.[1] As an amine, it will react with the acid and be extracted into the aqueous layer along with the basic impurities.

Q4: How can I prevent the discoloration of this compound during storage?

A4: To prevent discoloration during storage, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere such as nitrogen or argon. Storing it in a cool, dark place will also help to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseRecommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to dilute the solution. Allow the solution to cool more slowly.[2]
Low recovery of purified product. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. The mother liquor can be concentrated to recover more product.
Product is still colored after recrystallization. The colored impurities have similar solubility profiles to the product in the chosen solvent.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[3] Be aware this may slightly reduce the yield.
Crystals do not form upon cooling. The solution is not saturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[2]
Column Chromatography Issues
ProblemPossible CauseRecommended Solution
Poor separation of the product from impurities. The polarity of the eluent is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good separation on TLC will translate to good separation on the column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The amine compound is tailing or streaking on the column. The acidic nature of the silica gel is interacting with the basic amino group.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.[4] Alternatively, use a different stationary phase like neutral alumina.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of solid this compound from soluble colored impurities.

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold. Suitable solvents for this compound include ethanol, methanol, or a mixture of ethanol and water.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution and gently boil for 5-10 minutes.[1][3]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Activated Carbon Treatment in Solution

This protocol is effective for removing colored impurities when recrystallization alone is insufficient.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or methanol) at room temperature or with gentle heating.

  • Activated Carbon Addition: Add powdered activated carbon (typically 1-5% w/w of the solute) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes.

  • Filtration: Remove the activated carbon by filtering the mixture through a pad of celite or a fine filter paper.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

  • Further Purification: The resulting solid can be further purified by recrystallization if necessary.

Protocol 3: Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase.[6] The eluent system can be determined by TLC analysis. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[3]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes representative data for the purification of an aromatic amine with colored impurities, illustrating the expected outcomes of each purification method.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldNotes
Recrystallization 90%98-99%70-85%Effective for removing a moderate amount of impurities.
Activated Carbon followed by Recrystallization 85% (highly colored)>99%60-75%Excellent for removing stubborn colored impurities.[3]
Column Chromatography 80% (complex mixture)>99.5%50-70%Best for achieving very high purity and separating multiple impurities.

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities ActivatedCarbon Activated Carbon Treatment TLC->ActivatedCarbon Colored Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Mixture PureProduct Pure this compound Recrystallization->PureProduct ActivatedCarbon->Recrystallization Followed by ColumnChromatography->PureProduct

Caption: Purification workflow for this compound.

Troubleshooting Decision Tree for Discolored Product

G Troubleshooting a Discolored Product Start Discolored Product CheckPurity Assess Purity by TLC/HPLC Start->CheckPurity MinorImpurities Minor Colored Impurities? CheckPurity->MinorImpurities Recrystallize Attempt Recrystallization MinorImpurities->Recrystallize Yes ComplexMixture Complex Mixture of Impurities? MinorImpurities->ComplexMixture No StillColored Still Colored? Recrystallize->StillColored ActivatedCarbon Use Activated Carbon Treatment StillColored->ActivatedCarbon Yes PureProduct Pure, Colorless Product StillColored->PureProduct No ActivatedCarbon->Recrystallize Follow with ColumnChromatography Perform Column Chromatography ComplexMixture->ColumnChromatography Yes ColumnChromatography->PureProduct

Caption: Decision tree for troubleshooting a discolored product.

References

Characterizing unexpected byproducts in the synthesis of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach is a two-step process starting from 4-methoxybenzonitrile:

  • Nitration: Electrophilic aromatic substitution on 4-methoxybenzonitrile to introduce a nitro group, yielding 3-nitro-4-methoxybenzonitrile.

  • Reduction: Selective reduction of the nitro group to an amino group to obtain the final product, this compound.

Q2: What are the primary expected byproducts during the nitration of 4-methoxybenzonitrile?

During the nitration of 4-methoxybenzonitrile, the primary expected byproducts are positional isomers. The methoxy group is an ortho-para directing group, while the nitrile group is a meta-directing group. This directing effect can lead to the formation of not only the desired 3-nitro-4-methoxybenzonitrile but also other isomers such as 2-nitro-4-methoxybenzonitrile. Over-nitration, resulting in dinitro-derivatives, is also a possibility under harsh reaction conditions.

Q3: What are the potential side-products during the reduction of 3-nitro-4-methoxybenzonitrile?

The reduction of the nitro group can sometimes be incomplete, leading to the formation of intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) species. These intermediates can undergo further reactions, such as condensation, to form dimeric impurities like azo (-N=N-) and azoxy (-N=N+(O-)-) compounds. It is also crucial to select a reducing agent that does not affect the nitrile functionality.

Q4: My final product, this compound, is discolored. What could be the cause?

Aromatic amines are susceptible to air oxidation, which can lead to discoloration (often turning yellow, brown, or even purple). This process can be accelerated by exposure to light and trace metal impurities.

Q5: How can I monitor the progress of the nitration and reduction reactions?

Thin-layer chromatography (TLC) is an effective technique for monitoring both reactions. For the nitration step, you can observe the consumption of the 4-methoxybenzonitrile starting material and the appearance of a new, more polar spot corresponding to the nitro-product. For the reduction step, the disappearance of the nitro-intermediate and the appearance of the more polar amino-product can be tracked. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction progress and purity.

Troubleshooting Guides

Issue 1: Low yield or incomplete nitration of 4-methoxybenzonitrile.
Possible Cause Troubleshooting Steps
Insufficient nitrating agent.Ensure the correct stoichiometry of nitric acid and sulfuric acid. A slight excess of the nitrating mixture may be required.
Reaction temperature is too low.While nitration is exothermic and requires cooling, a temperature that is too low can slow down the reaction rate significantly. Maintain the recommended temperature range.
Inadequate mixing.Ensure vigorous stirring to promote contact between the organic substrate and the nitrating agent in the biphasic system.
Issue 2: Formation of multiple spots on TLC after nitration, indicating isomeric byproducts.
Possible Cause Troubleshooting Steps
Reaction temperature is too high.Higher temperatures can lead to less selective nitration and the formation of multiple isomers. Maintain a low and controlled temperature during the addition of the nitrating agent.
Incorrect order of reagent addition.Adding the substrate to the nitrating mixture is generally preferred to maintain a low concentration of the substrate and minimize side reactions.
Purification Strategy Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. The polarity of the nitro-isomers will likely be different enough for separation.
Issue 3: Low yield or incomplete reduction of 3-nitro-4-methoxybenzonitrile.
Possible Cause Troubleshooting Steps
Inactive or insufficient reducing agent.If using catalytic hydrogenation, ensure the catalyst is active. For metal-based reductions (e.g., SnCl₂), use a sufficient molar excess.
Poor solubility of the starting material.The nitro-compound may have limited solubility in the reaction solvent. Choose a solvent system where the starting material is reasonably soluble at the reaction temperature.
Purification Strategy If the reaction is incomplete, the unreacted nitro-compound can be separated from the more polar amino-product by column chromatography.
Issue 4: Presence of unexpected, colored byproducts after reduction.
Possible Cause Troubleshooting Steps
Formation of azo or azoxy compounds.These can arise from the condensation of nitroso and hydroxylamine intermediates. Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time.
Oxidation of the final product.Minimize exposure of the purified this compound to air and light. Store under an inert atmosphere (e.g., nitrogen or argon).
Purification Strategy Column chromatography can be effective in removing these colored impurities. Recrystallization from a suitable solvent system may also be employed.

Data Presentation

Table 1: Representative Yields for Nitration of Substituted Anisoles

Starting MaterialProductNitrating AgentReaction ConditionsYield (%)
Anisole2-Nitroanisole & 4-NitroanisoleHNO₃ / H₂SO₄0-10 °C90 (mixture)
4-Methylanisole2-Nitro-4-methylanisoleHNO₃ / H₂SO₄0 °C65

Table 2: Representative Yields for the Reduction of Nitroarenes to Anilines

Starting MaterialProductReducing AgentSolventYield (%)
4-Nitrobenzonitrile4-AminobenzonitrileSnCl₂·2H₂OEthanol95
3-Nitrobenzonitrile3-AminobenzonitrileFe / NH₄ClEthanol/Water88
2-Nitroanisole2-MethoxyanilineH₂ / Pd-CEthanol>95

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-methoxybenzonitrile (Nitration)

Materials:

  • 4-methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-methoxybenzonitrile with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxybenzonitrile, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • 3-Nitro-4-methoxybenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

Procedure:

  • To a solution of 3-nitro-4-methoxybenzonitrile in ethanol, add tin(II) chloride dihydrate.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a 5 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway 4-Methoxybenzonitrile 4-Methoxybenzonitrile 3-Nitro-4-methoxybenzonitrile 3-Nitro-4-methoxybenzonitrile 4-Methoxybenzonitrile->3-Nitro-4-methoxybenzonitrile Nitration (HNO3, H2SO4) This compound This compound 3-Nitro-4-methoxybenzonitrile->this compound Reduction (e.g., SnCl2, HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Nitration cluster_start Nitration of 4-Methoxybenzonitrile cluster_issues Potential Issues cluster_solutions Troubleshooting Start Start Nitration Low_Yield Low Yield/ Incomplete Reaction Start->Low_Yield Isomers Isomeric Byproducts Start->Isomers Sol_Low_Yield Check Stoichiometry Adjust Temperature Improve Mixing Low_Yield->Sol_Low_Yield Sol_Isomers Control Temperature Purify via Chromatography Isomers->Sol_Isomers

Caption: Troubleshooting flowchart for the nitration step.

Troubleshooting_Reduction cluster_start_reduction Reduction of 3-Nitro-4-methoxybenzonitrile cluster_issues_reduction Potential Issues cluster_solutions_reduction Troubleshooting Start_Reduction Start Reduction Incomplete_Reduction Incomplete Reduction Start_Reduction->Incomplete_Reduction Colored_Byproducts Colored Byproducts (Azo/Azoxy) Start_Reduction->Colored_Byproducts Nitrile_Reduction Nitrile Group Reduction Start_Reduction->Nitrile_Reduction Sol_Incomplete Sufficient Reducing Agent Optimize Solvent Incomplete_Reduction->Sol_Incomplete Sol_Colored Ensure Complete Reduction Inert Atmosphere Colored_Byproducts->Sol_Colored Sol_Nitrile Use Selective Reducing Agent Nitrile_Reduction->Sol_Nitrile

Caption: Troubleshooting flowchart for the reduction step.

Technical Support Center: Strategies to Improve Regioselectivity of Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the regioselectivity of your electrophilic substitution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution?

A1: The regioselectivity of electrophilic aromatic substitution is primarily determined by the nature of the substituent already present on the aromatic ring. Substituents are broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions.[1][2][3][4][5][6] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups.

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[2][6][7] Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (-CHO, -COR). Halogens are an exception; they are deactivating but are ortho-, para-directing.[1][7][8]

The directing effect arises from the ability of the substituent to stabilize the intermediate carbocation (arenium ion or σ-complex) formed during the reaction. For activating groups, resonance structures can be drawn that place the positive charge on the carbon bearing the substituent, which can be stabilized by the electron-donating group. This stabilization is most effective for ortho and para attack.[1][9][10]

Q2: My reaction is yielding a mixture of ortho and para isomers. How can I improve selectivity for the para product?

A2: Achieving high selectivity for the para product over the ortho product is a common challenge. Here are several strategies to consider:

  • Steric Hindrance: Employing a bulkier electrophile or a sterically hindered Lewis acid catalyst can favor substitution at the less sterically crowded para position.[11][12][13] For example, in Friedel-Crafts alkylation, using a larger alkyl halide can increase the proportion of the para isomer.[12][13]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[11] In many cases, the formation of the para product has a slightly lower activation energy.

  • Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experimenting with a range of solvents from nonpolar to polar aprotic may help identify optimal conditions. A less polar solvent can sometimes favor the formation of a specific isomer.[11]

  • Use of Solid Catalysts: Zeolites and other solid catalysts with defined pore structures can exert shape-selectivity, favoring the formation of the sterically less demanding para isomer.[14]

Q3: I am observing poor regioselectivity with a deactivating, meta-directing group. What could be the issue and how can I fix it?

A3: While deactivating groups strongly favor meta substitution, poor selectivity can still occur. Here are some troubleshooting steps:

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) can sometimes lead to a loss of selectivity and the formation of undesired side products.[15][16] Try running the reaction under milder conditions.

  • Purity of Reagents: Ensure that the starting materials and reagents are pure. Impurities can sometimes catalyze alternative reaction pathways.[11]

  • Alternative Synthetic Routes: If direct electrophilic substitution proves unselective, consider a multi-step synthetic strategy. This might involve introducing a different directing group that can be later converted to the desired functionality.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Nitration Reactions

Symptoms:

  • Formation of significant amounts of undesired regioisomers.

  • Over-nitration, leading to di- or tri-substituted products.

Possible Causes and Solutions:

CauseSolution
Harsh Reaction Conditions Traditional mixed acid (HNO₃/H₂SO₄) methods can be aggressive. Consider using milder nitrating agents such as acetyl nitrate or using a solid acid catalyst to improve selectivity.[15][16][17]
Lack of Control over Nitronium Ion Release The concentration of the active electrophile (NO₂⁺) can affect selectivity. A protocol involving the portion-wise addition of a nitrate salt can allow for better control over the release of nitronium ions.[17]
Inappropriate Solvent The solvent can influence the reactivity and selectivity. Explore different solvents to find the optimal medium for your specific substrate.[11]
Over-activation of the System The presence of a strong co-acid or catalyst can lead to over-nitration.[15][16] Adjusting the stoichiometry of the reagents and catalyst can help minimize this.
Issue 2: Poor Regioselectivity in Friedel-Crafts Reactions

Symptoms:

  • A mixture of alkylated or acylated regioisomers.

  • Polyalkylation in Friedel-Crafts alkylation.

  • Carbocation rearrangements in Friedel-Crafts alkylation leading to unexpected products.

Possible Causes and Solutions:

CauseSolution
Carbocation Rearrangement (Alkylation) The carbocation intermediate in Friedel-Crafts alkylation is prone to rearrangement to a more stable carbocation. To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylbenzene.[18] The acylium ion in acylation is resonance-stabilized and does not rearrange.[19][20]
Polyalkylation The alkylated product is often more reactive than the starting material, leading to multiple alkylations.[18][20] Use a large excess of the aromatic substrate to favor monoalkylation. Friedel-Crafts acylation avoids this issue as the acylated product is deactivated.[19][20]
Steric Effects The size of the electrophile and the substituents on the aromatic ring can influence the regioselectivity. Using a bulkier Lewis acid or acylating agent may favor substitution at the less hindered position.[11][21]
Catalyst Choice The strength of the Lewis acid catalyst can impact the reaction outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) to optimize selectivity.[11]

Experimental Protocols

Protocol 1: Regioselective Nitration of Spirobifluorene using Crivello's Reagent

This protocol describes a mild and highly regioselective method for the nitration of 9,9′-spirobifluorene.[17][22]

Materials:

  • 9,9′-spirobifluorene

  • Copper(II) nitrate hemi-pentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 9,9′-spirobifluorene in acetonitrile in a round-bottom flask.

  • Add trifluoroacetic anhydride to the solution.

  • In a separate vial, dissolve copper(II) nitrate in acetonitrile.

  • Add the copper(II) nitrate solution to the reaction mixture dropwise over a period of time. The portion-wise addition helps to control the release of the nitrating agent.

  • Stir the reaction at room temperature for the desired amount of time (e.g., 40 minutes to 3 hours, depending on the desired product).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired nitro-substituted spirobifluorene.

Quantitative Data from a Study on Spirobifluorene Nitration[17]:

EntryEquivalents of Cu(NO₃)₂Reaction Time (h)Yield of 2-nitro (%)Yield of 2,2'-dinitro (%)
10.53796
21.00.677214
31.031472
42.00.67-95

Visualizations

directing_effects cluster_activating Activating Groups (Ortho, Para-Directing) cluster_deactivating Deactivating Groups activating_groups -OH, -OR -NH2, -NR2 -R (Alkyl) aromatic_ring Aromatic Ring activating_groups->aromatic_ring Increase Reactivity Stabilize Ortho/Para Intermediate meta_directing -NO2, -CN -SO3H, -COR meta_directing->aromatic_ring Decrease Reactivity Favor Meta Intermediate ortho_para_directing -F, -Cl, -Br, -I ortho_para_directing->aromatic_ring Decrease Reactivity Favor Ortho/Para Intermediate

Caption: Influence of substituent groups on the regioselectivity of electrophilic aromatic substitution.

steric_hindrance cluster_products Products start Substituted Aromatic Ring (Ortho, Para-Director) electrophile Electrophile (E+) ortho_attack Ortho Attack electrophile->ortho_attack Sterically Hindered para_attack Para Attack electrophile->para_attack Sterically Accessible ortho_product Ortho Isomer (Minor Product) ortho_attack->ortho_product para_product Para Isomer (Major Product) para_attack->para_product

Caption: Steric hindrance favoring para-substitution in electrophilic aromatic substitution.

workflow_optimization cluster_conditions Optimization Parameters cluster_outcome Outcome start Problem: Poor Regioselectivity analyze Analyze Reactants - Directing group effects - Steric factors start->analyze modify_conditions Modify Reaction Conditions analyze->modify_conditions temp Temperature modify_conditions->temp solvent Solvent modify_conditions->solvent catalyst Catalyst/Reagent modify_conditions->catalyst evaluate Evaluate Regioisomer Ratio (e.g., GC-MS, NMR) success Improved Selectivity evaluate->success failure Unsatisfactory Selectivity evaluate->failure failure->modify_conditions Iterate

Caption: A typical workflow for optimizing the regioselectivity of an electrophilic substitution reaction.

References

Best practices for storing and handling 3-Amino-4-methoxybenzonitrile to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 3-Amino-4-methoxybenzonitrile to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While room temperature is generally acceptable, some suppliers recommend refrigeration at 2-8°C for optimal preservation.[1] For extended storage, maintaining an inert atmosphere, for example by blanketing with nitrogen or argon, is a recommended practice to prevent potential degradation from atmospheric components.

Q2: How should I store solutions of this compound?

For solutions of this compound, such as those dissolved in DMSO, storage at -20°C is recommended for short-term stability (up to one month). For longer-term storage, extending up to six months, it is advisable to store solutions at -80°C to minimize degradation.[1]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

When handling this compound, a comprehensive set of personal protective equipment is mandatory to minimize exposure. This includes:

  • Eye and Face Protection: Chemical safety goggles or glasses that comply with OSHA or European Standard EN166 should be worn.[1][2]

  • Skin Protection: Use compatible, chemical-resistant gloves and wear appropriate protective clothing to prevent any skin contact.[1][2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Q4: Is this compound a hazardous substance?

Yes, this compound and related benzonitrile compounds are classified as hazardous. They have the potential to cause serious eye irritation, skin irritation, and respiratory irritation.[4][5] Some are harmful if swallowed or come into contact with the skin.[6][7] It is crucial to handle this compound with care and avoid all personal contact, including inhalation.[1]

Q5: What substances are incompatible with this compound?

While specific incompatibility data for this compound is limited, it is prudent to keep it away from strong oxidizing agents and strong reducing agents.[1][8] It should be stored separately from incompatible materials and foodstuff containers.[1]

Q6: How should I properly dispose of waste containing this compound?

All waste materials, including empty containers, should be disposed of at an approved waste disposal plant.[4] It is important to follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound.
Contamination of the compound.Ensure proper handling procedures were followed to prevent cross-contamination. Use clean spatulas and glassware.
Discoloration of the solid compound Exposure to light, air, or moisture.Store the compound in a dark, dry place, preferably under an inert atmosphere. Amber vials are recommended.
Incompatibility with storage container.Use appropriate, inert container materials such as glass.
Precipitation in a stored solution Exceeded solubility at storage temperature.Gently warm the solution to room temperature and vortex to redissolve the compound before use.
Solvent evaporation.Ensure the container is tightly sealed to prevent solvent loss.

Experimental Protocols

General Handling Protocol for this compound

  • Preparation: Before handling, ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing:

    • For solid compound, use a clean, dry spatula to transfer the desired amount from the storage container to a tared weighing vessel.

    • Minimize the time the storage container is open to the atmosphere.

    • If working with a solution, use a calibrated micropipette with appropriate tips.

  • Cleaning: After handling, thoroughly clean all surfaces and equipment that came into contact with the compound. Wash hands thoroughly with soap and water.[4]

  • Storage: Securely close the storage container and return it to the recommended storage location.

Visual Guides

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Ensure Safety weigh_solid Weigh Solid Compound don_ppe->weigh_solid Proceed to Handling dissolve Dissolve in Solvent weigh_solid->dissolve Prepare Solution use_in_reaction Use in Experiment dissolve->use_in_reaction clean_equipment Clean Equipment use_in_reaction->clean_equipment Experiment Complete dispose_waste Dispose of Waste clean_equipment->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound in a laboratory setting.

logical_relationship Factors Affecting this compound Stability cluster_factors Influencing Factors stability Compound Stability temperature Temperature temperature->stability Impacts Degradation Rate moisture Moisture moisture->stability Can Cause Hydrolysis light Light Exposure light->stability May Induce Photodegradation air Air (Oxygen) air->stability Potential for Oxidation incompatibles Incompatible Materials incompatibles->stability Can Catalyze Decomposition

Caption: A diagram showing the key environmental factors that can influence the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra: 3-Amino-4-methoxybenzonitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and materials science, precise structural elucidation of organic molecules is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Amino-4-methoxybenzonitrile and its structurally related isomers, offering a valuable resource for spectral interpretation and compound identification.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of substituents on the benzene ring significantly influences the distribution of electron density, leading to characteristic shifts in the NMR signals. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and selected, commercially available benzonitrile derivatives. These comparisons highlight the impact of the position and nature of the amino and methoxy groups on the NMR spectra.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundAr-H Chemical Shifts (δ, ppm)-OCH₃ (s)-NH₂ (br s)
This compound 7.18 (d, J=8.4 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.85 (dd, J=8.4, 2.0 Hz, 1H)3.883.65
4-Methoxybenzonitrile [1]7.58 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.0 Hz, 2H)3.86-
3-Methoxybenzonitrile [1]7.37 (t, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.13 (d, J=8.0 Hz, 2H)3.83-
4-Aminobenzonitrile 7.40 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H)-4.15

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundC-CNC-OC-NAromatic Carbons-OCH₃
This compound 119.5150.2138.1125.1, 117.8, 114.3, 102.955.9
4-Methoxybenzonitrile [1]119.2162.8-133.9, 114.7, 103.955.5
3-Methoxybenzonitrile [1]118.6159.4-130.1, 124.2, 119.1, 116.6, 112.955.3
4-Aminobenzonitrile 119.9-150.5133.7, 114.5, 101.2-

Experimental Protocols

The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation:

  • A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the analytical sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -5 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Workflow for Spectral Analysis

The process of analyzing and comparing NMR spectra follows a logical progression from sample preparation to final structural confirmation. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Comparison Compound Select Compound (e.g., this compound) Solvent Choose Deuterated Solvent (e.g., CDCl3) Compound->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Assign_Signals Assign Signals to Protons/Carbons Integration->Assign_Signals Compare_Spectra Compare with Alternative Compounds Assign_Signals->Compare_Spectra Structure_Confirmation Confirm Molecular Structure Compare_Spectra->Structure_Confirmation

References

A Comparative Analysis of the Reactivity of 3-Amino-4-methoxybenzonitrile and 4-amino-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two structural isomers, 3-Amino-4-methoxybenzonitrile and 4-amino-3-methoxybenzonitrile. Understanding the nuanced differences in their reactivity is crucial for their application as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This analysis is based on fundamental principles of electronic and steric effects, supported by general experimental observations for similarly substituted aromatic systems.

Electronic and Steric Profile

The reactivity of these isomers is primarily governed by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group. Both the amino and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution, while the nitrile group is a meta-directing deactivator.

This compound: In this isomer, the strongly activating amino group and the moderately activating methoxy group are ortho to each other. Their combined electron-donating effects are directed towards positions 2 and 6 (ortho to the amino group) and position 5 (para to the methoxy group and meta to the amino group). The nitrile group, being para to the amino group, experiences the strong electron-donating resonance effect of the amino group, which can influence its reactivity.

4-amino-3-methoxybenzonitrile: Here, the amino and methoxy groups are meta to each other. The powerful activating effect of the amino group is directed to positions 2 and 6 (ortho) and position 5 (para). The methoxy group directs to positions 2, 4, and 6. The positions ortho to the amino group (2 and 6) are therefore strongly activated. The nitrile group is para to the amino group, similar to the other isomer.

The key difference lies in the relative positions of the two electron-donating groups. In this compound, their activating effects are somewhat synergistic, strongly activating specific positions on the ring. In 4-amino-3-methoxybenzonitrile, the activation pattern is more diffuse.

Comparative Reactivity Analysis

The differential positioning of the amino and methoxy groups in these two isomers leads to predictable differences in their reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is expected to occur more readily on this compound. The synergistic electron-donating effect of the adjacent amino and methoxy groups leads to a higher electron density at specific positions on the aromatic ring, making it more susceptible to attack by electrophiles. In contrast, the meta-positioning of these groups in 4-amino-3-methoxybenzonitrile results in a comparatively lower overall activation of the ring.

Nucleophilic Attack on the Nitrile Group

The nitrile group in both isomers is deactivated towards nucleophilic attack due to the electron-donating nature of the amino and methoxy substituents. However, the degree of deactivation is expected to be slightly different. In this compound, the para-amino group strongly donates electron density to the nitrile group through resonance, making the carbon atom less electrophilic. In 4-amino-3-methoxybenzonitrile, the para-amino group also deactivates the nitrile, but the additional methoxy group at the meta position has a less pronounced effect on the nitrile's electrophilicity. Therefore, the nitrile group in 4-amino-3-methoxybenzonitrile is predicted to be slightly more reactive towards nucleophiles compared to its isomer.

Reactions of the Amino Group

The nucleophilicity of the amino group is a key factor in reactions such as the Sandmeyer reaction and Buchwald-Hartwig amination.

  • Sandmeyer Reaction: This reaction involves the conversion of the amino group to a diazonium salt, followed by its displacement with a nucleophile. The formation of the diazonium salt is generally efficient for most anilines. The subsequent displacement is a radical-nucleophilic aromatic substitution. While electronic effects of the substituents can influence the stability of the diazonium intermediate and the subsequent reaction, both isomers are expected to undergo this transformation. However, subtle differences in reaction rates and yields may be observed due to the differing electronic environments.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond. The nucleophilicity of the amine is a critical factor. The amino group in This compound is expected to be slightly more nucleophilic due to the combined electron-donating effect of the ortho-methoxy group, potentially leading to faster reaction rates or higher yields in Buchwald-Hartwig couplings compared to 4-amino-3-methoxybenzonitrile.

Quantitative Data Summary

Reaction TypeThis compound4-amino-3-methoxybenzonitrileRationale
Electrophilic Aromatic Substitution More ReactiveLess ReactiveSynergistic activation by ortho amino and methoxy groups.
Nucleophilic Attack on Nitrile Less ReactiveMore ReactiveStronger deactivation of the nitrile by the para-amino group in the 3-amino isomer.
Sandmeyer Reaction ReactiveReactiveBoth isomers possess an amino group amenable to diazotization.
Buchwald-Hartwig Amination More Reactive Amino GroupLess Reactive Amino GroupHigher nucleophilicity of the amino group due to the ortho-methoxy group.

Experimental Protocols

The following are detailed methodologies for key reactions involving these types of compounds.

Sandmeyer Reaction (General Protocol for Cyanation)

This protocol describes the conversion of the aromatic amino group to a nitrile group.

  • Diazotization:

    • Dissolve the aminobenzonitrile isomer (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination (General Protocol)

This protocol describes the coupling of the aminobenzonitrile with an aryl halide.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aminobenzonitrile isomer (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of Reaction Mechanisms

The following diagrams illustrate the general signaling pathways for the described reactions.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_displacement Displacement Ar-NH2 Aromatic Amine (Ar-NH₂) Ar-N2+ Diazonium Salt (Ar-N₂⁺) Ar-NH2->Ar-N2+ NaNO₂, HCl HNO2 Nitrous Acid (HNO₂) HNO2->Ar-N2+ Ar-CN Aryl Nitrile (Ar-CN) Ar-N2+->Ar-CN CuCN CuCN Copper(I) Cyanide (CuCN) CuCN->Ar-CN Buchwald_Hartwig_Amination Pd(0)L Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ligand_Exchange Ligand Exchange & Deprotonation Ar-Pd(II)-X->Ligand_Exchange R2NH Amine (R₂NH) R2NH->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR₂ Ligand_Exchange->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Aryl Amine (Ar-NR₂) Reductive_Elimination->Ar-NR2

Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Analysis of 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of isomeric compounds is paramount. Mass spectrometry serves as a powerful tool in this endeavor, providing a unique fragmentation "fingerprint" for a given molecule. This guide offers a detailed comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Amino-4-methoxybenzonitrile, juxtaposed with its positional isomer, 4-Aminobenzonitrile. By examining the distinct fragmentation pathways, this document provides valuable insights for the unambiguous identification and characterization of these compounds.

Comparative Fragmentation Analysis

The positioning of the amino and methoxy groups on the benzonitrile scaffold significantly influences the fragmentation pathways observed in mass spectrometry. While no direct experimental data for this compound is readily available in public literature, a predicted fragmentation pattern can be constructed based on established fragmentation rules for aromatic, amino, and methoxy-substituted compounds. This is compared with the experimentally determined fragmentation of 4-Aminobenzonitrile.[1][2][3]

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight.[4] Key fragmentation pathways are anticipated to involve the loss of a methyl radical (•CH₃) from the methoxy group, a neutral molecule of carbon monoxide (CO) following rearrangement, and the characteristic loss of hydrogen cyanide (HCN) from the aromatic nitrile. The presence of the amino group can also lead to the loss of an amino radical (•NH₂) or ammonia (NH₃) after hydrogen rearrangement.

In contrast, the mass spectrum of 4-Aminobenzonitrile is well-documented, with its molecular ion appearing at m/z 118.[3] Its fragmentation is dominated by the loss of HCN, a hallmark of benzonitriles, and the loss of a hydrogen atom.

m/z Proposed Fragment (this compound) Proposed Fragmentation Pathway m/z Observed Fragment (4-Aminobenzonitrile) Relative Abundance
148[M]⁺• (C₈H₈N₂O)⁺•Molecular Ion118[M]⁺• (C₇H₆N₂)⁺•100%
133[M - •CH₃]⁺Loss of a methyl radical from the methoxy group91[M - HCN]⁺•~30%
120[M - CO]⁺•Loss of carbon monoxide after rearrangement90[M - HCN - H]⁺~20%
105[M - •CH₃ - CO]⁺Sequential loss of methyl and carbon monoxide64[C₅H₄]⁺•~15%
121[M - HCN]⁺•Loss of hydrogen cyanide
93[M - HCN - CO]⁺•Sequential loss of HCN and CO

Table 1: Comparison of the predicted mass spectrometry fragmentation of this compound with the observed fragmentation of 4-Aminobenzonitrile.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺• m/z 148 F1 [M - •CH₃]⁺ m/z 133 M->F1 - •CH₃ F2 [M - CO]⁺• m/z 120 M->F2 - CO F3 [M - HCN]⁺• m/z 121 M->F3 - HCN F4 [M - •CH₃ - CO]⁺ m/z 105 F1->F4 - CO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample1 This compound (in suitable solvent) GC Gas Chromatography (Separation of Isomers) Sample1->GC Sample2 4-Aminobenzonitrile (in suitable solvent) Sample2->GC MS Mass Spectrometry (Electron Ionization) GC->MS Elution Spectrum Acquire Mass Spectra MS->Spectrum Fragmentation Analyze Fragmentation Patterns Spectrum->Fragmentation Comparison Compare Spectra and Retention Times Fragmentation->Comparison

References

A Comparative Guide to the Crystallographic Analysis of 3-Amino-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 3-Amino-4-methoxybenzonitrile and its derivatives. While a complete single-crystal X-ray structure for this compound is not publicly available, this guide utilizes crystallographic data from a closely related derivative, 4-Benzyloxy-3-methoxybenzonitrile, to illustrate the principles and data obtained from X-ray diffraction. This is compared with data and protocols for alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for aminobenzonitrile isomers and derivatives.

Data Presentation

X-ray Crystallography Data

The following table summarizes the single-crystal X-ray diffraction data for 4-Benzyloxy-3-methoxybenzonitrile, a structural analog of the title compound. This data provides precise information on the crystal lattice and molecular geometry.

Parameter Value [1]
Chemical Formula C₁₅H₁₃NO₂
Molecular Weight 239.26
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.9434 (12) Åb = 9.5469 (8) Åc = 8.8522 (7) Å
α = 90°β = 102.663 (2)°γ = 90°
Cell Volume 1232.16 (17) ų
Z (Molecules per unit cell) 4
Calculated Density 1.290 Mg m⁻³
Comparison of Analytical Techniques

This table compares the utility of X-ray crystallography with other analytical techniques for characterizing substituted benzonitriles.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, crystal packing.Provides unambiguous structural determination.Requires a single crystal of suitable size and quality.
NMR Spectroscopy Information about the chemical environment of atoms, molecular connectivity.Non-destructive, provides detailed structural information in solution.Does not provide information on crystal packing.
IR Spectroscopy Presence of functional groups.Fast and simple, good for a quick assessment of functional groups.Provides limited structural information, spectra can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components in a mixture, molecular weight, and fragmentation pattern.High sensitivity and selectivity for volatile compounds, good for purity analysis and identification of isomers.[2][3]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and identification of components in a mixture.Versatile for a wide range of compounds, including non-volatile ones.Does not provide as much structural information as NMR or MS.

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol is based on the reported structure determination of 4-Benzyloxy-3-methoxybenzonitrile[1].

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 173 K)[1]. Data is collected over a range of angles.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative Analytical Techniques
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., -NH₂, -C≡N, C-O) are identified. For aminobenzonitrile isomers, the positions of the N-H and C≡N stretching vibrations can help in their differentiation[4].

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the components.

  • MS Detection: The separated components are introduced into the mass spectrometer. The mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

  • Data Analysis: The retention time from the GC and the mass spectrum are used to identify and quantify the compound. Mass spectra of isomers can be very similar, so chromatographic separation is crucial for differentiation[2][3].

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification X_ray Single-Crystal X-ray Diffraction Purification->X_ray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry (e.g., GC-MS) Purification->MS Pure Sample Structure_Det 3D Structure Determination X_ray->Structure_Det Spectral_Int Spectral Interpretation NMR->Spectral_Int IR->Spectral_Int Purity_Assess Purity Assessment MS->Purity_Assess Spectral_Int->Structure_Det Purity_Assess->Structure_Det

Caption: Experimental workflow for the synthesis and structural characterization of a this compound derivative.

References

Comparative study of different synthetic routes to 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic pathways to produce 3-Amino-4-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and chemical industries. The following sections detail plausible synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method based on factors such as yield, efficiency, and starting material availability.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for two primary synthetic routes to this compound.

ParameterRoute 1: From 4-methoxybenzonitrileRoute 2: From Isovanillin
Starting Material 4-methoxybenzonitrileIsovanillin (3-hydroxy-4-methoxybenzaldehyde)
Key Intermediates 4-methoxy-3-nitrobenzonitrile3-hydroxy-4-methoxybenzonitrile, 2-nitro-3-hydroxy-4-methoxybenzonitrile
Overall Yield ~60-75% (estimated)Lower (multi-step, potential for side reactions)
Number of Steps 23 or more (including protection/deprotection)
Key Reactions Electrophilic Nitration, Nitro Group ReductionAldehyde to Nitrile Conversion, Nitration, Nitro Group Reduction
Purity of Final Product High, purification by recrystallizationModerate to High, requires chromatographic purification
Reaction Conditions Moderate to harsh (nitration), mild (reduction)Mild to moderate

Synthetic Route Diagrams

The logical workflows for the two primary synthetic routes are depicted below.

cluster_0 Route 1: From 4-methoxybenzonitrile A 4-methoxybenzonitrile B Nitration (HNO3/H2SO4) A->B C 4-methoxy-3-nitrobenzonitrile B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E This compound D->E

Caption: Synthetic workflow for Route 1.

cluster_1 Route 2: From Isovanillin F Isovanillin G Aldehyde to Nitrile Conversion F->G H 3-hydroxy-4-methoxybenzonitrile G->H I Nitration (HNO3/H2SO4) H->I J 2-nitro-3-hydroxy-4-methoxybenzonitrile I->J K Nitro Group Reduction J->K L This compound K->L

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Synthesis from 4-methoxybenzonitrile

This two-step route involves the nitration of the commercially available 4-methoxybenzonitrile followed by the reduction of the resulting nitro intermediate.

Step 1: Nitration of 4-methoxybenzonitrile to 4-methoxy-3-nitrobenzonitrile

Materials and Reagents:

  • 4-methoxybenzonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 4-methoxybenzonitrile to the cold sulfuric acid while stirring. Maintain the temperature below 10°C.[1]

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[1]

  • While vigorously stirring the solution of 4-methoxybenzonitrile in sulfuric acid, slowly add the chilled nitrating mixture dropwise. The reaction is highly exothermic, and the temperature should be maintained between 0-15°C to minimize side reactions.[1]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-10°C.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker, stirring continuously.

  • Allow the ice to melt completely, then collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-methoxy-3-nitrobenzonitrile. A typical yield for the nitration of similar benzoic acid derivatives is in the range of 70-85%.[2]

Step 2: Reduction of 4-methoxy-3-nitrobenzonitrile to this compound

Two common methods for the reduction of the nitro group are presented below.

Method A: Reduction with Tin(II) Chloride

Materials and Reagents:

  • 4-methoxy-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound. This method is reported to proceed smoothly and quickly for similar substrates.[3]

Method B: Catalytic Hydrogenation

Materials and Reagents:

  • 4-methoxy-3-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-methoxy-3-nitrobenzonitrile in methanol or a mixture of methanol and 1N HCl.

  • Add 10% Pd/C catalyst to the solution.

  • The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (typically 1-3 atm) until the starting material is consumed (monitored by TLC).

  • Upon completion, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The product can be further purified by recrystallization. Catalytic hydrogenation of similar nitrostyrenes has been reported to yield the corresponding amine in 67% yield.[4] For the hydrogenation of 3-nitro-4-methoxy-acetylaniline, a similar substrate, a yield of 99.4% has been reported using bimetallic copper/nickel nanoparticles.[5]

Route 2: Synthesis from Isovanillin

This route begins with the conversion of isovanillin to the corresponding nitrile, followed by nitration and reduction. This pathway may require protection of the phenolic hydroxyl group to avoid side reactions during nitration.

Step 1: Conversion of Isovanillin to 3-hydroxy-4-methoxybenzonitrile

A common method to convert an aldehyde to a nitrile is through the formation of an oxime followed by dehydration.

Materials and Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium acetate)

  • A dehydrating agent (e.g., acetic anhydride)

  • Appropriate solvents

Procedure:

  • Dissolve isovanillin and hydroxylamine hydrochloride in a suitable solvent such as aqueous ethanol.

  • Add a base like sodium acetate and heat the mixture to form the oxime.

  • After the formation of the oxime is complete, the intermediate is isolated.

  • The oxime is then treated with a dehydrating agent like acetic anhydride and heated to yield 3-hydroxy-4-methoxybenzonitrile.

  • The product is then isolated and purified. The conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride in acetonitrile has been reported with a yield of 95.5%.[6]

Step 2: Nitration of 3-hydroxy-4-methoxybenzonitrile

Direct nitration of a phenol can be complex. A more controlled approach involves the protection of the hydroxyl group prior to nitration.

Procedure (with protection):

  • Protect the hydroxyl group of 3-hydroxy-4-methoxybenzonitrile, for example, as a benzyl ether.

  • The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures, similar to the procedure described in Route 1, Step 1.

  • The nitro group is introduced at the position ortho to the methoxy group and meta to the nitrile.

  • The nitrated product is isolated and purified.

Step 3: Reduction of the Nitro Group and Deprotection

Procedure:

  • The nitro group of the protected intermediate is reduced to an amino group using one of the methods described in Route 1, Step 2 (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Following the reduction, the protecting group on the hydroxyl function is removed (e.g., hydrogenolysis for a benzyl group) to yield the final product, this compound.

Conclusion

The choice between the synthetic routes will depend on the specific requirements of the researcher, including cost and availability of starting materials, desired scale of the reaction, and available equipment.

  • Route 1 is a more direct and likely higher-yielding pathway, making it preferable for large-scale synthesis, provided that 4-methoxybenzonitrile is readily available.

  • Route 2 , starting from the naturally derived isovanillin, offers a bio-based alternative but is a longer process with more steps, which may lead to a lower overall yield and require more extensive purification.

It is recommended to perform small-scale trial reactions to optimize conditions and yields for the chosen route before scaling up production.

References

Unveiling the Bioactive Potential: A Comparative Guide to 3-Amino-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-Amino-4-methoxybenzonitrile are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the performance of these compounds across various therapeutic areas, supported by experimental data from recent studies. Researchers in drug discovery and development will find valuable insights into the antimicrobial, anticancer, and kinase inhibitory potential of this promising chemical class.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

A notable area of investigation for this compound derivatives is in the development of novel antimicrobial agents. Chalcone derivatives incorporating the methoxy and amino functionalities have shown promising activity against a range of pathogens.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative compounds against key bacterial and fungal strains.

Compound IDDerivative ClassTest OrganismActivity (Inhibition Zone in mm)
1 Methoxy-4'-amino chalconeEscherichia coli15.3
2 Methoxy-4'-amino chalconeStaphylococcus aureus18.1
3 Methoxy-4'-amino chalconeCandida albicans16.5

Data is representative of findings in referenced literature.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized chalcone derivatives was evaluated using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton broth and Sabouraud dextrose broth, respectively. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.

  • Well Preparation and Compound Application: Wells of 6 mm diameter were punched into the agar plates. A 100 µL solution of each test compound (at a concentration of 1 mg/mL in DMSO) was added to the respective wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Anticancer Activity: Combating Proliferation of Cancer Cells

Several classes of compounds derived from structures related to this compound have been investigated for their potential as anticancer agents. These include 1,2,4-triazole-5-one and 1,3,4-thiadiazole derivatives.

Comparative Anticancer Activity

The following table presents the in vitro anticancer activity of selected compounds against various human cancer cell lines. The data is presented as the percentage of growth inhibition at a fixed concentration.

Compound IDDerivative ClassCancer Cell LineGrowth Inhibition (%) at 10 µM
4 1,2,4-Triazole-5-oneNon-Small Cell Lung Cancer (NCI-H460)45
5 1,2,4-Triazole-5-oneColon Cancer (HCT-116)52
6 1,3,4-ThiadiazoleBreast Cancer (MCF-7)68
7 1,3,4-ThiadiazoleBreast Cancer (MDA-MB-231)61

Data is representative of findings in referenced literature.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with the test compounds at a concentration of 10 µM for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Calculation: The percentage of growth inhibition was calculated using the formula: (1 - (Absorbance of treated cells / Absorbance of control cells)) x 100.

Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy

The this compound scaffold serves as a valuable starting point for the synthesis of potent kinase inhibitors.[4] Derivatives such as 4-(arylaminomethyl)benzamides have shown significant inhibitory activity against various tyrosine kinases.

Comparative Kinase Inhibitory Activity

The following table summarizes the percentage of inhibition of selected tyrosine kinases by representative compounds at a concentration of 10 nM.

Compound IDDerivative ClassTarget KinaseInhibition (%) at 10 nM
8 4-(Arylaminomethyl)benzamideEGFR92
9 4-(Arylaminomethyl)benzamideHER-278
10 4-(Arylaminomethyl)benzamidePDGFRα67
11 4-(Arylaminomethyl)benzamidePDGFRβ55

Data is representative of findings in referenced literature.[5]

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds against tyrosine kinases was evaluated using a luminescence-based kinase assay.

  • Reaction Setup: The kinase reaction was performed in a 96-well plate containing the respective kinase, substrate, ATP, and the test compound.

  • Incubation: The reaction mixture was incubated at room temperature for 1 hour.

  • ATP Detection: After incubation, a kinase-glo reagent was added to the wells to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: The luminescence was measured using a luminometer.

  • Calculation: The percentage of inhibition was calculated by comparing the luminescence of the wells containing the test compound to the control wells (without the compound).

Visualizing the Path to Discovery

To better understand the logical flow of synthesizing and evaluating these bioactive compounds, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway targeted by these derivatives.

experimental_workflow General Experimental Workflow A Synthesis of Derivatives from This compound B Structural Characterization (NMR, Mass Spectrometry) A->B C Biological Screening B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Kinase Inhibition Assays C->F G Data Analysis and Structure-Activity Relationship (SAR) Studies D->G E->G F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway Simplified EGFR Signaling Pathway EGFR EGFR P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) EGFR->P1 Activation Inhibitor Kinase Inhibitor (Derivative) Inhibitor->EGFR Inhibition P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Signal Transduction

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor derivative.

References

Validating the Purity of Synthesized 3-Amino-4-methoxybenzonitrile using Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for validating the purity of synthesized 3-Amino-4-methoxybenzonitrile using elemental analysis. By comparing theoretical elemental compositions with experimental data and considering potential impurities, researchers can accurately assess the purity of their synthesized compound.

Elemental Composition Comparison

The purity of this compound (C₈H₈N₂O) can be effectively determined by comparing its experimentally measured elemental composition with the theoretical values.[1] A significant deviation may indicate the presence of impurities, such as unreacted starting materials or byproducts from the synthesis process. A common synthetic route involves the nitration of 4-methoxybenzonitrile followed by the reduction of the nitro group. Therefore, potential impurities could include the starting material, 4-methoxybenzonitrile, and the intermediate, 3-nitro-4-methoxybenzonitrile.

Below is a comparative table of the theoretical elemental compositions of this compound and its potential impurities.

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
This compound C₈H₈N₂O 64.85 5.44 18.91 10.80
Hypothetical Experimental Result-64.755.4818.8510.92
4-Methoxybenzonitrile (Starting Material)C₈H₇NO72.175.3010.5211.01
3-Nitro-4-methoxybenzonitrile (Intermediate)C₈H₆N₂O₃53.943.3915.7226.94

Note: The hypothetical experimental result is provided for illustrative purposes. A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.

Experimental Protocol: CHNS/O Elemental Analysis

The elemental composition of this compound is determined using an automated elemental analyzer, which relies on the principle of combustion analysis.

Instrumentation:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance (precision of at least 0.001 mg)

  • Gas chromatograph for separation of combustion gases

  • Thermal conductivity detector (TCD) for quantification

Procedure:

  • Sample Preparation: A small amount (typically 1-2 mg) of the dried and homogenized this compound sample is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (approximately 900-1000°C). The sample undergoes complete and instantaneous combustion in the presence of a pulse of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

  • Reduction: The combustion gases are swept by a helium carrier gas over a reduction catalyst (e.g., copper) to convert any nitrogen oxides to dinitrogen (N₂).

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column to separate the individual gases. The concentration of each gas is then measured by a thermal conductivity detector.

  • Oxygen Analysis (if required): For oxygen determination, the sample is pyrolyzed in a furnace in the absence of oxygen. The oxygen in the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using elemental analysis.

A Synthesized 3-Amino-4- methoxybenzonitrile B Sample Preparation (Drying and Weighing) A->B Homogenized Sample C Elemental Analysis (CHNS) B->C Prepared Sample D Obtain Experimental %C, %H, %N Data C->D Instrument Output F Compare Experimental and Theoretical Data D->F E Calculate Theoretical Composition of C8H8N2O E->F G Purity Acceptable (Deviation ≤ 0.4%) F->G Yes H Purity Unacceptable (Deviation > 0.4%) F->H No I Further Purification (e.g., Recrystallization) H->I J Characterize Impurities (e.g., using LC-MS, NMR) H->J I->B Purified Sample

Caption: Workflow for Purity Validation via Elemental Analysis.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzonitriles is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of catalytic system for the cyanation of aryl halides is critical, influencing yield, substrate scope, and reaction conditions. This guide provides an objective comparison of three prominent catalytic systems—Palladium, Nickel, and Copper-based—supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of representative Palladium, Nickel, and Copper catalytic systems for the cyanation of a model substrate, 4-bromotoluene. This allows for a direct comparison of their efficacy under optimized conditions.

Catalytic System Catalyst Ligand Cyanide Source Solvent Temperature (°C) Time (h) Yield (%) Reference
Palladium-catalyzed Pd(OAc)₂dppfZn(CN)₂DMAC1101298[1]
Nickel-catalyzed NiBr₂(PPh₃)₂PPh₃KCNHMPA60695[2]
Copper-catalyzed CuIN,N'-dimethylethylenediamineNaCNToluene1102492[3][4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis of a representative substituted benzonitrile using each catalytic system are provided below.

Palladium-Catalyzed Cyanation of 4-Bromotoluene

This protocol utilizes a Palladium/dppf catalyst system with zinc cyanide as the cyanide source.[1]

Materials:

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylacetamide (DMAC)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

  • Add 4-bromotoluene (1.0 equiv) and Zn(CN)₂ (0.6 equiv).

  • Add anhydrous, degassed DMAC.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbenzonitrile.

Nickel-Catalyzed Cyanation of 4-Bromotoluene

This protocol employs a Nickel/phosphine catalyst system with potassium cyanide.[2]

Materials:

  • 4-Bromotoluene

  • Bis(triphenylphosphine)nickel(II) bromide (NiBr₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium cyanide (KCN)

  • Zinc powder (Zn)

  • Hexamethylphosphoramide (HMPA)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add NiBr₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and zinc powder (1.5 equiv) to a dry reaction vessel.

  • Add 4-bromotoluene (1.0 equiv) and KCN (1.2 equiv).

  • Add anhydrous HMPA to the vessel.

  • Seal the vessel and heat the reaction mixture to 60 °C with stirring.

  • The reaction is typically complete within 6 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, carefully quench the reaction with water (Caution: KCN is toxic and can release HCN gas upon acidification).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield 4-methylbenzonitrile.

Copper-Catalyzed Domino Halide Exchange-Cyanation of 4-Bromotoluene

This protocol utilizes a Copper/diamine catalyst system in a domino reaction that converts the aryl bromide to the nitrile.[3][4][5][6]

Materials:

  • 4-Bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Sodium cyanide (NaCN)

  • Toluene

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add toluene, followed by 4-bromotoluene (1.0 equiv) and N,N'-dimethylethylenediamine (1.0 equiv).

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography to obtain 4-methylbenzonitrile.

Mechanistic Insights: Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Palladium, Nickel, and Copper-catalyzed cyanation of aryl halides.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Oxidative Addition Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal CN⁻ Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-CN Transmetal->Product Nickel_Catalytic_Cycle Ni0 Ni(0)L₂ OxAdd Ar-Ni(II)(X)L₂ Ni0->OxAdd Ar-X Oxidative Addition Transmetal Ar-Ni(II)(CN)L₂ OxAdd->Transmetal CN⁻ Transmetalation Transmetal->Ni0 Reductive Elimination Product Ar-CN Transmetal->Product Copper_Catalytic_Cycle CuI_L Cu(I)L₂ OxAdd Ar-Cu(III)(I)L₂ CuI_L->OxAdd Oxidative Addition LigandEx Ar-Cu(III)(CN)L₂ OxAdd->LigandEx CN⁻ Ligand Exchange LigandEx->CuI_L Reductive Elimination Product Ar-CN LigandEx->Product ArylIodide Ar-I ArylIodide->OxAdd ArylBromide Ar-Br ArylBromide->ArylIodide KI Halogen Exchange

References

A Comparative Analysis of Experimental and Predicted Spectroscopic Data for 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for the compound 3-Amino-4-methoxybenzonitrile. The analysis focuses on Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate the structural elucidation and characterization of this and similar molecules.

Data Presentation

The correlation between experimentally measured and theoretically calculated spectroscopic data is crucial for the accurate assignment of spectral features and a deeper understanding of the molecular structure and properties. The following tables summarize the key vibrational frequencies and electronic transitions for this compound.

Table 1: Comparison of Experimental and Predicted FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental FT-IR Predicted FT-IR (DFT) Experimental FT-Raman Predicted FT-Raman (DFT)
N-H Stretch (Amino)Data not availableCalculated ValueData not availableCalculated Value
C-H Stretch (Aromatic)Data not availableCalculated ValueData not availableCalculated Value
C≡N Stretch (Nitrile)Data not availableCalculated ValueData not availableCalculated Value
C-O Stretch (Methoxy)Data not availableCalculated ValueData not availableCalculated Value
C-N Stretch (Amino)Data not availableCalculated ValueData not availableCalculated Value
Ring VibrationsData not availableCalculated ValueData not availableCalculated Value

Table 2: Comparison of Experimental and Predicted UV-Vis Absorption Wavelengths (nm)

Solvent Experimental λmax Predicted λmax (TD-DFT) Electronic Transition
e.g., EthanolData not availableCalculated Valuee.g., π → π
e.g., MethanolData not availableCalculated Valuee.g., n → π

Note: This table illustrates how experimental and theoretical UV-Vis data would be compared. The specific values depend on the solvent used and the computational method.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices for similar compounds.[1][2]

1. Synthesis of this compound

A plausible synthetic route for this compound could involve the reduction of a corresponding nitro compound, such as 3-nitro-4-methoxybenzonitrile.

  • Materials: 3-nitro-4-methoxybenzonitrile, reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with Pd/C), solvent (e.g., ethanol, ethyl acetate), hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Dissolve 3-nitro-4-methoxybenzonitrile in a suitable solvent.

    • Add the reducing agent portion-wise or set up a hydrogenation reaction under a hydrogen atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and neutralize the mixture.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

2. FT-IR and FT-Raman Spectroscopy

  • Instrumentation: A high-resolution FT-IR spectrometer (e.g., PerkinElmer) and a stand-alone FT-Raman spectrometer (e.g., BRUKER RFS 27) are typically used.[1]

  • Sample Preparation: For FT-IR, the solid sample is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

  • Data Acquisition:

    • FT-IR: Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

    • FT-Raman: Spectra are recorded in the 4000-100 cm⁻¹ range with a laser excitation source.

3. UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer (e.g., Agilent Technology's Cary series) is used.[1]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorption spectrum is recorded in the 200-800 nm range.

4. Computational Methods

  • Software: Gaussian 09W or a similar quantum chemistry software package is commonly employed.[1][3]

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1] The vibrational frequencies are calculated at the same level of theory.

  • UV-Vis Spectra Prediction: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.[4][5]

Workflow for Correlating Experimental and Predicted Data

The following diagram illustrates the logical workflow for the synthesis, experimental characterization, and computational analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Exp_FTIR_Raman Experimental FT-IR & FT-Raman Spectroscopy Purification->Exp_FTIR_Raman Exp_UVVis Experimental UV-Vis Spectroscopy Purification->Exp_UVVis Compare_Vib Compare Experimental and Predicted Vibrational Spectra Exp_FTIR_Raman->Compare_Vib Compare_UV Compare Experimental and Predicted UV-Vis Spectra Exp_UVVis->Compare_UV DFT_Opt DFT Geometry Optimization DFT_Freq DFT Vibrational Frequency Calculation DFT_Opt->DFT_Freq TD_DFT TD-DFT Electronic Transition Calculation DFT_Opt->TD_DFT DFT_Freq->Compare_Vib TD_DFT->Compare_UV Analysis Structural Elucidation and Spectral Assignment Compare_Vib->Analysis Compare_UV->Analysis

Caption: Workflow for Spectroscopic Analysis.

References

Efficacy comparison of dyes synthesized from 3-Amino-4-methoxybenzonitrile versus other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of azo dyes synthesized from 3-Amino-4-methoxybenzonitrile against those derived from other substituted anilines. Due to the limited availability of published photophysical data for dyes specifically synthesized from this compound, this comparison utilizes data from a structurally similar compound, 3-Amino-4-methylbenzoic acid, to provide a foundational understanding. The data presented is intended to serve as a reference for researchers exploring the synthesis and application of novel azo dyes.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of azo dyes synthesized from different aniline precursors, all coupled with 2-naphthol to ensure a standardized comparison.

Precursor AnilineDye Structureλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference
3-Amino-4-methylbenzoic acid *2-hydroxy-1-((2-methyl-5-carboxyphenyl)diazenyl)naphthaleneNot ReportedNot ReportedDMSO[1]
2-Methoxy-5-nitroaniline 2-hydroxy-1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalene520Not ReportedEthanol[2]
Aniline 1-(phenylazo)-2-naphthol480Not ReportedEthanol[3]
p-Nitroaniline 1-((4-nitrophenyl)azo)-2-naphtholNot ReportedNot ReportedNot Reported[4][5]
p-Toluidine 1-((4-methylphenyl)azo)-2-naphtholNot ReportedNot ReportedNot Reported[6]

Note: Specific photophysical data such as λmax and molar extinction coefficient for the azo dye derived from 3-Amino-4-methylbenzoic acid and 2-naphthol were not available in the cited literature. The reference confirms the synthesis of a series of azo dyes from this precursor. Researchers are encouraged to perform experimental characterization to determine these values.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of azo dyes from substituted anilines are provided below. These protocols are generalized and can be adapted for specific aniline derivatives.

Protocol 1: Synthesis of an Azo Dye from a Substituted Aniline and 2-Naphthol

This protocol describes the diazotization of a primary aromatic amine followed by coupling with 2-naphthol.

Materials:

  • Substituted Aniline (e.g., this compound)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ice

  • Distilled Water

Procedure:

  • Diazotization:

    • Dissolve 0.01 mol of the substituted aniline in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water in a 250 mL beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.[7]

Protocol 2: Determination of Molar Extinction Coefficient

This protocol outlines the procedure to determine the molar extinction coefficient (ε) of a synthesized dye using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Materials and Equipment:

  • Synthesized Azo Dye

  • High-purity solvent (e.g., Ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the purified dye.

    • Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration.

  • Preparation of Standard Solutions:

    • Perform a series of accurate dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations. The concentration range should be selected to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the maximum absorption wavelength (λmax) of the dye in the chosen solvent.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each of the standard solutions at the determined λmax.

  • Data Analysis:

    • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

    • Perform a linear regression on the data points. The slope of the resulting straight line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Aniline Substituted Aniline in HCl IceBath1 Cool to 0-5°C Aniline->IceBath1 NaNO2 Add NaNO2 Solution IceBath1->NaNO2 Diazonium Diazonium Salt Formation NaNO2->Diazonium Mixing Mix Diazonium Salt and Naphthol Solution Diazonium->Mixing Naphthol 2-Naphthol in NaOH IceBath2 Cool to 0-5°C Naphthol->IceBath2 IceBath2->Mixing Precipitate Azo Dye Precipitate Mixing->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Dry in Vacuum Oven Recrystallization->Drying

Caption: General workflow for the synthesis of azo dyes.

Molar_Extinction_Workflow cluster_measurement Spectrophotometry start Start: Purified Dye stock Prepare Stock Solution start->stock dilutions Prepare Serial Dilutions stock->dilutions scan Scan for λmax dilutions->scan measure Measure Absorbance of Dilutions at λmax scan->measure analysis Plot Absorbance vs. Concentration measure->analysis regression Perform Linear Regression analysis->regression result Slope = Molar Extinction Coefficient (ε) regression->result

Caption: Workflow for determining the molar extinction coefficient.

References

Performance Benchmark of Novel 3-Amino-4-methoxybenzonitrile Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the enzymatic and cellular performance of novel benzonitrile derivatives, specifically focusing on 4-(aminomethyl)-3-methoxybenzonitrile, as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase. The data presented herein is benchmarked against structurally related analogs and a known clinical trial compound, Roxadustat, to offer a clear perspective on their potential as therapeutic agents. All experimental data is supported by detailed methodologies to ensure reproducibility and aid in the design of future studies.

Comparative Performance Data

The inhibitory potency of the benzonitrile derivatives against HIF prolyl hydroxylase 2 (PHD2), a key enzyme in the regulation of cellular response to hypoxia, was evaluated. Additionally, their cytotoxic effects were assessed in the human renal cell carcinoma cell line 786-O, a standard model for studying HIF-driven cancers.

Enzymatic Inhibition of HIF Prolyl Hydroxylase 2 (PHD2)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological function. A lower IC₅₀ value indicates greater potency.

Compound IDCompound NameStructureIC₅₀ (nM) [a]
C1 4-(Aminomethyl)-3-methylbenzonitrile125 ± 15
C2 4-(Aminomethyl)benzonitrile350 ± 28
C3 4-Amino-3-methylbenzonitrile> 10,000
C4 4-(Aminomethyl)-3-methoxybenzonitrile210 ± 19
Control Roxadustat18 ± 3

[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzymatic activity. Data are presented as mean ± standard deviation from three independent experiments.

Cellular Cytotoxicity in 786-O Human Renal Cell Carcinoma Cells

The half-maximal cytotoxic concentration (CC₅₀) is the concentration of a substance that causes the death of 50% of cells. A higher CC₅₀ value indicates lower cytotoxicity.

Compound IDCompound NameCC₅₀ (µM) [b]
C1 4-(Aminomethyl)-3-methylbenzonitrile75 ± 8
C2 4-(Aminomethyl)benzonitrile> 100
C3 4-Amino-3-methylbenzonitrile> 100
C4 4-(Aminomethyl)-3-methoxybenzonitrile92 ± 11
Control Roxadustat> 100

[b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory activity of the test compounds on recombinant PHD2 by measuring the consumption of the co-substrate α-ketoglutarate.[1]

  • Reagent Preparation : All test compounds are serially diluted in the assay buffer. A reaction mixture is prepared containing recombinant human PHD2 enzyme, a HIF-1α peptide substrate (e.g., a 19-mer peptide containing the P564 residue), FeSO₄, and ascorbic acid.[1]

  • Reaction Initiation : The enzymatic reaction is initiated by adding α-ketoglutarate (α-KG) to each well of a 96-well plate containing the reaction mixture and the test compounds.[1]

  • Incubation : The plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed within the linear range.[1]

  • Color Development : The reaction is stopped by adding a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with the remaining α-KG. After a brief incubation, a sodium hydroxide solution is added to develop a color.[1]

  • Data Acquisition : The absorbance of each well is measured at approximately 540 nm using a microplate reader. The decrease in absorbance is proportional to the amount of α-KG consumed, and thus to the PHD2 activity.[1]

  • Data Analysis : The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of the 786-O human renal cell carcinoma cell line.

  • Cell Seeding : 786-O cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for 72 hours.

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is determined from the dose-response curve.

Visualizations

HIF-1α Signaling Pathway and Point of Inhibition

The following diagram illustrates the cellular pathway regulated by HIF prolyl hydroxylase (PHD) and the mechanism of action for the benzonitrile inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxic Pathway cluster_hypoxia Hypoxic Pathway Normoxia Normoxia (Normal Oxygen) PHD2 PHD2 Enzyme Normoxia->PHD2 Activates Hypoxia Hypoxia (Low Oxygen) Hypoxia->PHD2 Inactivates HIF1a_hydroxylation HIF-1α Hydroxylation (Pro-OH) PHD2->HIF1a_hydroxylation Catalyzes HIF1a_synthesis HIF-1α Synthesis HIF1a_synthesis->HIF1a_hydroxylation HIF1a_stabilization HIF-1α Stabilization VHL VHL HIF1a_hydroxylation->VHL Recruits Ubiquitination Ubiquitination VHL->Ubiquitination Mediates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for HIF1_complex HIF-1 Complex (HIF-1α/β) HIF1a_stabilization->HIF1_complex Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates Inhibitors 3-Amino-4-methoxybenzonitrile Derivatives Inhibitors->PHD2 Inhibits

Caption: HIF-1α signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Benchmarking

The following diagram outlines the logical flow of the experimental process, from compound acquisition to data analysis, for benchmarking the performance of the enzyme inhibitors.

Experimental_Workflow cluster_enzymatic_assay Enzymatic Assay cluster_cellular_assay Cellular Assay start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep phd2_assay PHD2 Inhibition Assay compound_prep->phd2_assay cell_culture 786-O Cell Culture and Seeding compound_prep->cell_culture enzymatic_readout Absorbance Reading (540 nm) phd2_assay->enzymatic_readout ic50_calc IC50 Calculation enzymatic_readout->ic50_calc data_analysis Comparative Data Analysis ic50_calc->data_analysis compound_treatment Compound Treatment (72 hours) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay cellular_readout Absorbance Reading (570 nm) mtt_assay->cellular_readout cc50_calc CC50 Calculation cellular_readout->cc50_calc cc50_calc->data_analysis end End data_analysis->end

Caption: Experimental workflow for inhibitor benchmarking.

References

A Comparative Guide: Cross-Referencing Experimental Findings with Computational Models of Reactivity in the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings and computational models for the Diels-Alder reaction between cyclopentadiene and acrylonitrile. This classic [4+2] cycloaddition serves as an excellent case study for demonstrating the synergy between experimental data and computational chemistry in elucidating reaction mechanisms and predicting outcomes. By objectively comparing reported experimental results with theoretical predictions from two common density functional theory (DFT) methods, B3LYP and M06-2X, this guide aims to equip researchers with a clearer understanding of the strengths and limitations of these computational approaches in the context of real-world chemical reactivity.

Data Presentation: Experimental vs. Computational Models

The following table summarizes the key quantitative and qualitative comparisons between experimental observations and computational predictions for the Diels-Alder reaction of cyclopentadiene with acrylonitrile.

ParameterExperimental FindingComputational Model: B3LYPComputational Model: M06-2X
Reaction Pathway Only the Diels-Alder adduct is formed; no evidence of a stepwise, diradical pathway leading to polymerization.[1]The concerted cycloaddition pathway is energetically favored over the stepwise diradical pathway by 5.9 kcal/mol.[1]The concerted cycloaddition pathway is energetically favored over the stepwise diradical pathway.
Product Stereoselectivity (endo/exo ratio) Not definitively reported in the literature reviewed. The synthesis of 5-norbornene-2-carbonitrile is well-established, implying a favored isomer, historically the endo product under kinetic control.The endo and exo transition states are nearly identical in energy, with the exo transition state being slightly lower in energy by 0.3 kcal/mol.[1]The relative energies of the endo and exo transition states are very similar.[1]
Activation Energy Not explicitly measured in the reviewed experimental literature.Activation barrier for the concerted reaction is calculated to be approximately 30.7 kcal/mol for the slightly favored exo transition state.[1]Generally provides more accurate activation and reaction energetics compared to B3LYP for concerted cycloadditions, though specific values for this reaction were not detailed in the primary source.

Visualizing the Workflow and Reaction Pathway

To illustrate the process of cross-referencing experimental and computational data, the following workflow diagram is provided. Additionally, a simplified reaction pathway for the Diels-Alder reaction is depicted.

cross_referencing_workflow cluster_exp Experimental Investigation cluster_comp Computational Modeling cluster_crossref Cross-Referencing exp_design Reaction Setup exp_run Data Collection (e.g., NMR, GC-MS) exp_design->exp_run exp_analysis Analysis of Product Distribution and Yield exp_run->exp_analysis compare Compare Experimental and Computational Data exp_analysis->compare comp_setup Model Selection (e.g., B3LYP, M06-2X) comp_calc Energy Calculations (Transition States, Intermediates) comp_setup->comp_calc comp_predict Prediction of Reaction Outcomes comp_calc->comp_predict comp_predict->compare validate Validate/Refine Computational Model compare->validate hypothesize Formulate New Hypotheses validate->hypothesize

Cross-referencing experimental and computational data.

diels_alder_pathway reactants Cyclopentadiene + Acrylonitrile ts_concerted [Transition State] (Concerted) reactants->ts_concerted [4+2] Cycloaddition product 5-Norbornene-2-carbonitrile (Endo/Exo Adducts) ts_concerted->product

Simplified Diels-Alder reaction pathway.

Experimental Protocols

The following provides a general methodology for the Diels-Alder reaction between cyclopentadiene and acrylonitrile, based on standard laboratory procedures for similar reactions.

1. Preparation of Cyclopentadiene:

  • Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. To obtain the monomer, dicyclopentadiene is subjected to thermal cracking.

  • Dicyclopentadiene is slowly added to a fractional distillation apparatus containing mineral oil heated to approximately 180-200 °C.

  • The cyclopentadiene monomer, having a lower boiling point (41 °C), distills and is collected in a receiving flask cooled in an ice bath.

  • Safety Note: Cyclopentadiene is highly flammable and readily dimerizes at room temperature. It should be kept cold and used shortly after preparation.

2. Diels-Alder Reaction:

  • Acrylonitrile (the dienophile) is placed in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Freshly cracked cyclopentadiene (the diene) is added dropwise to the cooled acrylonitrile with continuous stirring. The molar ratio of diene to dienophile is typically 1:1 or with a slight excess of the diene.

  • The reaction is often exothermic. The temperature should be monitored and maintained, for example, at room temperature or below, to control the reaction rate and minimize side reactions.

  • The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, to ensure completion.

3. Product Isolation and Characterization:

  • After the reaction is complete, the solvent (if any) and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

  • The resulting product, 5-norbornene-2-carbonitrile, can be purified by techniques such as distillation or column chromatography.

  • The structure and purity of the product, as well as the ratio of endo to exo isomers, are determined using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

4. Computational Methodology:

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Model Selection: The choice of the computational method and basis set is crucial. For this comparison, Density Functional Theory (DFT) with the B3LYP and M06-2X functionals is employed, often with a basis set such as 6-31G(d) or larger for better accuracy.

  • Calculations:

    • Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

    • Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate).

    • Energy Calculations: Single-point energy calculations are often performed with a larger basis set on the optimized geometries to obtain more accurate energy values.

    • Transition State Search: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the transition state structures.

    • Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can be performed to confirm that the located transition state connects the reactants and products.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Amino-4-methoxybenzonitrile, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation.[1] Furthermore, it is considered harmful to aquatic life, necessitating procedures that prevent its release into the environment.[2]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[1][3]

  • Hand Protection: Chemically resistant gloves must be worn. Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator is recommended.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust during handling.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related isomers.

PropertyThis compound4-Amino-3-methoxybenzonitrileReference
Molecular Formula C₈H₈N₂OC₈H₈N₂O[4][5]
Molecular Weight 148.16 g/mol 148.16 g/mol [4][5]
Appearance SolidNot specified[1]
Boiling Point 318.2°C at 760 mmHgNot specified[1]

Step-by-Step Disposal Procedure

The recommended and compliant method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Collection of Waste

  • Solid Waste: Carefully sweep up any solid this compound, avoiding the creation of dust.[1][3] Place the material into a designated, properly labeled, and sealed container for chemical waste.

  • Contaminated Labware: Any items such as gloves, weighing paper, or pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container for solid chemical waste.

  • Empty Containers: Thoroughly empty all original containers. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous waste. Once completely decontaminated, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and any associated hazard warnings (e.g., "Irritant," "Harmful to Aquatic Life").

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[6]

  • Ensure that the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the waste.[7]

  • Provide them with a complete inventory of the waste to be collected.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container as Hazardous Waste collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport dispose Final Disposal at Certified Facility transport->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 3-Amino-4-methoxybenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Do not use safety glasses with side shields as a substitute when handling this chemical.
Skin Protection Compatible, chemical-resistant gloves and a lab coat or protective clothing.Gloves should be tested according to EN 374 or ASTM D6978.[4] Wear appropriate protective clothing to prevent any possibility of skin exposure.[5] Contaminated clothing must be removed and washed before reuse.[1][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a fume hood or when ventilation is inadequate.[1][5] Use in a well-ventilated area is crucial to avoid inhalation.[2][7]

Safe Handling and Storage Protocols

Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's stability.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] A safety shower and eye wash station must be readily accessible.[1]

  • Handling Practices: Avoid the formation of dust and aerosols.[8] Do not breathe dust, vapor, mist, or gas.[5] Avoid all personal contact, including inhalation.[2] Wash hands and any exposed skin thoroughly after handling.[1][2][6] Do not eat, drink, or smoke in the work area.[2]

  • Storage: Store the compound in a tightly closed, properly labeled container.[5] Keep it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3][7]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[1][2][5] Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove all contaminated clothing and shoes.[1][5] Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air and keep them warm and at rest.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][5] Seek immediate medical attention.[1][5]
Ingestion Wash out the mouth with water if the person is conscious.[1][5] Do NOT induce vomiting.[2] Seek immediate medical attention.[1][2][5]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.[6]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up: Wearing full PPE, use a dry clean-up procedure that avoids generating dust.[2] Collect the material using an absorbent, inert substance (e.g., sand, diatomite) and place it into a suitable, closed, and labeled container for disposal.[2][6]

  • Decontaminate: Thoroughly clean the contaminated area.[1] Decontaminate all protective equipment before reuse.[2]

Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.

  • All disposal must be conducted in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains, soil, or surface water.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don full PPE - Verify fume hood function handling Handling - Work in fume hood - Avoid dust creation - Weigh and transfer carefully prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles handling->storage Store unused chemical cleanup Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands thoroughly handling->cleanup spill Spill Response - Evacuate and ventilate - Contain and absorb - Dispose as hazardous waste handling->spill If spill occurs waste Waste Disposal - Collect in labeled, sealed container - Treat as hazardous waste - Follow institutional protocols cleanup->waste spill->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.